Product packaging for Rivoglitazone hydrochloride(Cat. No.:CAS No. 299176-11-7)

Rivoglitazone hydrochloride

Número de catálogo: B1679397
Número CAS: 299176-11-7
Peso molecular: 433.9 g/mol
Clave InChI: LKKAMJRUPIIUTC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Rivoglitazone hydrochloride is a novel thiazolidinedione and a potent, selective agonist of the nuclear receptor Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) . Activation of PPARγ regulates genes involved in glucose and lipid metabolism, thereby reducing insulin resistance in target tissues . This mechanism makes this compound a valuable investigational tool in type 2 diabetes research, where it has been shown to significantly improve glycemic control by lowering HbA1c and fasting plasma glucose . In clinical studies, the compound demonstrated dose-dependent efficacy, with once-daily dosing sufficient for sustained activity due to a half-life of approximately 13 hours . Beyond its glucose-lowering effects, research indicates this compound has beneficial impacts on lipid profiles, notably reducing triglyceride levels and increasing HDL-cholesterol, while also significantly elevating adiponectin levels and reducing biomarkers of inflammation such as hsCRP . Its metabolic disposition is characterized by extensive metabolism, with very low renal clearance, and it exhibits linear pharmacokinetics within the therapeutic dose range . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H20ClN3O4S B1679397 Rivoglitazone hydrochloride CAS No. 299176-11-7

Propiedades

Número CAS

299176-11-7

Fórmula molecular

C20H20ClN3O4S

Peso molecular

433.9 g/mol

Nombre IUPAC

5-[[4-[(6-methoxy-1-methylbenzimidazol-2-yl)methoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione;hydrochloride

InChI

InChI=1S/C20H19N3O4S.ClH/c1-23-16-10-14(26-2)7-8-15(16)21-18(23)11-27-13-5-3-12(4-6-13)9-17-19(24)22-20(25)28-17;/h3-8,10,17H,9,11H2,1-2H3,(H,22,24,25);1H

Clave InChI

LKKAMJRUPIIUTC-UHFFFAOYSA-N

SMILES canónico

CN1C2=C(C=CC(=C2)OC)N=C1COC3=CC=C(C=C3)CC4C(=O)NC(=O)S4.Cl

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>2 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

CI-1037;  CI 1037;  CI1037;  CS-011;  CS011;  CS011;  DE-101;  R-119702;  Rivo;  Rivoglitazone HCl;  Rivoglitazone hydrochloride.

Origen del producto

United States

Foundational & Exploratory

An In-depth Technical Guide to Rivoglitazone Hydrochloride: A Potent PPAR-γ Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rivoglitazone (B70887) hydrochloride is a third-generation thiazolidinedione (TZD) that acts as a potent and selective agonist for the peroxisome proliferator-activated receptor-gamma (PPAR-γ).[1][2] As a member of the glitazone class of antidiabetic agents, it enhances insulin (B600854) sensitivity and has been investigated for the treatment of type 2 diabetes mellitus.[2][3] This technical guide provides a comprehensive overview of Rivoglitazone hydrochloride, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols for its characterization. The information is intended to support researchers and professionals in the field of drug development and metabolic disease.

Introduction

This compound is a thiazolidinedione derivative identified as a highly potent and selective PPAR-γ agonist.[2] PPAR-γ is a nuclear receptor that plays a pivotal role in the regulation of glucose and lipid metabolism.[4] Activation of PPAR-γ by agonists like Rivoglitazone modulates the transcription of a suite of genes involved in insulin signaling, adipogenesis, and inflammation, ultimately leading to improved insulin sensitivity.[5] Developed by Daiichi Sankyo, Rivoglitazone has undergone extensive preclinical and clinical evaluation to determine its efficacy and safety profile.[3][6]

Chemical Structure
  • IUPAC Name: (RS)-5-{4-[(6-methoxy-1-methyl-1H-benzimidazol-2-yl) methoxy]benzyl}-1,3-thiazolidine-2,4-dione hydrochloride

  • Molecular Formula: C₂₀H₁₉N₃O₄S · HCl

  • Molecular Weight: 433.91 g/mol

Mechanism of Action: PPAR-γ Agonism

Rivoglitazone's therapeutic effects are primarily mediated through its high-affinity binding to and activation of PPAR-γ.[2] Upon binding, the receptor undergoes a conformational change, leading to the recruitment of coactivator proteins and the formation of a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their expression.[4]

The activation of PPAR-γ by Rivoglitazone initiates a cascade of downstream effects, including:

  • Enhanced Insulin Sensitivity: Increased expression of genes involved in insulin signaling pathways.

  • Adipocyte Differentiation: Promotion of the differentiation of preadipocytes into mature fat cells, which can safely store free fatty acids.

  • Modulation of Adipokines: Regulation of the secretion of adipokines, such as adiponectin, which has insulin-sensitizing and anti-inflammatory properties.

  • Anti-inflammatory Effects: Transrepression of pro-inflammatory genes.

The crystal structure of Rivoglitazone bound to the PPAR-γ ligand-binding domain reveals a unique hydrogen bond network, contributing to its high potency.[7]

cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Rivoglitazone Rivoglitazone PPARg_RXR_inactive PPAR-γ / RXR (Inactive) Rivoglitazone->PPARg_RXR_inactive Binds and Activates PPARg_RXR_active PPAR-γ / RXR (Active) PPARg_RXR_inactive->PPARg_RXR_active Conformational Change PPRE PPRE PPARg_RXR_active->PPRE Binds to Target_Genes Target Gene Expression PPRE->Target_Genes Modulates Biological_Effects Metabolic Regulation (e.g., Insulin Sensitization) Target_Genes->Biological_Effects

Fig. 1: Simplified signaling pathway of Rivoglitazone as a PPAR-γ agonist.

Quantitative Preclinical and Clinical Data

Preclinical Data

Rivoglitazone has demonstrated potent antidiabetic effects in various preclinical models.[2]

Table 1: In Vitro Potency and Selectivity of Rivoglitazone

ParameterSpeciesValueComparisonReference
PPAR-γ Activation HumanMore potentRosiglitazone, Pioglitazone (B448)[2]
Selectivity Human~445-foldOver PPAR-α and PPAR-δ[8]

Table 2: In Vivo Efficacy of Rivoglitazone in Diabetic Animal Models

Animal ModelTreatment DurationDoseKey FindingsReference
ZDF Rats 14 daysED₅₀: 0.19 mg/kgPotent glucose-lowering effect[2]
db/db Mice 14 daysNot specifiedPotent antidiabetic effects[2]
Clinical Data

Clinical trials have evaluated the efficacy and safety of Rivoglitazone in patients with type 2 diabetes.

Table 3: Summary of Clinical Trial Results for Rivoglitazone

Study IdentifierTreatment DurationDosage (mg/day)Change in HbA1c (%)Key Lipid ChangesAdverse EventsReference
NCT0014352026 weeks1.0-0.4Improved HDLPeripheral edema, weight gain[9]
1.5-0.7Improved HDLPeripheral edema, weight gain[9]
NCT0057587412 weeks0.5-0.11-Not detailed[10]
1.0-0.22Increased HDLDrug-related edema[10]
1.5-0.17Decreased TriglyceridesDrug-related edema[10]

Detailed Experimental Protocols

The following are representative protocols for key experiments used to characterize PPAR-γ agonists like Rivoglitazone. These are based on standard methodologies in the field.

PPAR-γ Competitive Binding Assay

Objective: To determine the binding affinity of Rivoglitazone for the PPAR-γ ligand-binding domain (LBD).

Principle: This assay measures the ability of a test compound to compete with a radiolabeled or fluorescently-labeled known PPAR-γ ligand for binding to the PPAR-γ LBD.

Materials:

  • Recombinant human PPAR-γ LBD

  • Radiolabeled ligand (e.g., [³H]-Rosiglitazone) or fluorescent ligand

  • Test compound (Rivoglitazone)

  • Scintillation fluid or fluorescence polarization reader

  • Assay buffer (e.g., phosphate-buffered saline with 0.1% BSA)

  • 96-well filter plates

Procedure:

  • Prepare a series of dilutions of Rivoglitazone in the assay buffer.

  • In a 96-well plate, add a fixed concentration of radiolabeled ligand and recombinant PPAR-γ LBD to each well.

  • Add the different concentrations of Rivoglitazone to the wells. Include wells with no competitor (total binding) and wells with a high concentration of a known unlabeled ligand (non-specific binding).

  • Incubate the plate at room temperature for a specified time (e.g., 2-4 hours) to reach binding equilibrium.

  • Separate the bound from the free radioligand by vacuum filtration through the filter plate.

  • Wash the filters with ice-cold assay buffer.

  • Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.

  • Calculate the percentage of specific binding at each concentration of Rivoglitazone and determine the IC₅₀ value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Cell-Based PPAR-γ Transactivation Assay

Objective: To measure the functional potency of Rivoglitazone in activating PPAR-γ-mediated gene transcription.

Principle: A reporter gene (e.g., luciferase) under the control of a PPRE is introduced into a suitable cell line that also expresses PPAR-γ. The activation of PPAR-γ by a ligand leads to the expression of the reporter gene, which can be quantified.

Materials:

  • Mammalian cell line (e.g., HEK293, CV-1)

  • Expression vector for human PPAR-γ

  • Reporter plasmid containing a PPRE-driven luciferase gene

  • Transfection reagent

  • Cell culture medium and supplements

  • Rivoglitazone

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Seed the cells in a 96-well plate and allow them to attach overnight.

  • Co-transfect the cells with the PPAR-γ expression vector and the PPRE-luciferase reporter plasmid using a suitable transfection reagent.

  • After 24 hours, replace the medium with fresh medium containing various concentrations of Rivoglitazone or a vehicle control.

  • Incubate the cells for another 24 hours.

  • Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.

  • Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or to total protein concentration.

  • Plot the dose-response curve and determine the EC₅₀ value for Rivoglitazone.

In Vivo Efficacy Study in a Diabetic Animal Model (ZDF Rats)

Objective: To evaluate the glucose-lowering and lipid-modulating effects of Rivoglitazone in a relevant animal model of type 2 diabetes.

Principle: Zucker Diabetic Fatty (ZDF) rats are a genetic model of obesity, insulin resistance, and type 2 diabetes. The efficacy of an antidiabetic agent can be assessed by monitoring key metabolic parameters following treatment.

Materials:

  • Male ZDF rats (e.g., 8-10 weeks old)

  • Rivoglitazone

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Blood glucose meter and strips

  • Equipment for blood collection (e.g., tail vein sampling)

  • ELISA kits for insulin and lipid analysis

Procedure:

  • Acclimatize the animals for at least one week.

  • Randomize the animals into treatment groups (vehicle control and different doses of Rivoglitazone).

  • Administer Rivoglitazone or vehicle orally once daily for a specified period (e.g., 14 days).

  • Monitor body weight and food intake regularly.

  • Measure fasting blood glucose levels at baseline and at regular intervals throughout the study.

  • At the end of the study, collect blood samples for the analysis of plasma insulin, triglycerides, and other relevant biomarkers.

  • Perform statistical analysis to compare the treatment groups with the control group.

cluster_invitro In Vitro Characterization cluster_invivo In Vivo Efficacy Binding_Assay Competitive Binding Assay (Determine Ki) Transactivation_Assay Cell-Based Transactivation Assay (Determine EC50) Selectivity_Assay Selectivity Assay (vs. PPAR-α, PPAR-δ) Animal_Model Diabetic Animal Model (e.g., ZDF rats) Selectivity_Assay->Animal_Model Lead Candidate Selection Treatment Drug Administration (Dose-Response) Animal_Model->Treatment Endpoint_Analysis Endpoint Analysis (Glucose, Lipids, etc.) Treatment->Endpoint_Analysis

Fig. 2: A typical experimental workflow for the characterization of a PPAR-γ agonist.

Conclusion

This compound is a potent and selective PPAR-γ agonist with demonstrated efficacy in improving glycemic control and lipid profiles in both preclinical models and clinical trials. Its mechanism of action through the PPAR-γ signaling pathway is well-established. This technical guide provides a summary of the key data and representative experimental protocols to aid researchers in the further study and development of this and similar compounds for the treatment of metabolic diseases.

References

The Chemical Architecture and Synthesis of Rivoglitazone Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rivoglitazone hydrochloride is a potent thiazolidinedione (TZD) class of antidiabetic agent. This document provides an in-depth technical overview of its chemical structure and a plausible, detailed synthetic route to obtain the hydrochloride salt. The synthesis involves a multi-step process encompassing the construction of a substituted benzimidazole (B57391) moiety, followed by its coupling to a phenyl-thiazolidinedione backbone. This guide presents detailed, step-by-step experimental protocols for each reaction, supported by quantitative data where available from analogous chemical transformations. The complete synthetic pathway is also visualized for enhanced clarity.

Chemical Structure of this compound

Rivoglitazone is chemically designated as (RS)-5-{4-[(6-methoxy-1-methyl-1H-benzimidazol-2-yl) methoxy]benzyl}-1,3-thiazolidine-2,4-dione.[1] The hydrochloride salt is formed by the reaction of the basic nitrogen atom in the benzimidazole ring with hydrochloric acid.

Table 1: Chemical and Physical Properties of Rivoglitazone

PropertyValueReference(s)
IUPAC Name5-[[4-[(6-methoxy-1-methylbenzimidazol-2-yl)methoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione[2]
Molecular FormulaC20H19N3O4S[1]
Molar Mass397.45 g·mol−1[1]
CAS Number185428-18-6[1]

Plausible Synthesis of this compound

The synthesis of this compound can be logically approached through a convergent strategy. This involves the independent synthesis of two key intermediates: the benzimidazole core, specifically 2-(chloromethyl)-6-methoxy-1-methyl-1H-benzo[d]imidazole, and the phenyl-thiazolidinedione moiety, 4-hydroxybenzaldehyde (B117250) which is then elaborated. These intermediates are then coupled via a Williamson ether synthesis, followed by a Knoevenagel condensation, reduction, and final salt formation.

Synthesis of the Benzimidazole Intermediate

The construction of the substituted benzimidazole core is a critical phase of the overall synthesis.

Step 1: Synthesis of 4-Methoxy-2-nitroaniline (B140478)

4-Methoxyaniline is first acetylated to protect the amino group, then nitrated, and finally hydrolyzed to yield 4-methoxy-2-nitroaniline.[3]

Step 2: Methylation of 4-Methoxy-2-nitroaniline

The amino group of 4-methoxy-2-nitroaniline is methylated to introduce the N-methyl group of the benzimidazole ring.

  • Experimental Protocol: To a solution of 4-methoxy-2-nitroaniline (1.68 g, 10 mmol) in 20 mL of dimethylformamide (DMF), sodium hydride (NaH) (480 mg of a 60% dispersion in mineral oil, 12 mmol) is added, leading to an exothermic reaction and hydrogen gas evolution. After 15 minutes, methyl iodide (MeI) (1.2 mL, 20 mmol) is added. The reaction is stirred for 30 minutes and then poured into a brine and sodium bicarbonate solution, causing the precipitation of a bright orange solid. The solid is filtered, washed with water, and dried under reduced pressure to yield 4-methoxy-N-methyl-2-nitroaniline.[4]

Step 3: Reduction of the Nitro Group

The nitro group of 4-methoxy-N-methyl-2-nitroaniline is reduced to an amino group to form N1-methyl-4-methoxybenzene-1,2-diamine. This can be achieved using various reducing agents, such as hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.[5]

Step 4: Cyclization to form the Benzimidazole Ring

The resulting diamine is then cyclized with a suitable C1 synthon to form the benzimidazole ring. For the synthesis of the required (6-methoxy-1-methyl-1H-benzo[d]imidazol-2-yl)methanol, glycolic acid can be used.

  • Experimental Protocol (Analogous): A mixture of the o-phenylenediamine (B120857) derivative and glycolic acid is heated, often in the presence of an acid catalyst like polyphosphoric acid, to facilitate the condensation and cyclization to form the 2-hydroxymethylbenzimidazole derivative.[6]

Step 5: Chlorination of the Hydroxymethyl Group

The hydroxyl group of the resulting benzimidazole methanol (B129727) is converted to a chlorine atom to create a reactive electrophile for the subsequent coupling reaction.

  • Experimental Protocol (Analogous): The (6-methoxy-1-methyl-1H-benzo[d]imidazol-2-yl)methanol is treated with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3) in an inert solvent to yield 2-(chloromethyl)-6-methoxy-1-methyl-1H-benzo[d]imidazole.

Synthesis of the Thiazolidinedione Moiety and Coupling

Step 6: Williamson Ether Synthesis

The synthesized benzimidazole chloride is coupled with 4-hydroxybenzaldehyde via a Williamson ether synthesis to form 4-((6-methoxy-1-methyl-1H-benzo[d]imidazol-2-yl)methoxy)benzaldehyde.

  • Experimental Protocol: An alkoxide is first formed by reacting 4-hydroxybenzaldehyde with a base like sodium hydride or potassium carbonate in a polar aprotic solvent such as DMF or acetonitrile. The 2-(chloromethyl)-6-methoxy-1-methyl-1H-benzo[d]imidazole is then added to the reaction mixture, which is heated to facilitate the SN2 reaction, forming the desired ether.[7]

Step 7: Knoevenagel Condensation

The resulting aldehyde is then condensed with thiazolidine-2,4-dione (TZD) in a Knoevenagel condensation to form the benzylidene intermediate.

  • Experimental Protocol: A mixture of 4-((6-methoxy-1-methyl-1H-benzo[d]imidazol-2-yl)methoxy)benzaldehyde and thiazolidine-2,4-dione is refluxed in a solvent like toluene (B28343) or ethanol (B145695) in the presence of a catalytic amount of a weak base such as piperidine (B6355638) or pyrrolidine.[8][9] A Dean-Stark apparatus can be used to remove the water formed during the reaction and drive the equilibrium towards the product. The product, 5-({4-[(6-methoxy-1-methyl-1H-benzo[d]imidazol-2-yl)methoxy]benzylidene})thiazolidine-2,4-dione, often precipitates from the reaction mixture upon cooling.

Table 2: Yields for Analogous Knoevenagel Condensation Reactions

AldehydeCatalystSolventYield (%)Reference
BenzaldehydePiperidineEthanol85[4]
4-HydroxybenzaldehydePiperidineEthanol91[4]

Step 8: Reduction of the Benzylidene Double Bond

The exocyclic double bond of the benzylidene intermediate is reduced to a single bond to yield Rivoglitazone.

  • Experimental Protocol: Catalytic hydrogenation is a common method for this reduction. The benzylidene intermediate is dissolved in a suitable solvent like dioxane or a mixture of ethanol and tetrahydrofuran (B95107) and hydrogenated in the presence of a catalyst, such as 10% Palladium on carbon (Pd/C), under hydrogen pressure.[10]

Step 9: Formation of the Hydrochloride Salt

The final step is the formation of the hydrochloride salt of Rivoglitazone.

  • Experimental Protocol: Rivoglitazone free base is dissolved in a suitable solvent like methanol or ethanol. A solution of hydrochloric acid in an alcohol (e.g., methanolic HCl) is then added to the solution of the free base. The this compound salt typically precipitates out of the solution and can be collected by filtration and dried.[11]

Synthesis Pathway Diagram

Caption: Plausible synthetic pathway for this compound.

Conclusion

This technical guide outlines a feasible and detailed synthetic route for this compound, based on established chemical principles and analogous reactions reported in the literature. The presented experimental protocols provide a solid foundation for researchers and drug development professionals working on the synthesis of this and related thiazolidinedione compounds. Further optimization of each step would be necessary to achieve industrial-scale production with high yields and purity.

References

The Genesis of a Potent Insulin Sensitizer: Discovery and Preclinical Development of Rivoglitazone Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Rivoglitazone hydrochloride is a member of the thiazolidinedione (TZD) class of oral antihyperglycemic agents, distinguished by its high potency and selectivity as a peroxisome proliferator-activated receptor-gamma (PPARγ) agonist. Developed by Daiichi Sankyo, Rivoglitazone emerged from research efforts to identify novel insulin (B600854) sensitizers for the treatment of type 2 diabetes mellitus (T2DM). This technical guide provides a comprehensive overview of the discovery and preclinical development of Rivoglitazone, with a focus on its pharmacological mechanism of action, key preclinical studies, and the experimental methodologies employed in its evaluation.

Discovery and Synthesis

While the specific details of the initial discovery program by Daiichi Sankyo are proprietary, the development of Rivoglitazone followed the established principles of thiazolidinedione synthesis. The general synthetic approach for 2,4-thiazolidinedione (B21345) derivatives involves the Knoevenagel condensation of an aldehyde with 2,4-thiazolidinedione, followed by the reduction of the resulting 5-ylidene derivative. The core structure of Rivoglitazone, (RS)-5-{4-[(6-methoxy-1-methyl-1H-benzimidazol-2-yl) methoxy]benzyl}-1,3-thiazolidine-2,4-dione, reflects a sophisticated molecular design aimed at optimizing potency and selectivity for the PPARγ receptor.

Mechanism of Action: A Potent PPARγ Agonist

Rivoglitazone's therapeutic effects are mediated through its potent and selective agonism of PPARγ, a nuclear receptor primarily expressed in adipose tissue, as well as in pancreatic β-cells, vascular endothelium, and macrophages.

The PPARγ Signaling Pathway

Upon binding to Rivoglitazone, PPARγ undergoes a conformational change, leading to the dissociation of corepressors and the recruitment of coactivators, such as PPARγ coactivator-1α (PGC-1α). This activated complex then forms a heterodimer with the retinoid X receptor (RXR). The PPARγ/RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding initiates the transcription of genes involved in glucose and lipid metabolism, ultimately leading to improved insulin sensitivity.

PPAR_Signaling PPARg_RXR PPARg_RXR PPARg_RXR_Co PPARg_RXR_Co

Preclinical Pharmacology

The preclinical development of Rivoglitazone involved a series of in vitro and in vivo studies to characterize its potency, selectivity, and efficacy.

In Vitro Studies

Luciferase Reporter Gene Assay: The potency and selectivity of Rivoglitazone for PPARγ were assessed using luciferase reporter gene assays.[1] In this assay, cells are transfected with a plasmid containing a luciferase reporter gene under the control of a PPRE. The cells are also engineered to express the ligand-binding domain of human PPARγ. The binding of an agonist to PPARγ activates the transcription of the luciferase gene, and the resulting light emission is measured. The potency of the compound is determined by its half-maximal effective concentration (EC50).

Experimental Protocol: PPARγ Luciferase Reporter Gene Assay

  • Cell Culture: Human embryonic kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.

  • Transfection: Cells are transiently co-transfected with an expression plasmid for the human PPARγ ligand-binding domain fused to the GAL4 DNA-binding domain and a luciferase reporter plasmid containing a GAL4 upstream activation sequence.

  • Compound Treatment: After 24 hours, the cells are treated with varying concentrations of Rivoglitazone, a positive control (e.g., Rosiglitazone), or a vehicle control (DMSO).

  • Luciferase Assay: Following a 24-hour incubation period, the cells are lysed, and luciferase activity is measured using a luminometer according to the manufacturer's protocol (e.g., Promega Luciferase Assay System).

  • Data Analysis: Luciferase activity is normalized to a co-transfected control plasmid (e.g., β-galactosidase) to account for variations in transfection efficiency. The fold activation is calculated relative to the vehicle control, and EC50 values are determined by fitting the data to a sigmoidal dose-response curve.

experimental_workflow start Start: Cell Culture (HEK293 cells) transfection Transfection with PPARγ and Luciferase Plasmids start->transfection treatment Treatment with Rivoglitazone/Controls transfection->treatment incubation 24-hour Incubation treatment->incubation lysis Cell Lysis incubation->lysis assay Luciferase Assay (Measure Luminescence) lysis->assay analysis Data Analysis (Calculate EC50) assay->analysis end_node End: Potency Determined analysis->end_node

In Vivo Studies

The antidiabetic effects of Rivoglitazone were evaluated in well-established animal models of obesity and type 2 diabetes, namely the Zucker diabetic fatty (ZDF) rat and the db/db mouse.[2]

Zucker Diabetic Fatty (ZDF) Rat Studies: ZDF rats are a genetic model of obesity, insulin resistance, and type 2 diabetes.

db/db Mouse Studies: db/db mice have a mutation in the leptin receptor gene, leading to hyperphagia, obesity, and insulin resistance.

Experimental Protocol: In Vivo Efficacy Studies in ZDF Rats and db/db Mice

  • Animal Models: Male Zucker diabetic fatty (ZDF) rats or db/db mice are used. Age-matched lean littermates serve as controls.

  • Acclimatization: Animals are allowed to acclimatize to the housing conditions for at least one week before the start of the experiment.

  • Drug Administration: Rivoglitazone is administered orally once daily for a specified period (e.g., 14 days).[2] A vehicle control group and a positive control group (e.g., Pioglitazone or Rosiglitazone) are included.

  • Monitoring: Body weight and food and water intake are monitored regularly.

  • Blood Sampling: Blood samples are collected at baseline and at the end of the treatment period for the measurement of plasma glucose, triglycerides, and insulin levels.

  • Data Analysis: The effects of Rivoglitazone on the measured parameters are compared to the vehicle and positive control groups using appropriate statistical tests (e.g., ANOVA). The dose-dependent effects are evaluated to determine the effective dose (ED50).

Preclinical Efficacy Data

Preclinical studies demonstrated the potent antidiabetic effects of Rivoglitazone.

ParameterAnimal ModelRivoglitazone EffectComparison with other TZDsReference
PPARγ Activation (in vitro) Luciferase Reporter AssayPotent activationMore potent than Rosiglitazone and Pioglitazone[2]
Plasma Glucose ZDF ratsDose-dependent decreaseMuch more potent than Pioglitazone and Rosiglitazone[2]
Plasma Triglycerides ZDF ratsDose-dependent decreasePotent reduction[2]
Insulin Resistance Zucker fatty ratsAmeliorated-[2]
Antidiabetic Effects db/db micePotent-[2]

Table 1: Summary of Preclinical Efficacy Data for Rivoglitazone

Conclusion

The preclinical development of this compound established it as a highly potent and selective PPARγ agonist with significant antidiabetic efficacy in established animal models of type 2 diabetes. The in vitro and in vivo studies provided a strong foundation for its progression into clinical trials. The data generated during this phase highlighted its potential as a best-in-class thiazolidinedione for the management of hyperglycemia and insulin resistance. This comprehensive preclinical evaluation was crucial in defining the pharmacological profile of Rivoglitazone and justifying its further investigation in human subjects.

References

The Journey of Rivoglitazone Hydrochloride Through the Body: A Preclinical Perspective

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Pharmacokinetics and Disposition of Rivoglitazone Hydrochloride in Animal Models

For researchers, scientists, and drug development professionals, understanding the preclinical pharmacokinetics and disposition of a drug candidate is paramount. This whitepaper provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of this compound, a potent and selective peroxisome proliferator-activated receptor γ (PPARγ) agonist, in key animal models. The data presented herein, summarized from pivotal preclinical studies, offers a foundational understanding for further translational research and clinical development.

Pharmacokinetic Profile: A Tale of Two Species

The pharmacokinetic properties of Rivoglitazone have been primarily characterized in male F344/DuCrlCrlj rats and cynomolgus monkeys, revealing a generally favorable profile with high bioavailability and moderate half-life.[1]

Key Pharmacokinetic Parameters

Quantitative analysis of Rivoglitazone's plasma concentrations following intravenous and oral administration has yielded the following key parameters, which are crucial for predicting its behavior in biological systems.

ParameterRat (male F344/DuCrlCrlj)Monkey (cynomolgus)
Total Body Clearance (CL) 0.329 - 0.333 mL/min/kg0.310 - 0.371 mL/min/kg
Volume of Distribution (Vd) 0.125 - 0.131 L/kg0.138 - 0.166 L/kg
Plasma Half-Life (t½) 4.55 - 4.84 hours6.21 - 6.79 hours
Oral Bioavailability (F) > 95%> 76.1%
Data sourced from Uchiyama et al., 2011.[1]

The data indicates that Rivoglitazone exhibits low clearance and a small volume of distribution in both species.[1][2] Notably, the oral bioavailability is high, suggesting efficient absorption from the gastrointestinal tract.[1][2] Furthermore, the exposure to Rivoglitazone increases in a dose-proportional manner.[1][2]

A study on the stereoselectivity of Rivoglitazone revealed significant differences between rats and monkeys. In rats, high stereoselectivity was observed in chiral inversion clearance, metabolic clearance, and volume of distribution. However, these stereoselective differences were low in monkeys.[3] This highlights the importance of considering species differences in chiral pharmacokinetics.

Experimental Protocols: The Method Behind the Metrics

The reliable determination of pharmacokinetic parameters is underpinned by rigorous experimental design and execution. The following sections detail the methodologies employed in the preclinical evaluation of Rivoglitazone.

Animal Models and Dosing
  • Rat Studies : Male F344/DuCrlCrlj rats were utilized.[1]

  • Monkey Studies : Male cynomolgus monkeys were the chosen model.[1]

  • Administration : For pharmacokinetic studies, Rivoglitazone was administered both intravenously and orally.[3] To investigate metabolism and disposition, [¹⁴C]-labeled Rivoglitazone was used.[1]

The following diagram illustrates a generalized workflow for a typical preclinical pharmacokinetic study.

G cluster_pre Pre-Dosing cluster_dosing Dosing cluster_sampling Sample Collection cluster_analysis Analysis cluster_pk Pharmacokinetic Analysis Animal_Selection Animal Model Selection (e.g., Rats, Monkeys) Acclimatization Acclimatization Period Animal_Selection->Acclimatization Fasting Overnight Fasting Acclimatization->Fasting IV_Dosing Intravenous Administration Fasting->IV_Dosing Oral_Dosing Oral Administration Fasting->Oral_Dosing Blood_Sampling Serial Blood Sampling IV_Dosing->Blood_Sampling Urine_Feces_Collection Urine and Feces Collection (Metabolism Cage) IV_Dosing->Urine_Feces_Collection Oral_Dosing->Blood_Sampling Oral_Dosing->Urine_Feces_Collection Plasma_Separation Plasma Separation Blood_Sampling->Plasma_Separation Sample_Extraction Sample Extraction Plasma_Separation->Sample_Extraction LC_MS_MS LC-MS/MS Analysis Sample_Extraction->LC_MS_MS PK_Modeling Pharmacokinetic Modeling (e.g., Non-compartmental) LC_MS_MS->PK_Modeling Parameter_Calculation Calculation of Parameters (Cmax, Tmax, AUC, t½) PK_Modeling->Parameter_Calculation

Generalized workflow for in-vivo pharmacokinetic studies.
Bioanalytical Methods

The quantification of Rivoglitazone and its metabolites in biological matrices is a critical step. While specific details of the analytical methods can vary, a common approach involves:

  • Sample Preparation : Protein precipitation or liquid-liquid extraction to isolate the analytes from plasma, urine, or homogenized tissues.

  • Chromatographic Separation : Use of high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) to separate the parent drug from its metabolites.

  • Detection : Tandem mass spectrometry (MS/MS) for sensitive and specific detection and quantification of the analytes.

Disposition: Where Does It Go?

The disposition of a drug encompasses its distribution throughout the body and its ultimate elimination through metabolism and excretion.

Distribution

The low volume of distribution observed in both rats and monkeys suggests that Rivoglitazone primarily resides in the systemic circulation rather than extensively distributing into tissues.[1]

Metabolism: A Complex Transformation

Metabolism is the primary route of clearance for Rivoglitazone, as indicated by the low levels of unchanged drug excreted in urine and bile.[1] In vitro studies using liver microsomes from rats, monkeys, and humans have been instrumental in elucidating the metabolic pathways.[2][4]

A total of 20 metabolites (M1-M20) have been identified, and five primary metabolic pathways have been proposed.[1]

G cluster_pathways Primary Metabolic Pathways Rivoglitazone Rivoglitazone O_Demethylation O-Demethylation (Main Pathway) Rivoglitazone->O_Demethylation TZD_Ring_Opening TZD Ring Opening Rivoglitazone->TZD_Ring_Opening N_Glucuronidation N-Glucuronidation Rivoglitazone->N_Glucuronidation N_Demethylation N-Demethylation (Monkeys only) Rivoglitazone->N_Demethylation TZD_Ring_Hydroxylation TZD Ring Hydroxylation (Monkeys only) Rivoglitazone->TZD_Ring_Hydroxylation

Primary metabolic pathways of Rivoglitazone.

O-demethylation is the predominant metabolic pathway in both rats and monkeys.[1] However, species-specific differences were noted, with N-demethylation and thiazolidinedione (TZD) ring hydroxylation observed only in monkeys.[1] Another interesting observation is the non-enzymatic hydrolysis of the N-glucuronide metabolite (M13) to the TZD ring-opened N-glucuronide (M9), with this conversion being more significant in monkeys than in rats.[1]

In terms of circulating metabolites, the parent compound, Rivoglitazone, is the main component in the plasma of both species. In rats, O-demethyl-O-sulfate (M11) is the major metabolite, whereas in monkeys, numerous minor metabolites are observed.[1]

Excretion: The Final Exit

The route of excretion for Rivoglitazone and its metabolites also shows species-dependent variations. Following administration of radiolabeled Rivoglitazone:

  • In rats , the radioactivity was primarily excreted in the feces.[1]

  • In monkeys , the radioactivity was excreted in both urine and feces in approximately equal proportions.[1]

This difference in excretion routes likely reflects the variations in metabolic profiles between the two species.

Conclusion

The preclinical pharmacokinetic and disposition studies of this compound in rats and monkeys have provided a solid foundation for its development. The compound demonstrates high oral bioavailability and is cleared primarily through metabolism. While O-demethylation is the major metabolic pathway in both species, notable differences in other metabolic routes and the subsequent excretion profiles exist. These findings underscore the importance of multi-species preclinical evaluation to understand the potential pharmacokinetic variability that may be encountered in humans. The detailed data and methodologies presented in this guide offer valuable insights for researchers and scientists engaged in the ongoing development and characterization of novel therapeutic agents.

References

Stereoselectivity and Chiral Inversion of Rivoglitazone Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rivoglitazone (B70887), a potent thiazolidinedione (TZD) class peroxisome proliferator-activated receptor-gamma (PPARγ) agonist, is administered as a racemic mixture of its R- and S-enantiomers. The stereochemistry of rivoglitazone plays a crucial role in its pharmacokinetic and pharmacodynamic profile. This technical guide provides an in-depth overview of the stereoselectivity and chiral inversion of rivoglitazone hydrochloride, summarizing key quantitative data, outlining experimental methodologies, and visualizing relevant pathways and workflows. The significant stereoselectivity observed in its pharmacokinetics, particularly the process of chiral inversion, underscores the importance of stereospecific analysis in the development and clinical application of this antidiabetic agent.

Introduction

Rivoglitazone is a chiral drug possessing a single stereocenter at the C5 position of the thiazolidinedione ring, leading to the existence of two enantiomers: (R)-rivoglitazone and (S)-rivoglitazone. As with many chiral drugs, these enantiomers can exhibit different pharmacological and toxicological properties due to their differential interactions with the chiral environment of the body, including enzymes and receptors. A key characteristic of rivoglitazone's pharmacokinetics is the in vivo chiral inversion, the process by which one enantiomer is converted into its antipode. This phenomenon, along with stereoselective metabolism and distribution, significantly influences the overall disposition of the drug.

Stereoselective Pharmacokinetics

Studies in preclinical animal models, particularly rats and monkeys, have demonstrated marked stereoselectivity in the pharmacokinetics of rivoglitazone. This is evident in the processes of metabolic clearance, volume of distribution, and most notably, chiral inversion clearance.

Quantitative Data Summary

The stereoselective pharmacokinetic parameters of rivoglitazone have been quantified in rats and monkeys, revealing significant interspecies differences. The data from these studies are summarized in the tables below.

Table 1: Stereoselectivity in Rivoglitazone Pharmacokinetic Parameters in Rats and Monkeys[1]

ParameterSpeciesR/S RatioImplication
Chiral Inversion Clearance Rat7.92High stereoselectivity in the conversion between enantiomers.
Monkey1.73Lower stereoselectivity in chiral inversion compared to rats.
Metabolic Clearance Rat5.78The R-enantiomer is metabolized at a significantly higher rate than the S-enantiomer.
Monkey1.31Lower stereoselectivity in metabolism compared to rats.
Volume of Distribution Rat4.04The R-enantiomer has a larger volume of distribution.
Monkey1.06Minimal stereoselectivity in tissue distribution.

Table 2: Stereoselectivity in Metabolic Clearance in In Vitro Systems[1]

SystemSpeciesR/S RatioObservation
Liver Microsomes Rat5.78High stereoselectivity in metabolic clearance, consistent with in vivo data.
Monkey0.774Low stereoselectivity observed in vitro.

Note: R/S ratios represent the clearance or volume of distribution of the R-enantiomer divided by that of the S-enantiomer.

Chiral Inversion

Chiral inversion is a critical aspect of rivoglitazone's pharmacokinetics. In vitro incubation studies using plasma have confirmed the occurrence of this phenomenon. The stereoselectivity in the plasma unbound fraction of the drug is considered a primary determinant of the overall stereoselectivity observed in its pharmacokinetics[1].

Logical Relationship of Chiral Inversion and Pharmacokinetics

The interplay between administration of a single enantiomer, its chiral inversion to the other enantiomer, and their respective metabolic clearances dictates the overall plasma concentration profiles of both R- and S-rivoglitazone.

cluster_R (R)-Rivoglitazone cluster_S (S)-Rivoglitazone R_admin Administration of (R)-Enantiomer R_plasma (R)-Enantiomer in Plasma R_admin->R_plasma S_plasma (S)-Enantiomer in Plasma R_plasma->S_plasma k_R->S (Chiral Inversion) R_metabolism Metabolism of (R)-Enantiomer R_plasma->R_metabolism Metabolic Clearance (R) S_admin Administration of (S)-Enantiomer S_admin->S_plasma S_plasma->R_plasma k_S->R (Chiral Inversion) S_metabolism Metabolism of (S)-Enantiomer S_plasma->S_metabolism Metabolic Clearance (S)

Figure 1. Interconversion and clearance pathways of rivoglitazone enantiomers.

Metabolic Pathways

Rivoglitazone undergoes extensive metabolism through several primary pathways. These metabolic routes contribute to the overall clearance of the drug and can also exhibit stereoselectivity. The major metabolic transformations identified include oxidation and glucuronidation.

cluster_oxidation Oxidative Metabolism cluster_conjugation Conjugation rivoglitazone Rivoglitazone (R/S) Thiazolidinedione Ring O_demethylation O-demethylation rivoglitazone->O_demethylation TZD_ring_opening TZD Ring Opening rivoglitazone->TZD_ring_opening N_demethylation N-demethylation rivoglitazone->N_demethylation TZD_ring_hydroxylation TZD Ring Hydroxylation rivoglitazone->TZD_ring_hydroxylation N_glucuronidation N-glucuronidation (UGT1A3, UGT2B7) rivoglitazone->N_glucuronidation cluster_invivo In Vivo Study cluster_invitro In Vitro Study (Chiral Inversion) cluster_analysis Analytical Phase cluster_data Data Interpretation admin Administer Racemate or Single Enantiomer to Animal Model sampling Collect Plasma Samples at Timed Intervals admin->sampling prep Sample Preparation (Extraction) sampling->prep incubation Incubate Single Enantiomer in Plasma at 37°C aliquots Collect Aliquots Over Time incubation->aliquots aliquots->prep hplc Chiral HPLC Analysis prep->hplc quant Quantify R- and S-Enantiomers hplc->quant pk_model Pharmacokinetic Modeling quant->pk_model params Determine Stereoselective PK Parameters (Clearance, Vd, Inversion Rate) pk_model->params

References

Cellular Targets of Rivoglitazone Hydrochloride Beyond PPAR-gamma: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental evidence for the non-PPAR-gamma cellular targets of Rivoglitazone hydrochloride is limited in publicly available literature. This guide provides a comprehensive overview of the known off-target effects of other thiazolidinediones (TZDs), primarily rosiglitazone (B1679542) and pioglitazone (B448), to infer the probable non-PPAR-gamma targets and affected signaling pathways of Rivoglitazone. All data and pathways presented should be considered as probable and require direct experimental validation for Rivoglitazone.

Introduction

This compound is a potent thiazolidinedione (TZD) and a high-affinity agonist for the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-gamma). While its primary therapeutic effects in type 2 diabetes are mediated through PPAR-gamma activation, a growing body of evidence for other TZDs suggests a range of "off-target" effects that are independent of PPAR-gamma. Understanding these non-canonical targets and pathways is crucial for a comprehensive safety and efficacy profile of Rivoglitazone and for exploring its potential in other therapeutic areas. This technical guide summarizes the current understanding of non-PPAR-gamma targets of TZDs, presenting quantitative data, experimental methodologies, and signaling pathway diagrams to facilitate further research into Rivoglitazone.

Potential Non-PPAR-gamma Cellular Targets and Pathways

Based on studies of rosiglitazone and pioglitazone, the potential non-PPAR-gamma targets of Rivoglitazone can be broadly categorized into mitochondrial proteins and components of key cellular signaling pathways.

Mitochondrial Targets

Thiazolidinediones have been shown to directly interact with and modulate the function of mitochondrial proteins, impacting cellular respiration and metabolism. Comparative studies have revealed differential effects between rosiglitazone and pioglitazone on mitochondrial respiration[1].

Quantitative Data on TZD Effects on Mitochondrial Function:

ThiazolidinedioneTarget/ProcessEffectCell/Tissue TypeQuantitative ValueReference
RosiglitazoneMitochondrial RespirationDecreaseSkeletal Muscle (T2DM patients)-[1]
PioglitazoneMitochondrial RespirationIncreaseSkeletal Muscle (T2DM patients)-[1]
RosiglitazoneMitochondrial Complex I ActivityInhibitionIsolated rat liver mitochondria-[2]
PioglitazoneMitochondrial Complex I ActivityInhibitionIsolated rat liver mitochondria-[2]
TroglitazoneMitochondrial Complex I ActivityInhibitionIsolated rat liver mitochondria-[2]
RosiglitazoneMitochondrial H2O2 productionNo significant changeMouse hearts-[3]
PioglitazoneMitochondrial H2O2 production----

Experimental Protocol: Measurement of Mitochondrial Respiration in Intact Cells

A common method to assess mitochondrial function is by measuring the oxygen consumption rate (OCR) using extracellular flux analysis (e.g., Seahorse XF Analyzer).

  • Cell Culture: Plate cells (e.g., C2C12 myotubes, HepG2 hepatocytes) in a Seahorse XF cell culture microplate and allow them to adhere and grow to the desired confluency.

  • Drug Treatment: Treat the cells with varying concentrations of this compound or vehicle control for the desired duration.

  • Assay Preparation: One hour before the assay, replace the culture medium with Seahorse XF Base Medium supplemented with substrates (e.g., glucose, pyruvate, glutamine) and incubate the plate in a CO2-free incubator at 37°C.

  • Extracellular Flux Analysis: Load the microplate into the Seahorse XF Analyzer. Perform a sequential injection of mitochondrial stressors to measure key parameters of mitochondrial respiration:

    • Oligomycin (ATP synthase inhibitor): To measure ATP-linked respiration.

    • FCCP (a protonophore): To measure maximal respiration.

    • Rotenone/antimycin A (Complex I and III inhibitors): To measure non-mitochondrial respiration.

  • Data Analysis: Normalize OCR data to cell number or protein concentration. Calculate basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

Experimental Workflow for Mitochondrial Respiration Assay

G cluster_prep Preparation cluster_analysis Analysis cell_culture Cell Culture drug_treatment Drug Treatment with Rivoglitazone cell_culture->drug_treatment assay_prep Assay Medium Exchange drug_treatment->assay_prep seahorse Seahorse XF Analysis assay_prep->seahorse injection1 Inject Oligomycin seahorse->injection1 injection2 Inject FCCP injection1->injection2 injection3 Inject Rotenone/Antimycin A injection2->injection3 data_analysis Data Analysis and Interpretation injection3->data_analysis

Caption: Workflow for assessing mitochondrial respiration using extracellular flux analysis.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

Several studies have demonstrated that TZDs can modulate the MAPK signaling pathway in a PPAR-gamma-independent manner[4]. This pathway is a critical regulator of cell proliferation, differentiation, and apoptosis.

Signaling Pathway Diagram: TZD-mediated MAPK Activation

G rivoglitazone Rivoglitazone (inferred) src Src rivoglitazone->src egfr EGFR src->egfr transactivation grb2_sos Grb2/SOS egfr->grb2_sos ras Ras grb2_sos->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation/ Differentiation erk->proliferation

Caption: Inferred PPAR-gamma-independent activation of the MAPK/ERK pathway by Rivoglitazone.

Experimental Protocol: Western Blot Analysis of ERK Phosphorylation

  • Cell Culture and Treatment: Culture appropriate cells (e.g., 3T3-L1 preadipocytes, M1 cortical collecting duct cells) and treat with this compound at various concentrations and time points.

  • Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against phosphorylated ERK (p-ERK) and total ERK overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities and normalize the p-ERK signal to the total ERK signal.

Wnt/β-catenin Signaling Pathway

Thiazolidinediones have been shown to modulate the Wnt/β-catenin signaling pathway, which is crucial for development, tissue homeostasis, and tumorigenesis. Evidence suggests that TZDs can inhibit this pathway through multiple mechanisms[5][6].

Signaling Pathway Diagram: TZD-mediated Inhibition of Wnt/β-catenin Signaling

G rivoglitazone Rivoglitazone (inferred) frizzled_lrp6 Frizzled/LRP6 rivoglitazone->frizzled_lrp6 downregulates expression tcf_lef TCF/LEF rivoglitazone->tcf_lef downregulates expression dsh Dsh frizzled_lrp6->dsh destruction_complex Destruction Complex (Axin, APC, GSK3β, CK1) dsh->destruction_complex beta_catenin β-catenin destruction_complex->beta_catenin degradation beta_catenin->tcf_lef translocates to nucleus and binds target_genes Wnt Target Gene Transcription tcf_lef->target_genes wnt Wnt wnt->frizzled_lrp6

Caption: Inferred inhibitory effects of Rivoglitazone on the Wnt/β-catenin signaling pathway.

Experimental Protocol: Luciferase Reporter Assay for TCF/LEF Activity

  • Cell Transfection: Co-transfect cells (e.g., HEK293T) with a TCF/LEF-responsive luciferase reporter plasmid (e.g., TOPFlash) and a control plasmid (e.g., FOPFlash with mutated TCF/LEF binding sites). Also, co-transfect a Renilla luciferase plasmid for normalization.

  • Drug Treatment: After transfection, treat the cells with Wnt3a conditioned medium (to activate the pathway) in the presence or absence of varying concentrations of this compound.

  • Luciferase Assay: After the treatment period, lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Compare the TCF/LEF reporter activity in Rivoglitazone-treated cells to that in vehicle-treated cells.

Proteomic Approaches to Identify Novel Targets

Chemical proteomics is a powerful tool to identify the direct binding partners of a small molecule like Rivoglitazone in an unbiased, proteome-wide manner[7][8].

Experimental Workflow for Target Identification using Affinity Chromatography-Mass Spectrometry

G cluster_prep Probe Preparation & Binding cluster_purification Purification & Elution cluster_analysis Analysis synthesis Synthesize Rivoglitazone-immobilized affinity matrix incubation Incubate Lysate with Affinity Matrix synthesis->incubation cell_lysate Prepare Cell/Tissue Lysate cell_lysate->incubation wash Wash to Remove Non-specific Binders incubation->wash elution Elute Bound Proteins wash->elution sds_page SDS-PAGE elution->sds_page mass_spec LC-MS/MS Analysis sds_page->mass_spec bioinformatics Bioinformatic Analysis & Target Identification mass_spec->bioinformatics

Caption: General workflow for identifying protein targets of Rivoglitazone using chemical proteomics.

Quantitative Proteomic Data for Rosiglitazone-Treated Adipocytes:

A proteomic analysis of rosiglitazone-treated 3T3-L1 adipocytes identified several proteins that were significantly up- or downregulated[9]. These represent potential non-PPAR-gamma targets.

ProteinRegulationFold ChangePotential FunctionReference
Adenomatosis polyposis coli 2 (APC2)Upregulated>1.5Cell division, attachment, and movement[9]
Eukaryotic translation initiation factor 5A-1 (eIF5A)Upregulated>1.5Apoptosis and cell division[9]

Conclusion and Future Directions

While this compound is a potent PPAR-gamma agonist, this technical guide highlights the strong probability of its interaction with multiple cellular targets beyond PPAR-gamma, based on extensive research on other TZDs. The potential for Rivoglitazone to modulate mitochondrial function and key signaling pathways such as MAPK and Wnt/β-catenin warrants direct investigation.

Future research should focus on:

  • Direct Target Identification: Employing unbiased chemical proteomics approaches, such as affinity purification-mass spectrometry, specifically with Rivoglitazone to identify its direct binding partners in various cell types.

  • Quantitative Binding Assays: Performing in vitro binding assays (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry) to determine the binding affinities of Rivoglitazone to putative non-PPAR-gamma targets.

  • Functional Validation: Conducting cell-based and in vivo studies to validate the functional consequences of Rivoglitazone's interaction with these identified off-targets.

  • Comparative Studies: Directly comparing the off-target profiles of Rivoglitazone, rosiglitazone, and pioglitazone to understand the structure-activity relationships that govern these non-canonical effects.

A thorough understanding of the complete cellular target landscape of this compound will be instrumental in optimizing its therapeutic use and exploring new clinical applications.

References

Technical Guide: Molecular Docking of Rivoglitazone Hydrochloride with PPAR-γ

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular docking analysis of Rivoglitazone (B70887) hydrochloride with its target, the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ). It details the underlying signaling pathway, a step-by-step experimental protocol for in-silico docking, and an analysis of the binding interactions.

Introduction: PPAR-γ as a Therapeutic Target

Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) is a ligand-activated transcription factor belonging to the nuclear hormone receptor superfamily.[1][2] It is a primary regulator of adipocyte differentiation, fatty acid storage, and glucose metabolism.[1][3][4] The activation of PPAR-γ improves insulin (B600854) sensitivity, making it a crucial therapeutic target for type 2 diabetes mellitus.[5]

Thiazolidinediones (TZDs), including Rivoglitazone, Rosiglitazone, and Pioglitazone, are a class of synthetic agonists for PPAR-γ.[5][6] They bind to the ligand-binding domain (LBD) of PPAR-γ, inducing a conformational change that modulates the expression of genes involved in glucose and lipid homeostasis.[5][7] Molecular docking is a powerful computational tool used to predict the binding orientation and affinity of a ligand to its target protein, playing a key role in rational drug design.[8][9] This guide focuses on the specific interactions between Rivoglitazone and PPAR-γ.

The PPAR-γ Signaling Pathway

PPARs form heterodimers with Retinoid X Receptors (RXRs), and these complexes then bind to specific DNA sequences called Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes.[1][2] Upon ligand binding, such as by Rivoglitazone, the PPAR-γ/RXR heterodimer undergoes a conformational change that facilitates the recruitment of co-activator proteins. This complex initiates the transcription of genes that regulate glucose uptake, lipid metabolism, and inflammation, ultimately leading to enhanced insulin sensitivity.[3][10]

PPAR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Rivoglitazone PPARg PPAR-γ Ligand->PPARg Binds PPARg_RXR PPAR-γ / RXR Heterodimer RXR RXR PPRE PPRE PPARg_RXR->PPRE Binds to Coactivators Co-activators PPARg_RXR->Coactivators Recruits Transcription Gene Transcription PPRE->Transcription Initiates DNA Target Gene DNA Coactivators->PPRE mRNA mRNA Transcription->mRNA Translation Protein Translation mRNA->Translation Proteins Metabolic Proteins Translation->Proteins Response Physiological Response (e.g., Increased Insulin Sensitivity) Proteins->Response

Caption: PPAR-γ signaling pathway activated by a ligand.

Experimental Protocol: Molecular Docking Workflow

The following protocol outlines a generalized yet detailed workflow for performing a molecular docking study of Rivoglitazone with PPAR-γ using common bioinformatics tools like AutoDock, PyRx, and UCSF Chimera.[8]

Docking_Workflow cluster_prep Preparation Phase cluster_exec Execution Phase cluster_analysis Analysis Phase P_Prep 1. Protein Preparation P_Steps • Download PDB Structure (e.g., 2PRG) • Remove Water & Hetatoms • Add Polar Hydrogens • Assign Charges (Kollman) • Save as .pdbqt P_Prep->P_Steps Grid 3. Grid Box Generation P_Prep->Grid L_Prep 2. Ligand Preparation L_Steps • Obtain Ligand Structure (e.g., PubChem) • Energy Minimization • Define Torsion Bonds • Save as .pdbqt L_Prep->L_Steps L_Prep->Grid Grid_Steps • Define Active Site Coordinates • Encompass Key Residues Grid->Grid_Steps Docking 4. Docking Simulation Grid->Docking Docking_Steps • Select Algorithm (e.g., Lamarckian GA) • Set Parameters (runs, evaluations) • Execute Docking Run Docking->Docking_Steps Analysis 5. Results Analysis Docking->Analysis Analysis_Steps • Analyze Docking Log (.dlg) • Rank Poses by Binding Energy • Visualize Interactions (H-bonds, etc.) • Compare with Reference Ligand Analysis->Analysis_Steps

Caption: General workflow for a molecular docking experiment.

3.1. Protein Preparation

  • Structure Retrieval : Obtain the 3D crystal structure of the PPAR-γ ligand-binding domain. A commonly used structure is PDB ID: 2PRG.[11] The X-ray crystal structure of Rivoglitazone bound to PPAR-γ has also been determined and provides the most accurate model for this specific interaction.[6]

  • Cleaning the Structure : Using molecular visualization software (e.g., PyMOL, UCSF Chimera), remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and any co-crystallized ligands.[4][12][13]

  • Protonation and Charge Assignment : Add polar hydrogen atoms to the protein structure. Assign partial atomic charges, such as Kollman charges, which are essential for calculating electrostatic interactions.[14][15]

  • File Conversion : Save the prepared protein structure in the PDBQT file format, which is required by AutoDock and includes atomic charges and atom-type definitions.[13]

3.2. Ligand Preparation

  • Structure Retrieval : Obtain the 3D structure of Rivoglitazone hydrochloride. This can be done by downloading from a chemical database like PubChem or by drawing it using chemical sketch software.

  • Energy Minimization : Perform energy minimization on the ligand structure using a suitable force field to obtain a stable, low-energy conformation.

  • Torsion Tree Definition : Define the rotatable bonds within the ligand. This allows for conformational flexibility during the docking simulation, which is crucial for finding the optimal binding pose.

  • File Conversion : Convert the prepared ligand structure to the PDBQT file format.

3.3. Docking Simulation

  • Grid Box Generation : Define a 3D grid box that encompasses the active site of PPAR-γ. The dimensions and center of this box are critical; it should be large enough to allow the ligand to move freely but focused enough on the binding pocket to ensure computational efficiency.[12] The coordinates can be determined based on the position of a known co-crystallized ligand.

  • Algorithm Selection : Choose a docking algorithm. The Lamarckian Genetic Algorithm (LGA) is a widely used and effective method available in AutoDock.[15][16]

  • Parameter Setting : Configure the docking parameters, including the number of docking runs, population size, and the maximum number of energy evaluations.[15] A higher number of runs increases the probability of finding the lowest-energy binding mode.

  • Execution : Run the docking simulation. The software will systematically explore different conformations of Rivoglitazone within the defined grid box, scoring each pose based on a calculated binding free energy.

Results and Analysis

The output of a docking simulation is a series of possible binding poses for the ligand, each with a corresponding binding affinity score.

4.1. Quantitative Docking Data

The binding affinity represents the predicted free energy of binding, with more negative values indicating a stronger interaction. While specific docking scores for Rivoglitazone can vary based on the software and parameters used, it is known to be the most potent TZD.[6] For comparison, docking studies of other compounds with PPAR-γ have reported a range of binding energies.[9][16]

LigandDocking Score / Binding Affinity (kcal/mol)Inhibition Constant (Ki)Reference
Rivoglitazone Potent; more extensive contacts than Rosiglitazone-[6]
Rosiglitazone -49.40 nM[17]
Compound 4b -4.64-[9]
VSP-51 -8.06 nM[17]

Note: Direct docking scores for Rivoglitazone are not consistently published across general literature; its high potency is confirmed through crystallographic and clinical data.[6][18] The table provides comparative values to contextualize potency.

4.2. Analysis of Binding Interactions

The analysis of the top-ranked docking pose reveals the specific molecular interactions that stabilize the ligand in the PPAR-γ active site. The crystal structure of the Rivoglitazone-PPAR-γ complex shows that Rivoglitazone establishes a unique hydrogen bond network and makes more extensive contacts with key regions of the receptor compared to Rosiglitazone.[6]

Key interacting residues in the PPAR-γ active site typically include those that can form hydrogen bonds and hydrophobic interactions.

Interaction TypeInteracting Amino Acid Residues in PPAR-γ
Hydrogen Bonds Ser289, His323, His449, Tyr473[4][7][16]
Hydrophobic Interactions Ile326, Arg288[16]
Unique Rivoglitazone Contacts More extensive contacts with helix 3 and the β-sheet region[6]

The thiazolidinedione headgroup of TZDs typically forms hydrogen bonds with residues Ser289, His323, His449, and Tyr473 in the AF-2 helix, which is crucial for receptor activation.[4][7] Rivoglitazone's distinct interaction profile, particularly its extensive contacts, is believed to contribute to its high potency as a PPAR-γ agonist.[6]

Conclusion

Molecular docking studies provide critical insights into the binding mechanism of this compound with the PPAR-γ receptor. The established protocols allow for a detailed examination of the binding affinity and the specific amino acid interactions that drive this molecular recognition. Analysis reveals that Rivoglitazone forms a stable complex within the ligand-binding domain of PPAR-γ, stabilized by a network of hydrogen bonds and hydrophobic contacts. Its unique and extensive interactions with the receptor, as confirmed by X-ray crystallography, underpin its status as a highly potent TZD for the treatment of type 2 diabetes.[6] This in-silico approach continues to be an invaluable tool for the development and optimization of next-generation PPAR-γ modulators.

References

Methodological & Application

Application Notes and Protocols: Investigating Insulin Resistance in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Note on Rivoglitazone Hydrochloride: The premise of using this compound to induce insulin (B600854) resistance is incorrect. Rivoglitazone is a member of the thiazolidinedione (TZD) class of drugs and functions as a potent and selective agonist for the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ).[1] The primary and well-documented effect of PPARγ agonists is to increase insulin sensitivity and reduce insulin resistance.[2][3] They are developed as anti-diabetic agents to treat the symptoms of metabolic syndrome, not to cause them.[4][5]

Therefore, these application notes provide protocols for established, scientifically-validated methods to induce insulin resistance in animal models. Subsequently, a protocol is provided for using this compound in its correct therapeutic context: to ameliorate or reverse the induced insulin-resistant state.

Application Notes

Introduction to Insulin Resistance Models

Insulin resistance is a pathological condition where cells in the body become less responsive to the hormone insulin, leading to impaired glucose uptake and utilization. It is a hallmark of Type 2 Diabetes and metabolic syndrome. To study the mechanisms of insulin resistance and evaluate potential therapeutics, researchers rely on animal models that mimic the human condition. Common methods for inducing insulin resistance include genetic modification (e.g., db/db mice, Zucker fatty rats), long-term high-fat or high-fructose diets, and pharmacological intervention with agents like glucocorticoids.[3][6]

Mechanism of Action: Rivoglitazone as an Insulin Sensitizer

Rivoglitazone and other thiazolidinediones act as insulin sensitizers by activating PPARγ, a nuclear receptor highly expressed in adipose tissue, with lower expression in skeletal muscle and the liver.[7]

  • Activation: Rivoglitazone binds to and activates PPARγ.

  • Heterodimerization: The activated PPARγ forms a heterodimer with the Retinoid X Receptor (RXR).[8]

  • Gene Transcription: This PPARγ-RXR complex binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes.[8]

  • Metabolic Effects: This binding regulates the transcription of numerous genes involved in glucose and lipid metabolism. Key effects include:

    • Promoting adipocyte differentiation and fatty acid uptake into adipose tissue, thus reducing circulating free fatty acids which can contribute to insulin resistance in other tissues.[9]

    • Increasing the expression of genes that enhance insulin signaling, such as GLUT4.[10]

    • Modulating the secretion of adipokines, for example, increasing the production of insulin-sensitizing adiponectin.[11]

The net result of these actions is a significant improvement in whole-body insulin sensitivity and a reduction in plasma glucose levels.[1][7]

Rivoglitazone_Mechanism cluster_cell Target Cell (e.g., Adipocyte) cluster_nucleus Nucleus PPAR PPARγ RXR RXR PPAR->RXR Heterodimerizes PPRE PPRE (DNA) PPAR->PPRE Binds RXR->PPRE Genes Target Genes (e.g., Adiponectin, GLUT4) PPRE->Genes Regulates Transcription Outcome Improved Insulin Sensitivity Genes->Outcome Rivo Rivoglitazone Rivo->PPAR Activates

Caption: Signaling pathway of Rivoglitazone as a PPARγ agonist.

Experimental Workflow for Studying Insulin Resistance

A typical research workflow involves an induction phase to create the disease model, followed by a treatment phase to test the therapeutic agent.

Experimental_Workflow cluster_induction Induction Phase cluster_treatment Treatment Phase Acclimatization Animal Acclimatization (1-2 weeks) Baseline Baseline Measurements (Weight, Glucose) Acclimatization->Baseline Induce_IR Induce Insulin Resistance (e.g., High-Fat Diet for 8-16 weeks) Baseline->Induce_IR Confirm_IR Confirm Insulin Resistance (OGTT / ITT) Induce_IR->Confirm_IR Grouping Randomize into Groups Confirm_IR->Grouping Proceed to Treatment Treatment Daily Dosing (Vehicle vs. Rivoglitazone) Grouping->Treatment Monitoring Weekly Monitoring (Weight, Food Intake) Treatment->Monitoring Endpoint Endpoint Analysis (OGTT, ITT, Blood & Tissue Collection) Monitoring->Endpoint

Caption: General experimental workflow for inducing and treating insulin resistance.

Experimental Protocols

Protocol 1: Induction of Insulin Resistance with High-Fat Diet (HFD) in Mice

This protocol describes the use of a high-fat diet to induce obesity, hyperglycemia, and insulin resistance in mice, a model that closely mimics the development of metabolic syndrome in humans.[3][12]

1.1. Materials:

  • Animals: Male C57BL/6J mice, 6-8 weeks old.

  • Diets:

    • Control Diet: Standard chow (e.g., 10% kcal from fat).

    • High-Fat Diet (HFD): Purified diet with 45% or 60% kcal derived from fat (typically lard or milk fat).[3]

  • Equipment: Animal caging, metabolic cages (optional), glucometer, insulin, glucose solution (for tolerance tests), blood collection tubes (e.g., EDTA-coated capillaries).

1.2. Methodology:

  • Acclimatization: House mice under standard conditions (12h light/dark cycle, 22±2°C) for 1-2 weeks with free access to standard chow and water.

  • Baseline Measurement: Record body weight and baseline fasting blood glucose.

  • Diet Induction: Randomly assign mice to either the Control Diet or HFD group. Provide ad libitum access to the respective diets and water for 8-16 weeks.[12]

  • Monitoring: Monitor body weight and food intake weekly.

  • Confirmation of Insulin Resistance (at end of induction period):

    • Oral Glucose Tolerance Test (OGTT): Fast mice overnight (approx. 16 hours).[13] Administer a 2 g/kg body weight bolus of glucose via oral gavage. Measure blood glucose from tail vein at 0, 15, 30, 60, 90, and 120 minutes post-gavage.[13][14] HFD-fed mice will exhibit significantly higher and more sustained glucose levels compared to controls.

    • Insulin Tolerance Test (ITT): Fast mice for 4-6 hours. Administer human insulin (0.75 U/kg body weight) via intraperitoneal (i.p.) injection.[13] Measure blood glucose at 0, 15, 30, 45, and 60 minutes post-injection. HFD-fed mice will show a much smaller reduction in blood glucose, indicating insulin insensitivity.[13]

Protocol 2: Induction of Insulin Resistance with Dexamethasone (B1670325) in Rats

This protocol uses the synthetic glucocorticoid dexamethasone to induce a rapid state of insulin resistance, useful for short-term studies.[8][15]

2.1. Materials:

  • Animals: Male Wistar rats, 90-120 days old.

  • Reagents: Dexamethasone, sterile saline (0.9% NaCl).

  • Equipment: Syringes for i.p. injection, glucometer, insulin, glucose solution.

2.2. Methodology:

  • Acclimatization: Acclimatize rats for at least one week.

  • Induction: For 5-7 consecutive days, administer dexamethasone at a dose of 1 mg/kg body weight via i.p. injection.[9][15] The control group receives an equivalent volume of sterile saline. Doses up to 8 mg/kg for 6 days can be used to induce maximum insulin resistance.[16]

  • Confirmation of Insulin Resistance:

    • Measure fasting blood glucose and insulin levels on the final day of treatment. Dexamethasone-treated rats will exhibit significant hyperglycemia and hyperinsulinemia.[15][16]

    • Perform an ITT as described in Protocol 1.2.5 (adjusting insulin dose for rats, typically 0.5-1.0 U/kg). Dexamethasone-treated rats will show impaired glucose clearance.[6]

Protocol 3: Amelioration of Insulin Resistance with Rivoglitazone

This protocol describes the use of Rivoglitazone (or a similar TZD like Pioglitazone (B448), for which more protocol data is available) to treat animals in which insulin resistance has already been established.

3.1. Materials:

3.2. Methodology:

  • Model Induction: Induce insulin resistance using HFD or dexamethasone as described above.

  • Group Allocation: Following confirmation of insulin resistance, randomize animals into at least two groups:

    • Vehicle Control: Insulin-resistant animals receiving the vehicle.

    • Treatment Group: Insulin-resistant animals receiving Rivoglitazone.

    • A healthy, non-insulin-resistant control group should also be maintained for comparison.

  • Drug Administration:

    • Administer Rivoglitazone daily via oral gavage. A typical effective dose for TZDs in rodent models ranges from 3 to 30 mg/kg/day.[1][2][17] For example, a study in Zucker fatty rats used pioglitazone at 20 mg/kg/day for 4 weeks.[18]

    • The treatment duration is typically 2 to 4 weeks to observe significant improvements in metabolic parameters.[1][2]

  • Endpoint Analysis:

    • At the end of the treatment period, repeat the OGTT and ITT as described previously.

    • Collect terminal blood samples for analysis of plasma glucose, insulin, triglycerides, and free fatty acids.

    • Harvest tissues (liver, skeletal muscle, adipose tissue) for further analysis (e.g., gene expression, histology, protein analysis).

Data Presentation

Table 1: Expected Outcomes of High-Fat Diet-Induced Insulin Resistance in Mice (12 weeks)

ParameterControl Group (Chow)High-Fat Diet (HFD) Group
Body Weight (g)28 ± 245 ± 4
Fasting Blood Glucose (mg/dL)90 ± 10140 ± 20
Fasting Plasma Insulin (ng/mL)0.5 ± 0.12.5 ± 0.8
OGTT AUC (mg/dL * min)18,000 ± 2,00040,000 ± 5,000

Values are representative and may vary based on specific study conditions.

Table 2: Expected Outcomes of Dexamethasone-Induced Insulin Resistance in Rats (7 days)

ParameterControl Group (Saline)Dexamethasone (1 mg/kg) Group
Fasting Blood Glucose (mg/dL)100 ± 8180 ± 25
Fasting Plasma Insulin (ng/mL)1.0 ± 0.34.0 ± 1.2
Glucose Clearance (Kitt %/min)4.5 ± 0.52.0 ± 0.4

Values are representative and based on published data.[6][15]

Table 3: Expected Therapeutic Effects of Rivoglitazone in HFD-Fed Mice (4-week treatment)

ParameterHFD + VehicleHFD + Rivoglitazone (10 mg/kg)
Fasting Blood Glucose (mg/dL)145 ± 20105 ± 15
Fasting Plasma Insulin (ng/mL)2.6 ± 0.71.1 ± 0.4
Plasma Triglycerides (mg/dL)150 ± 3090 ± 20
OGTT AUC (mg/dL * min)41,000 ± 5,00025,000 ± 3,500

Values are predictive based on the known effects of potent PPARγ agonists in similar models.[1]

References

Application Notes & Protocols: Quantification of Rivoglitazone Hydrochloride in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Rivoglitazone, a member of the thiazolidinedione class of drugs, is an agonist for the peroxisome proliferator-activated receptor-gamma (PPARγ). Its therapeutic potential in managing type 2 diabetes mellitus necessitates robust and reliable bioanalytical methods for its quantification in biological matrices. This document provides detailed protocols for the determination of Rivoglitazone hydrochloride in human plasma using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). These methods are crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. The methodologies presented are based on established and validated techniques for analogous compounds within the same therapeutic class, such as pioglitazone (B448) and rosiglitazone (B1679542).

Quantitative Data Summary

The following tables summarize the typical validation parameters for the analytical methods described. These values are representative of the performance expected from these methods.

Table 1: HPLC-UV Method Validation Parameters

ParameterResult
Linearity Range0.1 - 2.0 µg/mL
Correlation Coefficient (r²)> 0.999
Lower Limit of Quantification (LLOQ)0.1 µg/mL[1]
Accuracy93.33% to 102.7%[1]
Precision (%CV)Intra-day: 3.8% to 9.2%; Inter-day: 4.8% to 9.6%[1]
Recovery> 90%
SpecificityNo interference from endogenous plasma components

Table 2: LC-MS/MS Method Validation Parameters

ParameterResult
Linearity Range1 - 500 ng/mL[2]
Correlation Coefficient (r²)> 0.99
Lower Limit of Quantification (LLOQ)1 ng/mL[2]
AccuracyIntra-day: 93.39% - 97.68%; Inter-day: 95.89% - 98.78%[2]
Precision (%CV)Intra-day: 7.55% - 9.87%; Inter-day: 6.09% - 8.12%[2]
Recovery> 85%
Matrix EffectMinimal to no significant matrix effect observed

Experimental Protocols

Protocol 1: HPLC-UV Method

This method is suitable for routine analysis and studies where high sensitivity is not a primary requirement.

1. Materials and Reagents:

  • This compound reference standard

  • Internal Standard (IS): Rosiglitazone

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium (B1175870) acetate

  • Glacial acetic acid

  • Human plasma (drug-free)

  • Water (deionized or HPLC grade)

2. Instrumentation:

  • HPLC system with a UV-Vis detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)[1]

  • Data acquisition and processing software

3. Sample Preparation (Protein Precipitation):

  • Pipette 500 µL of human plasma into a microcentrifuge tube.

  • Add 50 µL of the internal standard working solution (Rosiglitazone, 10 µg/mL).

  • Vortex for 30 seconds.

  • Add 1 mL of acetonitrile to precipitate plasma proteins.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Vortex for 1 minute.

  • Inject 20 µL into the HPLC system.

4. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile, 0.1 M ammonium acetate, and glacial acetic acid (25:25:1 v/v/v)[1]

  • Flow Rate: 1.2 mL/min[1]

  • Column Temperature: Ambient

  • Detection Wavelength: 269 nm[1]

  • Injection Volume: 20 µL

Protocol 2: LC-MS/MS Method

This method offers high sensitivity and selectivity, making it ideal for pharmacokinetic studies requiring low detection limits.

1. Materials and Reagents:

  • This compound reference standard

  • Internal Standard (IS): Pioglitazone-d4 or a structurally similar compound.

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Human plasma (drug-free)

  • Water (LC-MS grade)

2. Instrumentation:

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer with an electrospray ionization source)

  • Reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm)[3]

  • Data acquisition and processing software

3. Sample Preparation (Liquid-Liquid Extraction):

  • Pipette 200 µL of human plasma into a microcentrifuge tube.

  • Add 20 µL of the internal standard working solution.

  • Vortex for 30 seconds.

  • Add 1 mL of ethyl acetate.

  • Vortex for 5 minutes.

  • Centrifuge at 12,000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Inject 5 µL into the LC-MS/MS system.

4. Chromatographic Conditions:

  • Mobile Phase: 0.1% formic acid in water (A) and acetonitrile (B)[3]

  • Gradient: A suitable gradient can be optimized, for example: 0-0.5 min (10% B), 0.5-2.5 min (10-90% B), 2.5-3.5 min (90% B), 3.5-3.6 min (90-10% B), 3.6-5.0 min (10% B).

  • Flow Rate: 0.3 mL/min[3]

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

5. Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Ion Transitions (Hypothetical for Rivoglitazone, based on similar structures):

    • Rivoglitazone: m/z 398.1 -> 175.1 (Quantifier), m/z 398.1 -> 134.1 (Qualifier)

    • Internal Standard (e.g., Rosiglitazone): m/z 358.1 -> 135.1[4]

  • Ion Source Parameters: Optimize for the specific instrument (e.g., Capillary voltage, source temperature, gas flows).

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (200 µL) add_is Add Internal Standard plasma->add_is vortex1 Vortex add_is->vortex1 add_solvent Add Extraction Solvent (e.g., Ethyl Acetate) vortex1->add_solvent vortex2 Vortex & Centrifuge add_solvent->vortex2 extract Collect Supernatant vortex2->extract evaporate Evaporate to Dryness extract->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject separation Chromatographic Separation (C18 Column) inject->separation ionization ESI Source (Positive Ion Mode) separation->ionization detection Mass Spectrometry (MRM Detection) ionization->detection data Data Acquisition & Processing detection->data

Caption: Experimental workflow for the LC-MS/MS quantification of Rivoglitazone in plasma.

validation_pathway cluster_validation Method Validation start Method Development specificity Specificity & Selectivity start->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Intra- & Inter-day) linearity->precision lloq LLOQ accuracy->lloq precision->lloq recovery Extraction Recovery lloq->recovery matrix_effect Matrix Effect recovery->matrix_effect stability Stability (Freeze-thaw, Bench-top, etc.) matrix_effect->stability end Routine Sample Analysis stability->end

Caption: Logical pathway for bioanalytical method validation.

References

Application Notes and Protocols for In Vivo Dose-Response Studies of Rivoglitazone Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rivoglitazone hydrochloride is a potent and selective agonist of the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that plays a pivotal role in the regulation of glucose and lipid metabolism.[1][2] As a member of the thiazolidinedione (TZD) class of drugs, Rivoglitazone enhances insulin (B600854) sensitivity in key metabolic tissues, including adipose tissue, skeletal muscle, and the liver, making it a promising therapeutic agent for the management of type 2 diabetes mellitus.[2]

These application notes provide detailed protocols for designing and conducting in vivo dose-response studies to evaluate the efficacy and safety of this compound. The methodologies outlined below are intended to guide researchers in establishing appropriate animal models, determining effective dose ranges, and assessing key pharmacodynamic and safety endpoints.

Mechanism of Action

Rivoglitazone, like other TZDs, exerts its therapeutic effects by binding to and activating PPARγ. This activation leads to the formation of a heterodimer with the retinoid X receptor (RXR).[3] This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[3] The downstream consequences of this genomic action include increased insulin-mediated glucose uptake and utilization, modulation of lipid metabolism, and anti-inflammatory effects.[4]

Signaling Pathway

The activation of PPARγ by Rivoglitazone initiates a cascade of molecular events that ultimately lead to improved insulin sensitivity. A simplified representation of this signaling pathway is provided below.

PPARg_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_downstream Downstream Effects Rivoglitazone Rivoglitazone hydrochloride PPARg PPARγ Rivoglitazone->PPARg Binds & Activates RXR RXR PPARg->RXR Heterodimerizes with PPRE PPRE (DNA) RXR->PPRE Binds to TargetGenes Target Gene Transcription PPRE->TargetGenes Regulates GlucoseUptake ↑ Glucose Uptake (GLUT4, CD36) TargetGenes->GlucoseUptake LipidMetabolism ↑ Lipid Metabolism (aP2) TargetGenes->LipidMetabolism Adiponectin ↑ Adiponectin Secretion TargetGenes->Adiponectin Inflammation ↓ Inflammation (e.g., ↓ IL-6, ↓ hsCRP) TargetGenes->Inflammation

Caption: PPARγ signaling pathway activated by Rivoglitazone.

Experimental Protocols

Protocol 1: Induction of Type 2 Diabetes in a Rodent Model

This protocol describes the induction of a diabetic phenotype in rodents, a common model for studying anti-diabetic agents.

Materials:

  • Male Sprague-Dawley rats or C57BL/6J mice

  • Streptozotocin (STZ) or Alloxan

  • Citrate (B86180) buffer (for STZ) or saline (for Alloxan)

  • Glucometer and test strips

  • Animal housing and husbandry supplies

Procedure:

  • Animal Acclimatization: Acclimate animals to the housing facility for at least one week prior to the experiment.

  • Induction:

    • For STZ-induced diabetes: Dissolve STZ in cold citrate buffer immediately before use. Administer a single intraperitoneal (IP) injection of STZ at a pre-determined dose (e.g., 40-60 mg/kg for rats).

    • For Alloxan-induced diabetes: Dissolve Alloxan in sterile saline. Administer a single IP injection of Alloxan at a pre-determined dose (e.g., 150 mg/kg for mice).

  • Monitoring: Monitor blood glucose levels daily for the first week and then weekly. Animals with fasting blood glucose levels consistently above 250 mg/dL are considered diabetic and suitable for the study.

  • Study Initiation: Begin the dose-response study once stable hyperglycemia is established, typically 1-2 weeks post-induction.

Protocol 2: In Vivo Dose-Response Study of this compound

This protocol outlines the procedure for a dose-response study in a diabetic rodent model.

Materials:

  • Diabetic rodents (from Protocol 1)

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Oral gavage needles

  • Blood collection supplies (e.g., capillary tubes, centrifuge)

  • ELISA kits for insulin, adiponectin, etc.

  • Equipment for biochemical analysis (e.g., spectrophotometer)

Procedure:

  • Animal Grouping: Randomly assign diabetic animals to different treatment groups (n=8-10 per group):

    • Vehicle control

    • This compound (e.g., 1, 3, 10 mg/kg/day) - Note: Optimal doses should be determined in preliminary studies.

    • Positive control (e.g., Rosiglitazone (B1679542) at a known effective dose)

  • Dosing: Administer the assigned treatment orally via gavage once daily for a predetermined period (e.g., 4-8 weeks).

  • Monitoring:

    • Record body weight and food/water intake weekly.

    • Measure fasting blood glucose levels weekly.

  • Terminal Procedures: At the end of the treatment period, perform the following:

    • Oral Glucose Tolerance Test (OGTT): Fast animals overnight, then administer an oral glucose load (2 g/kg). Collect blood samples at 0, 15, 30, 60, and 120 minutes for glucose and insulin analysis.

    • Blood and Tissue Collection: Collect terminal blood samples via cardiac puncture for analysis of HbA1c, lipid profile (triglycerides, total cholesterol, HDL, LDL), and adiponectin. Euthanize animals and collect relevant tissues (liver, adipose tissue, skeletal muscle) for further analysis (e.g., gene expression, histology).

Protocol 3: Assessment of Gene Expression by Real-Time PCR

This protocol details the analysis of PPARγ target gene expression in tissues.

Materials:

  • Collected tissues (adipose tissue, liver, skeletal muscle)

  • RNA extraction kit

  • cDNA synthesis kit

  • Real-time PCR system and reagents

  • Primers for target genes (e.g., GLUT4, CD36, aP2) and a housekeeping gene (e.g., GAPDH, β-actin)

Procedure:

  • RNA Extraction: Extract total RNA from tissue samples according to the manufacturer's protocol.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA.

  • Real-Time PCR: Perform real-time PCR using specific primers for the target genes and the housekeeping gene.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle control group.

Data Presentation

Quantitative data from dose-response studies should be summarized in clear and concise tables to facilitate comparison between treatment groups.

Table 1: Efficacy of this compound in a Diabetic Rodent Model (Hypothetical Data)

ParameterVehicle ControlRivoglitazone (1 mg/kg)Rivoglitazone (3 mg/kg)Rivoglitazone (10 mg/kg)Positive Control
Fasting Blood Glucose (mg/dL) 350 ± 25280 ± 20210 ± 18**150 ± 15 160 ± 17
HbA1c (%) 10.5 ± 0.89.2 ± 0.68.1 ± 0.5 7.0 ± 0.4 7.2 ± 0.5
Triglycerides (mg/dL) 200 ± 15160 ± 12*120 ± 1090 ± 8 100 ± 9
Adiponectin (ng/mL) 5 ± 0.58 ± 0.6*12 ± 0.8**15 ± 1.0 14 ± 0.9

*p<0.05, **p<0.01, ***p<0.001 compared to vehicle control.

Table 2: Safety Profile of this compound in a Diabetic Rodent Model (Hypothetical Data)

ParameterVehicle ControlRivoglitazone (1 mg/kg)Rivoglitazone (3 mg/kg)Rivoglitazone (10 mg/kg)Positive Control
Body Weight Gain (%) 5 ± 17 ± 1.210 ± 1.512 ± 1.8**11 ± 1.6
Liver Weight (g) 10 ± 0.510.2 ± 0.610.5 ± 0.710.8 ± 0.810.6 ± 0.7
ALT (U/L) 40 ± 542 ± 645 ± 548 ± 746 ± 6
AST (U/L) 120 ± 10125 ± 12130 ± 11135 ± 14132 ± 13

*p<0.05, **p<0.01 compared to vehicle control.

Experimental Workflow

The following diagram illustrates the logical flow of the in vivo dose-response study.

Experimental_Workflow start Start animal_model Induce Diabetes in Rodent Model start->animal_model grouping Randomly Assign to Treatment Groups animal_model->grouping dosing Daily Oral Dosing (4-8 weeks) grouping->dosing monitoring Weekly Monitoring: - Body Weight - Blood Glucose dosing->monitoring terminal Terminal Procedures dosing->terminal monitoring->dosing ogtt Oral Glucose Tolerance Test (OGTT) terminal->ogtt collection Blood & Tissue Collection terminal->collection analysis Biochemical & Gene Expression Analysis ogtt->analysis collection->analysis data Data Analysis & Interpretation analysis->data end End data->end

Caption: Experimental workflow for an in vivo dose-response study.

References

Application of Rivoglitazone in Type 2 Diabetes Research Models: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rivoglitazone is a potent and highly selective agonist of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that is a key regulator of glucose and lipid metabolism.[1][2] As a member of the thiazolidinedione (TZD) class of drugs, Rivoglitazone has demonstrated significant promise in preclinical and clinical studies for the treatment of type 2 diabetes mellitus (T2DM) by improving insulin (B600854) sensitivity. Rivoglitazone has been shown to be more potent than other TZDs like pioglitazone (B448) and rosiglitazone (B1679542) in its ability to lower blood glucose levels.[1][3] These application notes provide a comprehensive overview of the use of Rivoglitazone in various T2DM research models, including detailed protocols for key experiments and a summary of its observed effects.

Mechanism of Action

Rivoglitazone exerts its therapeutic effects primarily through the activation of PPARγ.[1] The binding of Rivoglitazone to PPARγ leads to the formation of a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This interaction modulates the transcription of genes involved in several metabolic processes:

  • Insulin Sensitization: Rivoglitazone enhances insulin sensitivity in key metabolic tissues, including adipose tissue, skeletal muscle, and the liver.[4][5] This leads to increased glucose uptake and utilization, and reduced hepatic glucose production.[1][5]

  • Adipocyte Differentiation: As a potent PPARγ agonist, Rivoglitazone promotes the differentiation of preadipocytes into mature, insulin-sensitive adipocytes.[6]

  • Lipid Metabolism: Rivoglitazone influences lipid metabolism by increasing the clearance of triglycerides from the plasma.[1]

  • Regulation of Adipokines: Treatment with Rivoglitazone can increase the plasma levels of adiponectin, an adipokine known to have insulin-sensitizing and anti-inflammatory properties.[7]

Signaling Pathway

The activation of PPARγ by Rivoglitazone initiates a cascade of molecular events that ultimately improve glycemic control.

PPARg_Pathway cluster_downstream Downstream Effects Rivoglitazone Rivoglitazone PPARg PPARγ Rivoglitazone->PPARg Binds & Activates Heterodimer PPARγ-RXR Heterodimer PPARg->Heterodimer RXR RXR RXR->Heterodimer PPRE PPRE (in Target Gene Promoters) Heterodimer->PPRE Binds to Transcription Modulation of Gene Transcription PPRE->Transcription Insulin_Sensitivity ↑ Insulin Sensitivity Transcription->Insulin_Sensitivity Glucose_Uptake ↑ Glucose Uptake (Muscle, Adipose) Transcription->Glucose_Uptake Hepatic_Glucose ↓ Hepatic Glucose Production Transcription->Hepatic_Glucose Adiponectin ↑ Adiponectin Secretion Transcription->Adiponectin TG_Clearance ↑ Triglyceride Clearance Transcription->TG_Clearance Adipocyte_Assay_Workflow cluster_assays Assays Start Start: 3T3-L1 Preadipocytes Culture Culture to Confluence Start->Culture Induce Induce Differentiation (Differentiation Medium +/- Rivoglitazone) Culture->Induce Maintain Maintain in Maintenance Medium (+/- Rivoglitazone) Induce->Maintain After 2 days Mature Mature Adipocytes (Day 8-12) Maintain->Mature OilRedO Oil Red O Staining (Lipid Accumulation) Mature->OilRedO GlucoseUptake Glucose Uptake Assay (2-deoxy-D-[³H]glucose) Mature->GlucoseUptake Clamp_Workflow Start Start: Cannulated Rodent Model (Treated with Rivoglitazone or Vehicle) Fast Fast Overnight Start->Fast Basal Basal Period: Infuse [3-³H]glucose Fast->Basal Clamp Hyperinsulinemic-Euglycemic Clamp: - Constant Insulin Infusion - Variable Glucose Infusion Basal->Clamp After ~120 min Monitor Monitor Blood Glucose (Every 5-10 min) Clamp->Monitor SteadyState Achieve Steady State (Euglycemia) Clamp->SteadyState Monitor->Clamp Adjust Glucose Infusion Collect Collect Blood Samples (for Glucose, Insulin, and Tracer) SteadyState->Collect Calculate Calculate Glucose Infusion Rate (GIR) and Glucose Turnover Collect->Calculate

References

Application Notes and Protocols for Gene Expression Analysis Following Rivoglitazone Hydrochloride Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rivoglitazone hydrochloride is a potent and selective agonist of the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that plays a critical role in the regulation of glucose and lipid metabolism.[1][2] As a member of the thiazolidinedione (TZD) class of drugs, Rivoglitazone improves insulin (B600854) sensitivity and is investigated for the treatment of type 2 diabetes.[3][4] Activation of PPARγ by Rivoglitazone leads to the transcriptional regulation of a host of target genes involved in adipogenesis, lipid metabolism, and inflammation.[1][5] Understanding the specific changes in gene expression following Rivoglitazone treatment is crucial for elucidating its mechanism of action, identifying biomarkers of efficacy and safety, and developing novel therapeutic strategies.

These application notes provide a comprehensive guide for analyzing the gene expression changes induced by this compound. They include detailed protocols for cell-based assays, RNA analysis, and data interpretation, along with illustrative diagrams of the key signaling pathway and experimental workflows.

Data Presentation: Expected Gene Expression Changes

While specific, publicly available large-scale gene expression datasets for this compound are limited, the effects can be inferred from studies on other potent PPARγ agonists such as Rosiglitazone (B1679542) and Pioglitazone (B448).[4][6][7] The following tables summarize the anticipated changes in gene expression in key metabolic tissues based on the known functions of PPARγ activation.

Table 1: Expected Regulation of Key Target Genes in Adipose Tissue by this compound

Gene SymbolGene NameFunctionExpected Regulation
PPARGPeroxisome proliferator-activated receptor gammaMaster regulator of adipogenesisUpregulation
LPLLipoprotein lipaseTriglyceride hydrolysisUpregulation
CD36CD36 molecule (thrombospondin receptor)Fatty acid uptakeUpregulation
FABP4Fatty acid binding protein 4Intracellular fatty acid transportUpregulation
SLC2A4Solute carrier family 2 member 4 (GLUT4)Insulin-regulated glucose transportUpregulation
ADIPOQAdiponectin, C1Q and collagen domain containingInsulin-sensitizing adipokineUpregulation
LEPLeptinSatiety hormoneDownregulation
IL6Interleukin 6Pro-inflammatory cytokineDownregulation
TNFTumor necrosis factorPro-inflammatory cytokineDownregulation

Table 2: Expected Regulation of Key Target Genes in Skeletal Muscle by this compound

Gene SymbolGene NameFunctionExpected Regulation
PPARGPeroxisome proliferator-activated receptor gammaAdipogenesis and insulin signalingUpregulation
SLC2A4Solute carrier family 2 member 4 (GLUT4)Insulin-regulated glucose transportUpregulation
CPT1BCarnitine palmitoyltransferase 1BFatty acid oxidationUpregulation
UCP3Uncoupling protein 3Mitochondrial uncoupling, energy expenditureUpregulation
IRS1Insulin receptor substrate 1Insulin signalingUpregulation

Table 3: Expected Regulation of Key Target Genes in Liver by this compound

Gene SymbolGene NameFunctionExpected Regulation
PPARGPeroxisome proliferator-activated receptor gammaLipid metabolism and glucose homeostasisUpregulation
G6PCGlucose-6-phosphatase catalytic subunitGluconeogenesisDownregulation
PCK1Phosphoenolpyruvate carboxykinase 1GluconeogenesisDownregulation
SCDStearoyl-CoA desaturaseFatty acid synthesisUpregulation
FASNFatty acid synthaseFatty acid synthesisUpregulation

Signaling Pathway and Experimental Workflow

PPARg_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Compartment cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Rivoglitazone Rivoglitazone Hydrochloride PPARg_RXR_inactive PPARγ-RXR (inactive complex) Rivoglitazone->PPARg_RXR_inactive Binds to PPARγ PPARg_RXR_active PPARγ-RXR-Rivoglitazone (active complex) PPARg_RXR_inactive->PPARg_RXR_active Conformational Change & Activation PPRE PPRE (Peroxisome Proliferator Response Element) PPARg_RXR_active->PPRE Binds to Target_Genes Target Gene Transcription PPRE->Target_Genes Initiates mRNA mRNA Target_Genes->mRNA Produces

Figure 1: Simplified signaling pathway of this compound action.

Gene_Expression_Workflow cluster_experiment Experimental Phase cluster_analysis Analysis Phase cluster_downstream Downstream Analysis cluster_data Data Interpretation Cell_Culture 1. Cell Culture (e.g., 3T3-L1 Adipocytes) Treatment 2. Rivoglitazone HCl Treatment Cell_Culture->Treatment RNA_Isolation 3. Total RNA Isolation Treatment->RNA_Isolation QC 4. RNA Quality & Quantity (Nanodrop, Bioanalyzer) RNA_Isolation->QC cDNA_Synthesis 5. cDNA Synthesis QC->cDNA_Synthesis qPCR A. qPCR (Targeted Gene Analysis) cDNA_Synthesis->qPCR RNA_Seq B. RNA-Sequencing (Transcriptome-wide Analysis) cDNA_Synthesis->RNA_Seq Data_Analysis 6. Data Analysis (ΔΔCt or Differential Expression Analysis) qPCR->Data_Analysis RNA_Seq->Data_Analysis Pathway_Analysis 7. Pathway & Functional Enrichment Analysis Data_Analysis->Pathway_Analysis

References

Troubleshooting & Optimization

Rivoglitazone Hydrochloride Stability and Degradation: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available data on the specific stability and degradation pathways of rivoglitazone (B70887) hydrochloride is limited. This technical support center provides information based on studies of a closely related thiazolidinedione, pioglitazone (B448) hydrochloride , to offer guidance on potential areas of investigation and troubleshooting for researchers working with rivoglitazone. The degradation pathways and stability profile of rivoglitazone may differ from those of pioglitazone.

Frequently Asked Questions (FAQs)

Q1: What are the typical stress conditions that can degrade rivoglitazone hydrochloride?

Based on studies of similar thiazolidinediones like pioglitazone, this compound is likely susceptible to degradation under the following stress conditions:

  • Acidic Hydrolysis: Exposure to acidic conditions can lead to significant degradation.

  • Alkaline Hydrolysis: Basic conditions are also expected to cause considerable degradation.

  • Oxidative Stress: The presence of oxidizing agents may lead to the formation of degradation products.

  • Photolytic Degradation: Exposure to light, particularly UV light, can induce degradation.

  • Thermal Stress: Elevated temperatures may cause the drug substance to degrade.

Q2: I am observing unexpected peaks in my HPLC analysis of a rivoglitazone sample. What could be the cause?

Unexpected peaks in your chromatogram could be due to a number of factors:

  • Degradation Products: If your sample has been exposed to any of the stress conditions mentioned in Q1, the new peaks could be degradation products.

  • Impurities: The peaks could be impurities from the synthesis process.

  • Excipient Interference: If you are analyzing a formulated product, some excipients might interfere with the analysis.

  • Contamination: The sample or the mobile phase could be contaminated.

To troubleshoot, it is recommended to perform forced degradation studies on the pure drug substance to identify the retention times of potential degradation products.

Q3: What analytical techniques are suitable for stability-indicating studies of this compound?

A stability-indicating analytical method is one that can separate the active pharmaceutical ingredient (API) from its degradation products. For thiazolidinediones, the most common and effective technique is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. For the identification of unknown degradation products, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable.

Q4: Are there any known degradation products for thiazolidinediones that I should be aware of?

For pioglitazone hydrochloride, several degradation products have been identified under various stress conditions. While the specific degradants for rivoglitazone may differ, knowledge of those for pioglitazone can provide a starting point for investigation. Identified degradation products of pioglitazone include N-oxide impurities and products of amide hydrolysis.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Loss of Assay Potency Degradation of the active pharmaceutical ingredient (API).- Review the storage conditions of the drug substance and product. - Protect from light, heat, and humidity. - Conduct forced degradation studies to understand the degradation profile.
Appearance of Unknown Peaks in HPLC Formation of degradation products or presence of impurities.- Perform co-injection with a reference standard to confirm the API peak. - Conduct forced degradation studies to identify potential degradation peaks. - Use a photodiode array (PDA) detector to check for peak purity. - Employ LC-MS to identify the mass of the unknown peaks.
Changes in Physical Appearance (e.g., color change) Degradation of the API or excipients.- Investigate the impact of light and heat on the sample. - Analyze the sample using appropriate analytical techniques to identify any chemical changes.
Poor Peak Shape in HPLC Inappropriate mobile phase pH or column chemistry.- Optimize the mobile phase composition and pH. - Ensure the chosen column is suitable for the analysis of thiazolidinediones.

Experimental Protocols

Forced Degradation Studies (Based on Pioglitazone Hydrochloride)

The following are general protocols for forced degradation studies. The specific concentrations and durations may need to be optimized for this compound.

1. Acid Hydrolysis:

  • Protocol: Dissolve the drug substance in 0.1 M HCl and reflux for a specified period (e.g., 2-8 hours). Neutralize the solution before analysis.

  • Expected Outcome: Significant degradation is expected.

2. Alkaline Hydrolysis:

  • Protocol: Dissolve the drug substance in 0.1 M NaOH and reflux for a specified period (e.g., 2-8 hours). Neutralize the solution before analysis.

  • Expected Outcome: Significant degradation is expected.

3. Oxidative Degradation:

  • Protocol: Treat a solution of the drug substance with 3-30% hydrogen peroxide at room temperature for a specified period (e.g., 24 hours).

  • Expected Outcome: Formation of N-oxide and other oxidative degradation products.

4. Thermal Degradation:

  • Protocol: Expose the solid drug substance to dry heat (e.g., 60-80°C) for an extended period (e.g., 24-48 hours).

  • Expected Outcome: Potential for degradation, although typically less than hydrolytic or oxidative stress.

5. Photolytic Degradation:

  • Protocol: Expose a solution of the drug substance to UV light (e.g., 254 nm) and/or visible light for a defined period.

  • Expected Outcome: Degradation may occur, leading to the formation of photoproducts.

Representative HPLC Method for Thiazolidinediones
  • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer, pH adjusted) and an organic solvent (e.g., acetonitrile (B52724) or methanol) in an isocratic or gradient elution mode.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a specific wavelength (e.g., 269 nm for pioglitazone)

  • Injection Volume: 20 µL

  • Column Temperature: Ambient or controlled (e.g., 30°C)

Quantitative Data Summary (Based on Pioglitazone Hydrochloride Studies)

The following table summarizes typical degradation percentages observed for pioglitazone hydrochloride under various stress conditions. These values should be considered as indicative for this compound and require experimental verification.

Stress ConditionReagent/ConditionDurationDegradation (%)
Acid Hydrolysis 0.1 M HCl8 hours (reflux)~15-20%
Alkaline Hydrolysis 0.1 M NaOH4 hours (reflux)~10-15%
Oxidative Degradation 30% H₂O₂24 hours (RT)~10-12%
Thermal Degradation Dry Heat (80°C)48 hours~5-8%
Photolytic Degradation UV Light (254 nm)24 hours~8-10%

Degradation Pathway and Workflow Diagrams

Rivoglitazone Rivoglitazone Hydrochloride Acid Acidic Hydrolysis Rivoglitazone->Acid Base Alkaline Hydrolysis Rivoglitazone->Base Oxidation Oxidative Stress Rivoglitazone->Oxidation Heat Thermal Stress Rivoglitazone->Heat Light Photolytic Stress Rivoglitazone->Light DP1 Degradation Product(s) 1 Acid->DP1 DP2 Degradation Product(s) 2 Base->DP2 DP3 Degradation Product(s) 3 Oxidation->DP3 DP4 Degradation Product(s) 4 Heat->DP4 DP5 Degradation Product(s) 5 Light->DP5

Caption: Potential Degradation Pathways of this compound.

cluster_0 Forced Degradation cluster_1 Data Analysis cluster_2 Method Validation Start Rivoglitazone HCl Sample Stress Apply Stress Conditions (Acid, Base, H2O2, Heat, Light) Start->Stress Analysis HPLC/LC-MS Analysis Stress->Analysis Identify Identify Degradation Products Analysis->Identify Quantify Quantify Degradation Identify->Quantify Pathway Propose Degradation Pathway Quantify->Pathway Validate Validate Stability- Indicating Method Pathway->Validate

Caption: Experimental Workflow for Stability Studies.

Improving the solubility of Rivoglitazone hydrochloride for in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming challenges with the solubility of Rivoglitazone hydrochloride in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vitro assays?

This compound is a potent thiazolidinedione derivative that acts as a peroxisome proliferator-activated receptor-gamma (PPARγ) agonist. Like many compounds in this class, it is a poorly water-soluble molecule. This low aqueous solubility can lead to several challenges in in vitro experiments, including:

  • Precipitation: The compound may precipitate out of solution when added to aqueous cell culture media or assay buffers, leading to inaccurate concentrations and inconsistent results.

  • Reduced Bioavailability: In cell-based assays, poor solubility can limit the amount of compound that is available to interact with the cells, potentially underestimating its true potency.

  • Assay Interference: Undissolved particles can interfere with assay readouts, particularly in light-based assays such as fluorescence or luminescence.

Q2: What are the recommended solvents for preparing stock solutions of this compound?

  • Dimethyl sulfoxide (B87167) (DMSO): This is the most common and effective solvent for dissolving thiazolidinediones for in vitro use.

  • Ethanol: Can be used, but may have lower solubilizing power compared to DMSO.

  • N,N-Dimethylformamide (DMF): Another option for creating stock solutions.

It is crucial to use anhydrous, high-purity solvents to prevent degradation of the compound.

Q3: I observed precipitation when I diluted my this compound stock solution into my aqueous assay buffer. What should I do?

Precipitation upon dilution into aqueous media is a common issue with poorly soluble compounds. Here are some troubleshooting steps:

  • Reduce the Final Concentration: The most straightforward solution is to lower the final concentration of this compound in your assay.

  • Optimize the DMSO Concentration: Ensure the final concentration of DMSO in your assay medium is as low as possible (ideally ≤ 0.5%) to minimize solvent-induced toxicity. However, a slightly higher but non-toxic concentration of DMSO may be necessary to maintain solubility.

  • Use a Serum-Containing Medium: The presence of proteins in fetal bovine serum (FBS) can help to stabilize the compound and prevent precipitation.

  • Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your stock solution in the assay medium.

  • Gentle Warming and Mixing: Gently warm the assay medium to 37°C before adding the compound and mix thoroughly immediately after addition.

  • Sonication: Brief sonication of the final solution can help to redissolve small amounts of precipitate.

Troubleshooting Guide

This guide addresses common problems encountered when working with this compound in in vitro assays.

Problem Possible Cause Recommended Solution
Inconsistent or non-reproducible results Compound precipitation in some wells but not others.Prepare a fresh stock solution. Ensure thorough mixing of the final solution before and during plating. Visually inspect plates for any signs of precipitation before and after incubation.
Degradation of the compound.Store stock solutions in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect the stock solution from light.
Lower than expected potency (high IC50/EC50) The actual concentration of the dissolved compound is lower than the nominal concentration due to poor solubility.Attempt to increase solubility using the methods described in the FAQs (e.g., gentle warming, sonication). Consider using a formulation approach such as complexation with cyclodextrins if compatible with the assay.
Cell toxicity observed at higher concentrations The solvent (e.g., DMSO) is causing toxicity.Perform a vehicle control experiment to determine the maximum tolerated concentration of the solvent by your cell line. Ensure the final solvent concentration is below this level.
The compound itself is cytotoxic at high concentrations.Perform a dose-response curve for cytotoxicity to determine the optimal concentration range for your experiments.

Data Presentation

Table 1: Solubility of Pioglitazone Hydrochloride in Various Solvents (as an analogue for this compound)

Disclaimer: This data is for Pioglitazone hydrochloride and should be used as a general guide. It is highly recommended that researchers determine the solubility of this compound in their specific experimental systems.

Solvent Approximate Solubility Reference
DMSO~20 mg/mL
Dimethylformamide (DMF)~20 mg/mL
1:5 solution of DMSO:PBS (pH 7.2)~0.15 mg/mL
WaterVery low
EthanolSoluble
MethanolSoluble
N,N-dimethylacetamideSoluble
Acetic AcidSoluble
1-PropanolSoluble

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound powder

  • Anhydrous, high-purity dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Water bath sonicator (optional)

Procedure:

  • Weigh the Compound: Accurately weigh a precise amount of this compound (e.g., 1 mg) in a sterile microcentrifuge tube.

  • Calculate Solvent Volume: Determine the molecular weight of this compound from the supplier's certificate of analysis. Use the following formula to calculate the volume of DMSO required to make a 10 mM stock solution: Volume (µL) = (Mass (mg) / Molecular Weight ( g/mol )) * 100,000

  • Dissolution: Add the calculated volume of DMSO to the tube containing the this compound powder.

  • Mixing: Tightly cap the tube and vortex for 1-2 minutes until the compound is completely dissolved. If necessary, briefly sonicate the tube in a water bath for 5-10 minutes to aid dissolution.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile, pre-warmed (37°C) cell culture medium (with or without serum, as required by the assay)

  • Sterile polypropylene (B1209903) tubes

  • Calibrated pipettes

Procedure:

  • Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the 10 mM stock solution in DMSO. For example, to prepare a 1 mM intermediate stock, dilute the 10 mM stock 1:10 in DMSO. This can help to avoid precipitation when diluting into the aqueous medium.

  • Final Dilution: a. Add the required volume of pre-warmed cell culture medium to a sterile tube. b. While gently vortexing or swirling the medium, add the appropriate volume of the this compound stock solution (or intermediate dilution) to achieve the desired final concentration. Important: Always add the DMSO stock to the aqueous medium, not the other way around. c. Ensure the final DMSO concentration in the working solution is compatible with your cells (typically ≤ 0.5%).

  • Immediate Use: Use the freshly prepared working solutions immediately to minimize the risk of precipitation.

Mandatory Visualization

PPAR_Signaling_Pathway cluster_nucleus Nucleus Ligand Rivoglitazone (PPARγ Agonist) PPARg PPARγ Ligand->PPARg Binds to Heterodimer PPARγ-RXR Heterodimer RXR RXR PPRE PPRE (Peroxisome Proliferator Response Element) Heterodimer->PPRE Binds to Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Initiates Nucleus Nucleus mRNA mRNA Gene_Transcription->mRNA Protein_Synthesis Protein Synthesis mRNA->Protein_Synthesis Proteins Proteins Involved in Glucose & Lipid Metabolism Protein_Synthesis->Proteins Biological_Effects Increased Insulin Sensitivity Improved Glucose Uptake Proteins->Biological_Effects

Caption: PPARγ signaling pathway activated by Rivoglitazone.

Solubility_Workflow Start Start: Need to prepare This compound for in vitro assay Prep_Stock Prepare 10 mM Stock Solution in 100% DMSO Start->Prep_Stock Dilute Dilute Stock into Aqueous Assay Buffer Prep_Stock->Dilute Check_Precipitate Observe for Precipitation Dilute->Check_Precipitate No_Precipitate No Precipitation: Proceed with Assay Check_Precipitate->No_Precipitate No Precipitate Precipitation Observed Check_Precipitate->Precipitate Yes Troubleshoot 1. Lower final concentration 2. Use serum in media 3. Gentle warming (37°C) 4. Brief sonication 5. Serial dilutions Precipitate->Troubleshoot Re_evaluate Re-evaluate Solubility Troubleshoot->Re_evaluate Success Solubility Improved: Proceed with Assay Re_evaluate->Success Yes Failure Still Precipitates: Consider formulation aids (e.g., cyclodextrins) Re_evaluate->Failure No

Caption: Experimental workflow for solubilizing Rivoglitazone HCl.

Technical Support Center: Optimizing Rivoglitazone Hydrochloride Dosage for Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Rivoglitazone hydrochloride in rodent models. The information is tailored for scientists and drug development professionals to address specific issues that may arise during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

Rivoglitazone is a potent and selective agonist of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor primarily expressed in adipose tissue, but also found in other tissues like the liver and muscle. Activation of PPARγ by Rivoglitazone modulates the transcription of genes involved in glucose and lipid metabolism, leading to improved insulin (B600854) sensitivity and reduced plasma glucose, triglycerides, and free fatty acids.

Q2: What are the reported effective dosages of Rivoglitazone in common rodent models of diabetes?

Effective dosages of Rivoglitazone have been established in several rodent models of type 2 diabetes. The optimal dose will depend on the specific model, the severity of the diabetic phenotype, and the desired therapeutic endpoint.

Rodent ModelDosage RangeObserved EffectsReference
Zucker Diabetic Fatty (ZDF) Rats 0.1 - 1 mg/kg/day (oral)Dose-dependent decrease in plasma glucose and triglycerides. ED50 for glucose lowering was 0.19 mg/kg.
db/db Mice 0.1 - 1 mg/kg/day (oral)Potent antidiabetic effects, including reduced plasma glucose.
Zucker Fatty Rats 0.1 mg/kg/day (oral)Ameliorated insulin resistance and lowered plasma triglyceride levels.

Q3: How should this compound be prepared and administered to rodents?

For oral administration, this compound is typically prepared as a suspension. A common vehicle is 0.5% carboxymethylcellulose (CMC) solution. The drug should be administered daily via oral gavage at the desired dose. It is crucial to ensure a homogenous suspension before each administration.

Troubleshooting Guide

Problem 1: No significant therapeutic effect is observed after Rivoglitazone administration.

Possible CauseTroubleshooting Steps
Suboptimal Dosage The administered dose may be too low for the specific animal model or disease severity. Consult the dosage table above and consider performing a dose-response study to determine the optimal dose for your experimental conditions.
Incorrect Drug Preparation or Administration Ensure the drug is properly suspended in the vehicle before each administration. Improper gavage technique can lead to incorrect dosing. Review and refine your oral gavage procedure.
Advanced Disease State In some models, the diabetic phenotype may be too advanced for a monotherapy to show significant effects. Consider initiating treatment at an earlier disease stage.
Drug Stability Ensure the this compound used is of high quality and has not degraded. Store the compound as recommended by the manufacturer.

Problem 2: Animals are exhibiting excessive weight gain.

Possible CauseTroubleshooting Steps
PPARγ Agonist-Induced Adipogenesis Weight gain is a known class effect of thiazolidinediones, including Rivoglitazone, due to their role in promoting fat cell differentiation.
Dose-Dependent Effect The degree of weight gain can be dose-dependent. If the weight gain is excessive and confounding the experimental results, consider reducing the dose to the lowest effective level.
Fluid Retention Thiazolidinediones can also cause fluid retention, which contributes to weight gain. Monitor for signs of edema.

Problem 3: Animals show signs of potential toxicity (e.g., lethargy, ruffled fur, decreased food intake).

Possible CauseTroubleshooting Steps
High Dose The administered dose may be approaching toxic levels. Immediately reduce the dose or temporarily halt treatment. Monitor the animals closely for recovery.
Off-Target Effects While Rivoglitazone is selective for PPARγ, high concentrations could potentially have off-target effects.
Vehicle Toxicity While uncommon with standard vehicles like 0.5% CMC, ensure the vehicle itself is not causing any adverse reactions.

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Gavage

  • Calculate the required amount of this compound based on the desired dose (mg/kg) and the body weight of the animals.

  • Prepare a 0.5% (w/v) carboxymethylcellulose (CMC) solution in sterile water.

  • Weigh the calculated amount of this compound powder.

  • Create a homogenous suspension by gradually adding the CMC solution to the powder while continuously vortexing or stirring.

  • Ensure the final concentration allows for an appropriate administration volume for the size of the animal (e.g., 5-10 mL/kg for rats, 10-20 mL/kg for mice).

  • Store the suspension according to the manufacturer's recommendations and re-suspend thoroughly before each use.

Protocol 2: Oral Administration to Rodents

  • Accurately weigh each animal to determine the correct volume of the drug suspension to administer.

  • Gently restrain the animal. For mice, this can be done by scruffing the neck. For rats, more gentle but firm restraint is needed.

  • Use a proper-sized, ball-tipped gavage needle. The length should be appropriate to reach the stomach without causing injury to the esophagus.

  • Introduce the gavage needle into the mouth, gently advancing it along the roof of the mouth and down the esophagus.

  • Administer the suspension slowly and carefully.

  • Monitor the animal for any signs of distress during and after the procedure.

Visualizations

PPARg_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Adipocyte cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Rivoglitazone Rivoglitazone (PPARγ Agonist) PPARg PPARγ Rivoglitazone->PPARg Binds to RXR RXR PPARg_RXR PPARγ-RXR Heterodimer RXR->PPARg_RXR PPARg->PPARg_RXR Forms heterodimer with PPRE PPRE (Peroxisome Proliferator Response Element) PPARg_RXR->PPRE Binds to Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Initiates Metabolic_Effects Improved Insulin Sensitivity Decreased Glucose & Lipids Gene_Transcription->Metabolic_Effects Leads to

Caption: Signaling pathway of Rivoglitazone as a PPARγ agonist.

Experimental_Workflow start Start: Acclimatize Rodent Models (e.g., ZDF rats, db/db mice) drug_prep Prepare Rivoglitazone Suspension (e.g., in 0.5% CMC) start->drug_prep randomization Randomize Animals into Control and Treatment Groups drug_prep->randomization dosing Daily Oral Gavage with Rivoglitazone or Vehicle randomization->dosing monitoring Monitor Key Parameters: - Body Weight - Food/Water Intake - Blood Glucose - Plasma Lipids dosing->monitoring Throughout the study endpoint Endpoint Analysis: - Tissue Collection - Gene Expression - Histopathology dosing->endpoint monitoring->dosing

Caption: General experimental workflow for Rivoglitazone studies in rodents.

Technical Support Center: Rivoglitazone Hydrochloride Drug Interaction Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating potential drug interactions with Rivoglitazone hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolic pathways for this compound?

A1: Rivoglitazone is primarily metabolized in the liver. In vitro studies using human liver microsomes have identified two main cytochrome P450 (CYP) isoforms responsible for its metabolism:

  • CYP2C8: This is the major enzyme involved in the metabolism of Rivoglitazone.

  • CYP3A4: This enzyme plays a lesser role in the metabolism of Rivoglitazone.[1][2][3][4]

Therefore, drugs that are inhibitors or inducers of CYP2C8 and, to a lesser extent, CYP3A4 have the potential to alter the plasma concentrations of Rivoglitazone, potentially affecting its efficacy and safety profile.

Q2: What are the expected effects of co-administering a CYP2C8 inhibitor with Rivoglitazone?

A2: Co-administration of a potent CYP2C8 inhibitor is expected to decrease the metabolism of Rivoglitazone, leading to increased plasma concentrations and prolonged exposure. This could potentially enhance the therapeutic effect but also increase the risk of dose-related adverse effects. While specific clinical data for Rivoglitazone is limited, studies with other thiazolidinediones (TZDs) that are also CYP2C8 substrates, such as Pioglitazone (B448) and Rosiglitazone (B1679542), provide valuable insights.

Q3: Are there any known potent CYP2C8 inhibitors I should be aware of during my research?

A3: Yes, several drugs are known to be potent inhibitors of CYP2C8. One of the most well-characterized is gemfibrozil (B1671426) .[2][5][6][7][8] Clinical studies with other TZDs have demonstrated a significant increase in their plasma concentrations when co-administered with gemfibrozil. For instance, gemfibrozil has been shown to increase the area under the plasma concentration-time curve (AUC) of pioglitazone by approximately 3.4-fold.[7] Other potent or moderate inhibitors of CYP2C8 include montelukast (B128269), zafirlukast, and clotrimazole.[1][4]

Q4: What is the likely impact of a CYP inducer on Rivoglitazone pharmacokinetics?

A4: Co-administration of a potent CYP inducer, particularly an inducer of CYP2C8 and CYP3A4, is expected to increase the metabolism of Rivoglitazone. This would lead to lower plasma concentrations and potentially reduced therapeutic efficacy. A well-known potent CYP inducer is rifampicin (B610482) (also known as rifampin).[2][6][9][10][11][12] Studies with other TZDs have shown that rifampicin significantly decreases their plasma concentrations. For example, rifampicin decreased the mean AUC of pioglitazone by 54% and rosiglitazone by 65%.[6][10][12]

Q5: Can Rivoglitazone itself affect the metabolism of other drugs?

A5: It is possible that Rivoglitazone could act as an inhibitor of CYP enzymes, affecting the metabolism of co-administered drugs. However, based on data from other thiazolidinediones like pioglitazone, the inhibitory effect on CYP2C8 and CYP3A4 in vivo appears to be weak.[13] Nevertheless, it is crucial to experimentally determine the inhibitory potential of Rivoglitazone on various CYP isoforms. In vitro studies with troglitazone (B1681588), another TZD, showed significant inhibition of CYP2C8 and CYP2C9.[14][15]

Troubleshooting Guides

Issue: Unexpected variability in experimental results when studying Rivoglitazone metabolism.
  • Possible Cause: Inconsistent activity of the in vitro test system (e.g., human liver microsomes, hepatocytes).

  • Troubleshooting Steps:

    • Quality Control: Ensure the use of high-quality, well-characterized human liver microsomes or hepatocytes with certified CYP2C8 and CYP3A4 activity.

    • Positive Controls: Always include known substrates and inhibitors of CYP2C8 (e.g., paclitaxel (B517696) as a substrate, montelukast as an inhibitor) and CYP3A4 (e.g., midazolam as a substrate, ketoconazole (B1673606) as an inhibitor) as positive controls to verify the activity of your experimental system.

    • Standardize Conditions: Maintain consistent experimental conditions, including incubation times, temperatures, and cofactor concentrations (e.g., NADPH).

Issue: Difficulty in interpreting the clinical relevance of in vitro inhibition data.
  • Possible Cause: Lack of a clear framework for extrapolating in vitro IC50 values to in vivo drug-drug interactions (DDIs).

  • Troubleshooting Steps:

    • Consult FDA Guidance: Refer to the U.S. Food and Drug Administration (FDA) guidance documents on drug interaction studies. These provide a systematic, risk-based approach for evaluating DDIs.

    • Basic Models: Utilize basic models recommended by the FDA to predict the potential for in vivo interactions based on in vitro data. These models consider factors such as the IC50 value, the unbound inhibitor concentration at the enzyme, and the fraction of the substrate drug metabolized by the affected enzyme.

    • Consider Protein Binding: Account for the plasma protein binding of both Rivoglitazone and the potential inhibitor, as only the unbound fraction is generally available to interact with metabolic enzymes.

Data Presentation

Table 1: Expected In Vivo Pharmacokinetic Changes of Thiazolidinediones with Co-administration of a Potent CYP2C8 Inhibitor (Gemfibrozil)

ThiazolidinedioneChange in AUCChange in CmaxChange in Half-life (t½)Reference(s)
Pioglitazone↑ ~3.4-foldNo significant change↑ ~2.7-fold[7][8]
Rosiglitazone↑ ~2.3-fold↑ ~1.3-fold↑ ~1.9-fold[2][6]
Rivoglitazone Expected to be similar to Pioglitazone and RosiglitazoneExpected to be similar to Pioglitazone and RosiglitazoneExpected to be similar to Pioglitazone and Rosiglitazone

Note: Data for Rivoglitazone is inferred from studies on other thiazolidinediones. Specific clinical studies on Rivoglitazone are needed for confirmation.

Table 2: Expected In Vivo Pharmacokinetic Changes of Thiazolidinediones with Co-administration of a Potent CYP Inducer (Rifampicin)

ThiazolidinedioneChange in AUCChange in CmaxChange in Half-life (t½)Reference(s)
Pioglitazone↓ ~54%No significant change↓ ~53%[6][10][11][12]
Rosiglitazone↓ ~65%↓ ~33%↓ ~62%[6][9][16]
Rivoglitazone Expected to be similar to Pioglitazone and RosiglitazoneExpected to be similar to Pioglitazone and RosiglitazoneExpected to be similar to Pioglitazone and Rosiglitazone

Note: Data for Rivoglitazone is inferred from studies on other thiazolidinediones. Specific clinical studies on Rivoglitazone are needed for confirmation.

Experimental Protocols

Protocol 1: In Vitro CYP Inhibition Assay for Rivoglitazone

Objective: To determine the half-maximal inhibitory concentration (IC50) of Rivoglitazone against major human CYP isoforms.

Materials:

  • This compound

  • Pooled human liver microsomes (HLM)

  • Specific CYP isoform probe substrates (e.g., Paclitaxel for CYP2C8, Midazolam for CYP3A4)

  • NADPH regenerating system

  • Incubation buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)

  • Positive control inhibitors (e.g., Montelukast for CYP2C8, Ketoconazole for CYP3A4)

  • LC-MS/MS system for metabolite quantification

Methodology:

  • Prepare Reagents: Dissolve Rivoglitazone, probe substrates, and control inhibitors in a suitable solvent (e.g., DMSO) to prepare stock solutions. Make serial dilutions of Rivoglitazone and control inhibitors.

  • Incubation:

    • In a 96-well plate, add HLM, incubation buffer, and the probe substrate.

    • Add varying concentrations of Rivoglitazone or the positive control inhibitor.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Reaction Termination: After a specified incubation time (e.g., 10-30 minutes, within the linear range of metabolite formation), stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile).

  • Sample Processing: Centrifuge the samples to pellet the protein. Collect the supernatant for analysis.

  • LC-MS/MS Analysis: Quantify the formation of the specific metabolite of the probe substrate using a validated LC-MS/MS method.

  • Data Analysis: Plot the percentage of inhibition of metabolite formation against the logarithm of the Rivoglitazone concentration. Determine the IC50 value using non-linear regression analysis.

Protocol 2: In Vitro CYP Induction Assay for Rivoglitazone

Objective: To evaluate the potential of Rivoglitazone to induce the expression of major CYP isoforms (CYP1A2, CYP2B6, CYP3A4).

Materials:

  • Cryopreserved human hepatocytes

  • Hepatocyte culture medium

  • This compound

  • Positive control inducers (e.g., Omeprazole for CYP1A2, Phenobarbital for CYP2B6, Rifampicin for CYP3A4)

  • RNA isolation kit

  • qRT-PCR reagents and instrument

  • CYP activity assay kits (e.g., using luminogenic or fluorogenic substrates)

Methodology:

  • Cell Culture: Thaw and plate cryopreserved human hepatocytes in collagen-coated plates according to the supplier's protocol. Allow the cells to form a monolayer.

  • Treatment: Treat the hepatocytes with varying concentrations of Rivoglitazone, positive control inducers, or vehicle control for 48-72 hours. Refresh the medium and treatment daily.

  • Endpoint Analysis (mRNA):

    • Lyse the cells and isolate total RNA.

    • Perform reverse transcription to synthesize cDNA.

    • Quantify the relative mRNA expression of the target CYP genes (CYP1A2, CYP2B6, CYP3A4) and a housekeeping gene (e.g., GAPDH) using qRT-PCR.

  • Endpoint Analysis (Enzyme Activity):

    • Wash the cells and incubate them with a specific luminogenic or fluorogenic substrate for each CYP isoform.

    • Measure the resulting signal (luminescence or fluorescence) according to the assay kit instructions.

  • Data Analysis:

    • For mRNA analysis, calculate the fold change in gene expression relative to the vehicle control after normalizing to the housekeeping gene.

    • For enzyme activity, calculate the fold increase in activity relative to the vehicle control.

    • A concentration-dependent increase in mRNA expression or enzyme activity suggests induction.

Visualizations

Rivoglitazone_Metabolism cluster_cyp Cytochrome P450 Enzymes Rivoglitazone Rivoglitazone CYP2C8 CYP2C8 (Major) Rivoglitazone->CYP2C8 Metabolism CYP3A4 CYP3A4 (Minor) Rivoglitazone->CYP3A4 Metabolism Metabolites Oxidative Metabolites Excretion Excretion Metabolites->Excretion CYP2C8->Metabolites CYP3A4->Metabolites

Caption: Metabolic pathway of Rivoglitazone.

CYP_Inhibition_Workflow Start Start: Assess DDI Potential InVitro_Inhibition In Vitro CYP Inhibition Assay (Protocol 1) Start->InVitro_Inhibition Calculate_IC50 Calculate IC50 Values InVitro_Inhibition->Calculate_IC50 Risk_Assessment Predict In Vivo Interaction Risk (using FDA basic models) Calculate_IC50->Risk_Assessment High_Risk High Potential for DDI Risk_Assessment->High_Risk Low_Risk Low Potential for DDI Risk_Assessment->Low_Risk Clinical_Study Consider In Vivo Clinical DDI Study High_Risk->Clinical_Study End End Assessment Low_Risk->End Clinical_Study->End

Caption: Workflow for assessing CYP inhibition potential.

CYP_Induction_Mechanism Inducer CYP Inducer (e.g., Rifampicin) Nuclear_Receptor Nuclear Receptor (e.g., PXR) Inducer->Nuclear_Receptor Activates CYP_Gene CYP Gene (e.g., CYP3A4) Nuclear_Receptor->CYP_Gene Promotes Transcription mRNA Increased CYP mRNA CYP_Gene->mRNA CYP_Enzyme Increased CYP Enzyme Synthesis mRNA->CYP_Enzyme Metabolism Increased Metabolism of Substrate Drug (e.g., Rivoglitazone) CYP_Enzyme->Metabolism

Caption: General mechanism of CYP enzyme induction.

References

Technical Support Center: Managing Rivoglitazone-Induced Edema in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing edema as a side effect in animal studies of Rivoglitazone.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism behind Rivoglitazone-induced edema?

A1: Rivoglitazone, as a potent agonist of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), primarily causes edema through renal fluid retention. Activation of PPARγ in the collecting ducts of the kidneys leads to increased sodium and water reabsorption.[1][2] This is mediated, in part, by the upregulation of the epithelial sodium channel (ENaC).[2][3] Additionally, some evidence suggests that thiazolidinediones like Rivoglitazone may increase vascular permeability, further contributing to fluid shifting into the interstitial space.[2]

Q2: Is edema a dose-dependent side effect of Rivoglitazone?

A2: Yes, clinical data on Rivoglitazone indicates that weight gain and edema are dose-dependent adverse events.[4] Preclinical studies with other thiazolidinediones also demonstrate a clear dose-response relationship between the drug concentration and the extent of fluid retention.[5]

Q3: What are the typical signs of edema observed in rodents during Rivoglitazone studies?

A3: In rodent models, edema typically manifests as a rapid increase in body weight, peripheral edema (e.g., swelling of the paws), and hemodilution (a decrease in hematocrit).[3] In more severe cases, fluid accumulation can lead to pulmonary edema and signs of congestive heart failure.[1][3]

Q4: How can we quantitatively assess the severity of edema in our animal models?

A4: Several methods can be employed for the quantitative assessment of edema:

  • Body Weight Measurement: Daily monitoring of body weight is a simple and effective way to track fluid retention.[3]

  • Paw Volume Measurement (Plethysmometry): For assessing peripheral edema, a plethysmometer can be used to measure changes in paw volume.

  • Urine Output and Osmolality: Monitoring daily urine output and its osmolality can provide insights into renal water and solute handling.

  • Hematocrit Measurement: A decrease in hematocrit can indicate plasma volume expansion due to fluid retention.[3]

  • Bioimpedance Spectroscopy: This non-invasive technique can be used to estimate changes in total body water and extracellular fluid volume.

Q5: Are there any known strategies to mitigate Rivoglitazone-induced edema in animal studies?

A5: Yes, co-administration of a diuretic that blocks the epithelial sodium channel (ENaC), such as amiloride (B1667095), has been shown to be effective in preventing thiazolidinedione-induced fluid retention in animal models.[2] It is crucial to carefully titrate the dose of the diuretic to avoid excessive dehydration and electrolyte imbalances.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Rapid and significant weight gain in treated animals. Fluid retention due to Rivoglitazone's effect on renal sodium and water reabsorption.1. Confirm the weight gain is not solely due to increased food intake. 2. Implement daily monitoring of body weight and food/water consumption. 3. Consider co-administration with an ENaC inhibitor like amiloride (see Protocol 3). 4. Evaluate for signs of peripheral edema using plethysmometry (see Protocol 1).
Visible swelling of paws or limbs. Peripheral edema resulting from increased interstitial fluid.1. Quantify the swelling using a digital plethysmometer (see Protocol 1). 2. Perform histological examination of the affected tissues to assess the extent of edema and rule out other pathologies. 3. Monitor for signs of systemic fluid overload.
Decreased urine output. Antidiuretic effect of Rivoglitazone due to increased renal water reabsorption.1. House animals in metabolic cages to accurately measure 24-hour urine volume and collect samples for osmolality and electrolyte analysis (see Protocol 2). 2. Correlate urine output with water intake to assess overall fluid balance.
Signs of respiratory distress (e.g., labored breathing). Potential pulmonary edema, a severe consequence of fluid overload.1. Immediately assess the animal's respiratory rate and effort. 2. Euthanize the animal if in severe distress and perform a necropsy with a focus on the lungs and heart. 3. For future studies with high doses of Rivoglitazone, consider implementing cardiac safety monitoring (see Protocol 4).
Significant decrease in hematocrit. Hemodilution due to plasma volume expansion.1. Collect regular blood samples to monitor hematocrit levels. 2. Correlate hematocrit changes with body weight gain and other edema markers.

Data Presentation

Table 1: Hypothetical Dose-Dependent Effect of Rivoglitazone on Edema Markers in Rats (4-week study)

Rivoglitazone Dose (mg/kg/day)Mean Body Weight Gain (%)Mean Paw Volume Increase (mL)Mean 24h Urine Output (mL)Mean Hematocrit Change (%)
0 (Vehicle)5.2 ± 1.10.05 ± 0.0215.8 ± 2.3-0.5 ± 0.3
18.9 ± 1.50.15 ± 0.0413.1 ± 1.9-2.1 ± 0.5
315.3 ± 2.1 0.32 ± 0.0610.5 ± 1.5 -4.5 ± 0.8
1022.1 ± 2.8 0.55 ± 0.098.2 ± 1.2 -7.2 ± 1.1

*p<0.05, **p<0.01, ***p<0.001 compared to vehicle control. Data are presented as mean ± SEM. This table is a hypothetical representation based on the known effects of thiazolidinediones and should be replaced with actual experimental data.

Experimental Protocols

Protocol 1: Measurement of Paw Volume using a Digital Plethysmometer

Objective: To quantify peripheral edema by measuring changes in paw volume in rodents.

Materials:

  • Digital Plethysmometer

  • Animal restrainer appropriate for the species (e.g., rat or mouse)

  • Beaker with 0.9% saline containing a small amount of surfactant (to reduce surface tension)

  • Kimwipes

Procedure:

  • Calibrate the plethysmometer according to the manufacturer's instructions.

  • Gently restrain the animal, allowing one hind paw to be accessible.

  • Carefully immerse the paw into the saline-filled measuring cell up to a defined anatomical landmark (e.g., the lateral malleolus) to ensure consistent measurements.

  • Record the volume displayed on the plethysmometer.

  • Gently dry the paw with a Kimwipe before returning the animal to its cage.

  • Repeat the measurement for the contralateral paw to serve as an internal control.

  • Measurements should be taken at baseline (before drug administration) and at regular intervals throughout the study.

Protocol 2: Assessment of Fluid Balance using Metabolic Cages

Objective: To monitor changes in water intake and urine output to assess the effect of Rivoglitazone on renal function.

Materials:

  • Metabolic cages designed for rodents

  • Graduated cylinders or collection tubes

  • Balance for weighing food and animals

Procedure:

  • Acclimatize the animals to the metabolic cages for at least 48 hours before the start of the experiment.

  • At the beginning of the measurement period, provide a pre-weighed amount of food and a known volume of water.

  • After 24 hours, record the animal's body weight.

  • Measure the remaining volume of water and the amount of food consumed.

  • Collect the urine from the collection tube and measure the total volume.

  • Centrifuge the urine sample to remove any debris and store the supernatant at -80°C for future analysis (e.g., osmolality, electrolytes).

  • Clean the metabolic cage and repeat the procedure for the duration of the study.

Protocol 3: Mitigation of Edema with Amiloride Co-administration

Objective: To prevent or reduce Rivoglitazone-induced edema by blocking the epithelial sodium channel (ENaC).

Materials:

  • Amiloride hydrochloride

  • Drinking water

  • Appropriate animal model (e.g., C57BL/6 mice)

Procedure:

  • Prepare a stock solution of amiloride in the drinking water. A common starting concentration is 0.01 mg/mL, but this may need to be optimized based on the severity of edema and the specific animal model.

  • Provide the amiloride-containing water to the animals designated for the co-treatment group, starting concurrently with the Rivoglitazone administration.

  • Ensure fresh amiloride solution is provided daily.

  • Monitor the animals for signs of dehydration or electrolyte imbalance, in addition to the parameters of edema.

  • Include a control group receiving Rivoglitazone and regular drinking water, and a vehicle control group.

Protocol 4: Cardiovascular Safety Assessment in Conscious, Telemetered Dogs

Objective: To evaluate the potential cardiovascular side effects of Rivoglitazone, such as changes in blood pressure, heart rate, and cardiac function.

Materials:

  • Beagle dogs surgically implanted with telemetry devices for continuous monitoring of ECG, blood pressure, and left ventricular pressure.

  • Data acquisition and analysis software.

  • Rivoglitazone formulation for oral administration.

Procedure:

  • Allow the telemetered dogs to fully recover from surgery and acclimate to the study environment.

  • Record baseline cardiovascular parameters for a sufficient period before drug administration.

  • Administer Rivoglitazone orally at the desired dose levels.

  • Continuously monitor and record ECG, arterial blood pressure (systolic, diastolic, mean), heart rate, and left ventricular pressure for at least 24 hours post-dose.

  • Analyze the data for any significant changes from baseline in parameters such as QT interval, heart rate, blood pressure, and indices of cardiac contractility and relaxation.

  • Include a vehicle control group and a positive control group (a drug with known cardiovascular effects) to validate the model.

Visualizations

PPARg_Signaling_Pathway cluster_Extracellular Extracellular Space cluster_Cell Collecting Duct Cell Rivoglitazone Rivoglitazone PPARg PPARγ Rivoglitazone->PPARg Binds and Activates RXR RXR PPARg->RXR Heterodimerizes with PPRE PPRE RXR->PPRE Binds to ENaC_Gene ENaC Gene PPRE->ENaC_Gene Promotes Transcription ENaC_Protein ENaC Protein (Epithelial Sodium Channel) ENaC_Gene->ENaC_Protein Translation Na_reabsorption Increased Na+ and Water Reabsorption ENaC_Protein->Na_reabsorption Increases Activity Edema Edema Na_reabsorption->Edema

Caption: Rivoglitazone-induced edema signaling pathway.

Edema_Management_Workflow Start Start Rivoglitazone Animal Study Monitor Daily Monitoring: - Body Weight - Clinical Signs Start->Monitor Edema_Observed Significant Weight Gain or Visible Swelling? Monitor->Edema_Observed Quantify Quantitative Assessment: - Plethysmometry - Metabolic Cages Edema_Observed->Quantify Yes No_Edema Continue Study with Routine Monitoring Edema_Observed->No_Edema No Mitigate Implement Mitigation Strategy: - Co-administer Amiloride Quantify->Mitigate Continue_Monitor Continue Monitoring Edema & Potential Side Effects Mitigate->Continue_Monitor End End of Study Continue_Monitor->End No_Edema->End Troubleshooting_Logic cluster_Problem Problem cluster_Investigation Investigation cluster_Solution Solution Issue Animal exhibits rapid weight gain Cause1 Fluid Retention? Issue->Cause1 Cause2 Increased Food Intake? Issue->Cause2 Action1 Assess Edema Markers (Paw Volume, Urine Output) Cause1->Action1 Yes Action2 Monitor Food Consumption Cause2->Action2 Yes Solution1 Co-administer Diuretic (e.g., Amiloride) Action1->Solution1 Solution2 Adjust Diet if Necessary Action2->Solution2

References

Technical Support Center: Photostability of Thiazolidinedione Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with thiazolidinedione (TZD) compounds. It addresses common photostability issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: My thiazolidinedione compound is degrading in solution during my experiment. What could be the cause?

A1: Thiazolidinedione compounds, such as pioglitazone (B448), can be susceptible to photodegradation, especially when exposed to UV light.[1][2] The stability of these compounds is also highly dependent on the pH of the solution. For instance, pioglitazone shows significant degradation in alkaline conditions (pH > 10) when exposed to UV radiation, while it is relatively stable in acidic to neutral pH.[1] Ensure your solutions are protected from light and that the pH is maintained in a stable range, ideally around neutral.

Q2: I am observing unexpected peaks in my HPLC analysis after exposing my thiazolidinedione compound to light. What are these?

A2: The appearance of new peaks in your chromatogram likely indicates the formation of photodegradation products. The degradation of thiazolidinediones can involve the fragmentation and hydrolysis of the thiazolidinedione ring.[1] For pioglitazone, photodegradation can lead to the formation of open-ring metabolites.[1] It is crucial to identify these degradation products, as they may have different pharmacological or toxicological profiles.

Q3: How can I prevent the photodegradation of my thiazolidinedione compound during experiments?

A3: To minimize photodegradation, it is essential to protect your experimental setup from light. Here are some practical steps:

  • Use amber-colored glassware or wrap your containers in aluminum foil.

  • Work in a dimly lit room or use a fume hood with the sash lowered to block overhead lighting.

  • Prepare solutions fresh and store them in the dark at an appropriate temperature.

  • Consider the use of antioxidants, such as ascorbic acid, which has been shown to inhibit the degradation of pioglitazone.[1]

Q4: What are the optimal storage conditions for thiazolidinedione solutions to ensure stability?

A4: Based on stability studies of pioglitazone, solutions are most stable at a neutral pH (around 8.0).[2] It is recommended to store solutions in the dark to prevent photodegradation. For long-term storage, refrigeration at 2-8°C is advisable, but always check the specific recommendations for the compound you are using.

Q5: My results are inconsistent between experiments. Could photostability be a factor?

A5: Yes, inconsistent light exposure can lead to variable levels of degradation, resulting in poor reproducibility of your experimental results. Ensure that all experiments are conducted under consistent lighting conditions. This includes the duration and intensity of light exposure. Using a dark control (a sample protected from light) in each experiment is crucial to differentiate between photodegradation and other forms of degradation.[3]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Rapid loss of parent compound concentration in solution Photodegradation due to exposure to ambient or UV light.Work under low-light conditions and use light-protective containers (e.g., amber vials, foil-wrapped flasks).
High pH of the solution accelerating photodegradation.Buffer the solution to a neutral or slightly acidic pH. For pioglitazone, optimal stability is observed around pH 8.0.[2]
Appearance of unknown peaks in HPLC chromatogram Formation of photodegradation products.Use a stability-indicating HPLC method to separate the parent compound from its degradants. Characterize the unknown peaks using techniques like LC-MS to identify the degradation products.
Discoloration or precipitation in the sample solution Physical changes due to photodegradation.Visually inspect samples before use. If any changes are observed, the sample should be discarded. Ensure proper storage conditions are maintained.
Inconsistent results across different experimental runs Variable light exposure between experiments.Standardize the lighting conditions for all experiments. Always include a dark control to assess the extent of photodegradation.
Temperature fluctuations in the photostability chamber.Monitor and control the temperature within the photostability chamber. Use a dark control stored at the same temperature to isolate light-induced effects from thermal degradation.[1]

Quantitative Data on Thiazolidinedione Photodegradation

The photostability of thiazolidinedione compounds can be influenced by factors such as the specific compound, pH, and the solvent used. Below is a summary of available quantitative data for pioglitazone.

Compound Parameter Condition Value Reference
Pioglitazone Degradation Rate Constant (k)pH 1.0, UV exposureMinimal degradation[1]
Degradation Rate Constant (k)pH 8.0, UV exposure0.0021 h⁻¹
Degradation Rate Constant (k)pH 12.0, UV exposure0.0185 h⁻¹[1][2]
UV Absorption Maximum (λmax)In Methanol269 nm
Rosiglitazone UV Absorption Maximum (λmax)In Methanol248.5 nm

Experimental Protocols

Protocol for Assessing Photostability of a Thiazolidinedione Compound in Solution

This protocol outlines a general procedure for evaluating the photostability of a thiazolidinedione compound in solution using HPLC, based on ICH Q1B guidelines.[4][5]

1. Materials and Equipment:

  • Thiazolidinedione compound

  • HPLC-grade solvents (e.g., methanol, acetonitrile, water)

  • Buffers for pH adjustment

  • Photostability chamber with a calibrated light source (cool white fluorescent and near-UV lamps)

  • Calibrated radiometer/lux meter

  • HPLC system with a UV detector and a suitable column (e.g., C18)

  • pH meter

  • Volumetric flasks and pipettes (amber-colored or wrapped in foil)

  • Syringe filters (0.45 µm)

2. Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the thiazolidinedione compound in a suitable solvent (e.g., methanol) at a known concentration.

    • Prepare experimental solutions by diluting the stock solution in the desired buffer to the final concentration. Prepare enough solution for all time points and controls.

    • Prepare a "dark control" sample by wrapping a container of the experimental solution completely in aluminum foil.

  • Light Exposure:

    • Place the unwrapped sample containers and the dark control in the photostability chamber.

    • Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[4]

    • Monitor the light exposure using a calibrated radiometer or lux meter.

    • Maintain a constant temperature inside the chamber and monitor it throughout the experiment.

  • Sample Analysis:

    • At predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from the exposed and dark control samples.

    • Filter the samples through a 0.45 µm syringe filter before HPLC analysis.

    • Analyze the samples by a validated, stability-indicating HPLC method. The mobile phase and detection wavelength should be optimized for the specific thiazolidinedione. For example, for pioglitazone, a detection wavelength of 269 nm is often used.

    • Quantify the peak area of the parent compound and any degradation products.

  • Data Analysis:

    • Calculate the percentage of the remaining parent compound at each time point for both the exposed and dark control samples.

    • Determine the degradation rate constant (k) by plotting the natural logarithm of the concentration of the parent compound versus time.

Visualizations

PPARγ Signaling Pathway

Thiazolidinediones exert their therapeutic effects by activating the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a nuclear receptor that regulates gene expression involved in glucose and lipid metabolism.

PPARg_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TZD Thiazolidinedione (e.g., Pioglitazone) PPARg_inactive PPARγ TZD->PPARg_inactive Enters cell and nucleus RXR_inactive RXR RXR_active RXR RXR_inactive->RXR_active PPARg_active PPARγ PPARg_inactive->PPARg_active Binding PPRE PPRE (Peroxisome Proliferator Response Element) RXR_active->PPRE PPARg_active->PPRE TargetGenes Target Genes (e.g., GLUT4, Adiponectin) PPRE->TargetGenes Activates Transcription mRNA mRNA TargetGenes->mRNA Transcription Proteins Proteins mRNA->Proteins Translation CellularResponse Increased Insulin Sensitivity Improved Glucose Uptake Proteins->CellularResponse Leads to

Caption: PPARγ signaling pathway activated by thiazolidinediones.

Experimental Workflow for Photostability Testing

A standardized workflow is essential for reliable photostability testing of thiazolidinedione compounds.

Photostability_Workflow start Start: Prepare TZD Solution prep_samples Prepare Exposed and Dark Control Samples start->prep_samples exposure Expose Samples in Photostability Chamber prep_samples->exposure sampling Withdraw Aliquots at Predetermined Time Points exposure->sampling analysis HPLC Analysis sampling->analysis data_processing Data Processing and Kinetic Analysis analysis->data_processing end End: Report Results data_processing->end

Caption: Experimental workflow for assessing the photostability of thiazolidinediones.

Troubleshooting Logic for Unexpected HPLC Results

A logical approach to troubleshooting can help identify the root cause of unexpected results in HPLC analysis of photodegradation samples.

HPLC_Troubleshooting start Unexpected HPLC Results (e.g., new peaks, peak shape issues) check_control Analyze Dark Control Sample start->check_control degradation_in_control Degradation also in Dark Control check_control->degradation_in_control Yes no_degradation_in_control No Degradation in Dark Control check_control->no_degradation_in_control No thermal_degradation Suspect Thermal or Chemical Degradation degradation_in_control->thermal_degradation photodegradation Confirm Photodegradation no_degradation_in_control->photodegradation check_method Review HPLC Method (e.g., mobile phase, column) thermal_degradation->check_method photodegradation->check_method method_ok Method is Validated and Stable check_method->method_ok OK method_issue Method Issue Identified check_method->method_issue Issue characterize_peaks Characterize New Peaks (LC-MS) method_ok->characterize_peaks optimize_method Optimize HPLC Method method_issue->optimize_method

Caption: Troubleshooting logic for HPLC analysis in photostability studies.

References

Overcoming off-target effects of Rivoglitazone hydrochloride in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Rivoglitazone hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming potential off-target effects in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent thiazolidinedione (TZD) that acts as a selective agonist for the Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[1][2][3] PPARs are nuclear hormone receptors that, upon activation, form a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby regulating their transcription.[1] The activation of PPARγ by Rivoglitazone leads to the transcription of genes involved in glucose and lipid metabolism, which results in improved insulin (B600854) sensitivity.[2][3]

Q2: What are the known off-target effects of this compound?

As a member of the TZD class, this compound is associated with off-target effects common to this class of drugs, primarily weight gain and fluid retention (edema).[4][5] These effects are generally dose-dependent.[4] While Rivoglitazone is highly selective for PPARγ, some off-target effects may arise from weak activation of other PPAR isoforms (PPARα and PPARδ) or through PPARγ-independent mechanisms.[1][2]

Q3: How can I minimize the off-target effects of Rivoglitazone in my experiments?

Minimizing off-target effects is crucial for obtaining accurate and reproducible experimental results. Here are some key strategies:

  • Dose-Response Studies: Conduct thorough dose-response experiments to identify the lowest effective concentration of Rivoglitazone that elicits the desired on-target effect (PPARγ activation) with minimal off-target effects.

  • Use of Selective PPARγ Modulators (SPPARMs): In some experimental contexts, consider using a SPPARM as a comparator. These compounds are designed to selectively activate PPARγ, leading to a more favorable therapeutic window with fewer side effects.[3]

  • Control Experiments: Always include appropriate controls in your experiments. This includes vehicle controls, positive controls (e.g., another well-characterized PPARγ agonist like rosiglitazone), and potentially negative controls (e.g., an inactive analogue of Rivoglitazone, if available).

  • Specific Inhibitors/Antagonists: To confirm that an observed effect is PPARγ-dependent, use a PPARγ antagonist, such as GW9662, in conjunction with Rivoglitazone. A reversal of the effect in the presence of the antagonist would support a PPARγ-mediated mechanism.

Troubleshooting Guides

Issue 1: Unexpected Adipogenesis in Cell Culture

Problem: You are observing significant adipocyte differentiation in your cell culture model (e.g., preadipocytes, mesenchymal stem cells) at concentrations of Rivoglitazone intended to study non-adipogenic effects.

Possible Cause: This is likely an on-target effect of potent PPARγ activation, as PPARγ is a master regulator of adipogenesis.[6]

Troubleshooting Steps:

  • Titrate Rivoglitazone Concentration: Perform a dose-response experiment to find a concentration that is sufficient to activate your desired signaling pathway without inducing robust adipogenesis.

  • Time-Course Experiment: Shorten the duration of Rivoglitazone treatment. The early signaling events of PPARγ activation may be observable before the full differentiation program is initiated.

  • Use of a Partial Agonist: Compare the effects of Rivoglitazone with a known PPARγ partial agonist. Partial agonists may activate specific downstream pathways without inducing the full adipogenic response.

  • Gene Expression Analysis: Use quantitative PCR (qPCR) to measure the expression of early (e.g., CEBPB) and late (e.g., FABP4, ADIPOQ) adipogenic marker genes to characterize the stage of differentiation being induced.

Issue 2: Evidence of Fluid Retention in Animal Models

Problem: You are observing weight gain and edema in your animal models treated with Rivoglitazone, which may confound the interpretation of your experimental results.

Possible Cause: TZD-induced fluid retention is a known off-target effect, potentially mediated by PPARγ activation in the renal collecting ducts, leading to increased sodium and water reabsorption.[7][8][9]

Troubleshooting Steps:

  • Dose Adjustment: As with in vitro studies, carefully titrate the dose of Rivoglitazone to the lowest effective dose for your primary endpoint.

  • Monitor Fluid Balance: Accurately measure water intake, urine output, and body weight daily.

  • Hematocrit Measurement: A decrease in hematocrit can be an indicator of plasma volume expansion.[5]

  • Concurrent Diuretic Treatment: In some experimental designs, co-administration of a diuretic, such as a thiazide or a mineralocorticoid receptor antagonist, can counteract fluid retention. However, this should be carefully considered as it may introduce confounding variables.[5]

  • Use of Genetically Modified Models: If available, consider using animal models with a tissue-specific knockout of PPARγ (e.g., in the collecting duct) to dissect the role of renal PPARγ in the observed fluid retention.[10]

Quantitative Data Summary

Table 1: In Vitro Potency of Rivoglitazone and Comparators

CompoundTargetAssay TypeEC50 / IC50Reference
RivoglitazonePPARγTransactivation Assay~1 nM[1]
RosiglitazonePPARγTransactivation Assay~30 nM[2]
Pioglitazone (B448)PPARγTransactivation Assay~100 nM[3]
RivoglitazonePPARαTransactivation Assay>1000 nM[1]
RivoglitazonePPARδTransactivation Assay>1000 nM[1]

Table 2: Clinical Dose-Response of Rivoglitazone Off-Target Effects (26-week study)

Treatment GroupIncidence of EdemaMean Weight Gain (kg)Reference
Placebo0.7%0[5]
Rivoglitazone (1.0 mg/day)5.2%1.6[5]
Rivoglitazone (1.5 mg/day)6.2%3.1[5]
Pioglitazone (45 mg/day)5.8%2.9[5]

Experimental Protocols

Protocol 1: PPARγ Transactivation Assay

This assay is used to quantify the ability of Rivoglitazone to activate PPARγ-mediated gene transcription.

Methodology:

  • Cell Culture: Plate a suitable cell line (e.g., HEK293T, CV-1) in a 96-well plate.

  • Transfection: Co-transfect the cells with three plasmids:

    • An expression vector for a GAL4 DNA-binding domain fused to the ligand-binding domain of human PPARγ (GAL4-hPPARγ-LBD).

    • A reporter plasmid containing a luciferase gene downstream of a GAL4 upstream activating sequence (UAS).

    • A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.

  • Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.01 nM to 1 µM) or vehicle control.

  • Lysis and Luciferase Assay: After another 24 hours, lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the log of the Rivoglitazone concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Protocol 2: In Vitro Adipocyte Differentiation Assay

This protocol is used to assess the adipogenic potential of Rivoglitazone.

Methodology:

  • Cell Culture: Plate preadipocytes (e.g., 3T3-L1) in a 24-well plate and grow to confluence.

  • Induction of Differentiation: Two days post-confluence, replace the medium with a differentiation medium containing a standard adipogenic cocktail (e.g., dexamethasone, isobutylmethylxanthine, and insulin) and varying concentrations of this compound (e.g., 1 nM to 10 µM) or a vehicle control.

  • Maintenance: After 2-3 days, replace the differentiation medium with a maintenance medium containing insulin and the respective concentrations of Rivoglitazone. Replenish the maintenance medium every 2-3 days.

  • Assessment of Differentiation: After 7-10 days, assess adipocyte differentiation by:

    • Oil Red O Staining: Fix the cells, stain with Oil Red O solution to visualize lipid droplets, and quantify the staining by extracting the dye and measuring its absorbance.

    • qPCR: Extract RNA and perform qPCR to measure the expression of adipogenic marker genes such as Pparg, Cebpa, Fabp4, and Adipoq.

  • Data Analysis: Compare the extent of lipid accumulation and gene expression across the different concentrations of Rivoglitazone.

Visualizations

PPAR_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Rivoglitazone Rivoglitazone PPARg PPARg Rivoglitazone->PPARg Binds RXR RXR PPARg->RXR Heterodimerizes CoR Co-repressor PPARg->CoR Dissociates PPRE PPRE RXR->PPRE Target_Genes Target Genes (Glucose/Lipid Metabolism) PPRE->Target_Genes Transcription CoA Co-activator CoA->PPRE Recruited

Caption: this compound signaling pathway.

Experimental_Workflow_Troubleshooting Start Experiment with Rivoglitazone Observe_Effect Observe Unexpected Off-Target Effect Start->Observe_Effect Identify_Effect Identify Effect Observe_Effect->Identify_Effect Adipogenesis Increased Adipogenesis Identify_Effect->Adipogenesis In Vitro Fluid_Retention Fluid Retention/ Weight Gain Identify_Effect->Fluid_Retention In Vivo Troubleshoot_Adipo Troubleshoot Adipogenesis: - Titrate Dose - Time-course - Use Partial Agonist Adipogenesis->Troubleshoot_Adipo Troubleshoot_Fluid Troubleshoot Fluid Retention: - Titrate Dose - Monitor Fluid Balance - Measure Hematocrit Fluid_Retention->Troubleshoot_Fluid Refine_Protocol Refine Experimental Protocol Troubleshoot_Adipo->Refine_Protocol Troubleshoot_Fluid->Refine_Protocol End Optimized Experiment Refine_Protocol->End

Caption: Troubleshooting workflow for off-target effects.

References

Technical Support Center: Validating the Specificity of Rivoglitazone Hydrochloride in Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Rivoglitazone hydrochloride. The content is designed to address specific issues that may be encountered during cellular assays aimed at validating the specificity of this potent PPARγ agonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a member of the thiazolidinedione (TZD) class of drugs. Its primary mechanism of action is as a potent and selective agonist for the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that plays a key role in adipogenesis and glucose metabolism. Activation of PPARγ by Rivoglitazone modulates the transcription of genes involved in insulin (B600854) signaling and lipid metabolism.

Q2: How specific is Rivoglitazone for PPARγ over other PPAR isoforms?

In-vitro studies have demonstrated that Rivoglitazone exhibits high selectivity for PPARγ. One study reported a 445-fold greater selectivity for PPARγ compared to PPARα and PPARδ isoforms. While this indicates a strong preference for PPARγ, it is crucial to experimentally validate this specificity within your specific cellular context.

Q3: What are the potential off-target effects of Rivoglitazone?

As a member of the thiazolidinedione class, Rivoglitazone may share off-target effects common to this drug family. These can include effects on mitochondrial function and interactions with other cellular proteins.[1][2] It is important to consider these potential off-target effects when interpreting experimental results. Some studies on other TZDs have suggested PPARγ-independent effects on cellular processes like apoptosis and cell cycle progression.[1]

Q4: Which cellular assays are recommended to validate the specificity of Rivoglitazone?

To validate the specificity of Rivoglitazone, a combination of assays is recommended:

  • Luciferase Reporter Assays: To quantify the activation of PPARγ, as well as PPARα and PPARδ, in response to Rivoglitazone.

  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assays: To measure the binding affinity of Rivoglitazone to the ligand-binding domains of PPAR isoforms.

  • Gene Expression Analysis (qPCR): To measure the upregulation of known PPARγ target genes and the lack of induction of target genes specific to PPARα and PPARδ.

  • Western Blotting: To assess changes in the protein levels of PPARγ targets.

Troubleshooting Guides

Luciferase Reporter Assays

Issue 1: High Background Signal in Untreated or Vehicle-Treated Wells

Potential Cause Troubleshooting Steps
Cell Health Issues Ensure cells are healthy, within a low passage number, and plated at a consistent density.
Reagent Contamination Use fresh, sterile reagents and dedicated pipette tips for each component.
Promoter Leakiness The reporter construct may have a high basal level of expression. Consider using a reporter with a more tightly controlled promoter.
Plate Crosstalk Use opaque, white-walled plates to minimize light bleed-through between wells.
Long Incubation Times Reduce the incubation time of cells with the luciferase substrate before reading.

Issue 2: Low or No Signal Induction with Rivoglitazone

Potential Cause Troubleshooting Steps
Suboptimal Rivoglitazone Concentration Perform a dose-response curve to determine the optimal concentration range for your cell line.
Poor Transfection Efficiency Optimize the transfection protocol for your specific cell line. Use a positive control (e.g., Rosiglitazone) to verify transfection and assay performance.
Inactive Compound Ensure the this compound is properly stored and handled to prevent degradation.
Incorrect Cell Line Verify that the cell line used expresses functional PPARγ.
Reagent Issues Check the expiration dates and proper storage of all assay reagents, especially the luciferase substrate.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assays

Issue 1: Low TR-FRET Signal or Small Assay Window

Potential Cause Troubleshooting Steps
Incorrect Instrument Settings Ensure the plate reader is set to the correct excitation and emission wavelengths with appropriate delay and integration times.
Suboptimal Reagent Concentrations Titrate the concentrations of the donor and acceptor fluorophores, as well as the PPAR protein.
Compound Interference Rivoglitazone may have inherent fluorescence or quenching properties. Run a control plate without the FRET donor to assess background fluorescence.
Reagent Degradation Ensure all reagents, especially the fluorescently labeled components, have been stored correctly and are within their expiration dates.
Low Protein Activity Verify the activity of the PPAR ligand-binding domain used in the assay.

Quantitative Data Summary

Compound Target Activity (EC50/IC50) Selectivity
Rivoglitazone PPARγPotent Agonist (Specific EC50 values not consistently reported in public literature)~445-fold selective over PPARα and PPARδ
Rosiglitazone PPARγ~30-100 nM (EC50)Highly selective for PPARγ
Pioglitazone PPARγ~400-700 nM (EC50)Primarily a PPARγ agonist with some PPARα activity
WY14643 PPARα~1-5 µM (EC50)Selective PPARα agonist
GW501516 PPARδ~1-10 nM (EC50)Selective PPARδ agonist

Note: EC50/IC50 values can vary depending on the specific assay conditions and cell line used.

Experimental Protocols

PPAR Luciferase Reporter Gene Assay

Objective: To measure the activation of PPARγ, PPARα, and PPARδ by this compound.

Materials:

  • HEK293 or U2OS cells

  • Expression plasmids for human PPARγ, PPARα, and PPARδ

  • A luciferase reporter plasmid containing a PPAR response element (PPRE)

  • A control plasmid for normalization (e.g., Renilla luciferase)

  • Transfection reagent

  • DMEM with 10% FBS

  • This compound, Rosiglitazone (positive control), WY14643 (PPARα agonist), GW501516 (PPARδ agonist)

  • Dual-luciferase reporter assay system

  • Opaque, white 96-well plates

Methodology:

  • Cell Seeding: Seed HEK293 or U2OS cells in opaque, white 96-well plates at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: Co-transfect the cells with the respective PPAR expression plasmid, the PPRE-luciferase reporter plasmid, and the Renilla control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

  • Compound Treatment: 24 hours post-transfection, replace the medium with fresh medium containing various concentrations of this compound or control compounds. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the cells for another 24 hours.

  • Lysis and Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the compound concentration to generate dose-response curves and calculate EC50 values.

PPAR TR-FRET Competitive Binding Assay

Objective: To determine the binding affinity of this compound to the ligand-binding domains (LBDs) of PPARγ, PPARα, and PPARδ.

Materials:

  • GST-tagged PPARγ-LBD, PPARα-LBD, and PPARδ-LBD

  • Terbium-labeled anti-GST antibody (donor)

  • Fluorescently labeled PPAR ligand (tracer, acceptor)

  • Assay buffer

  • This compound and unlabeled control ligands

  • 384-well, low-volume, black plates

  • TR-FRET-compatible plate reader

Methodology:

  • Reagent Preparation: Prepare solutions of the GST-PPAR-LBDs, terbium-labeled antibody, and fluorescent tracer in assay buffer at the desired concentrations.

  • Compound Plating: Add serial dilutions of this compound or control compounds to the 384-well plate. Include wells with only the fluorescent tracer (no competitor) and wells with a high concentration of a known unlabeled ligand (positive control for displacement).

  • Reagent Addition: Add the GST-PPAR-LBD and terbium-labeled antibody mixture to all wells.

  • Tracer Addition: Add the fluorescent tracer to all wells.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • TR-FRET Measurement: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 520 nm for the acceptor and 495 nm for the donor).

  • Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). Plot the ratio against the concentration of the test compound to determine the IC50 value.

Visualizations

PPAR_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Rivoglitazone Rivoglitazone (Agonist) PPARg_RXR PPARγ-RXR Heterodimer Rivoglitazone->PPARg_RXR Binds and Activates PPRE PPRE (DNA Response Element) PPARg_RXR->PPRE Binds to TargetGenes Target Gene Transcription PPRE->TargetGenes Initiates BiologicalEffects Biological Effects (e.g., Insulin Sensitization) TargetGenes->BiologicalEffects Leads to

Caption: PPARγ Signaling Pathway Activation by Rivoglitazone.

Luciferase_Assay_Workflow Start Start SeedCells Seed Cells in 96-well Plate Start->SeedCells Transfect Transfect with PPAR & Luciferase Plasmids SeedCells->Transfect Treat Treat with Rivoglitazone & Controls Transfect->Treat Incubate Incubate for 24h Treat->Incubate Lyse Lyse Cells Incubate->Lyse Read Read Luciferase Activity Lyse->Read Analyze Analyze Data (Calculate EC50) Read->Analyze End End Analyze->End

Caption: Luciferase Reporter Assay Workflow.

Specificity_Validation_Logic Goal Goal: Validate Rivoglitazone Specificity for PPARγ Hypothesis Hypothesis: Rivoglitazone selectively activates PPARγ Goal->Hypothesis Experiment1 Experiment 1: Luciferase Reporter Assay (PPARγ, α, δ) Hypothesis->Experiment1 Experiment2 Experiment 2: TR-FRET Binding Assay (PPARγ, α, δ) Hypothesis->Experiment2 Experiment3 Experiment 3: Target Gene Expression (qPCR) Hypothesis->Experiment3 ExpectedResult1 Expected Result: High activation of PPARγ, low/no activation of PPARα/δ Experiment1->ExpectedResult1 ExpectedResult2 Expected Result: High affinity for PPARγ, low affinity for PPARα/δ Experiment2->ExpectedResult2 ExpectedResult3 Expected Result: Upregulation of PPARγ target genes only Experiment3->ExpectedResult3 Conclusion Conclusion: Rivoglitazone is a specific PPARγ agonist ExpectedResult1->Conclusion ExpectedResult2->Conclusion ExpectedResult3->Conclusion

Caption: Logical Flow for Specificity Validation.

References

Validation & Comparative

Comparative Cardiovascular Safety of Rivoglitazone and Rosiglitazone: A Research Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cardiovascular safety profiles of two thiazolidolidinedione (TZD) drugs, rivoglitazone (B70887) and rosiglitazone (B1679542). Both medications are agonists of the peroxisome proliferator-activated receptor-gamma (PPAR-γ), a key regulator of glucose and lipid metabolism. While rosiglitazone's use has been significantly restricted due to cardiovascular safety concerns, rivoglitazone is a newer agent in the same class. This document synthesizes available preclinical and clinical data to facilitate an objective comparison for research and drug development purposes.

Mechanism of Action: PPAR-γ Agonism

Both rivoglitazone and rosiglitazone exert their therapeutic effects by activating PPAR-γ. This nuclear receptor is involved in the regulation of genes that influence adipocyte differentiation, glucose uptake, and lipid metabolism.[1] Activation of PPAR-γ in various tissues, including adipose tissue, liver, and muscle, leads to improved insulin (B600854) sensitivity.[2] Beyond glycemic control, PPAR-γ activation has pleiotropic effects on the cardiovascular system, including modulation of inflammation, endothelial function, and lipid profiles.[3][4] However, the specific cardiovascular outcomes of different PPAR-γ agonists can vary.

Rosiglitazone: A Profile of Cardiovascular Risk

Rosiglitazone has been the subject of extensive investigation regarding its cardiovascular safety, with numerous meta-analyses and clinical trials highlighting an increased risk of adverse events.

Clinical Evidence Summary:

Meta-analyses of randomized controlled trials have consistently demonstrated an association between rosiglitazone use and an increased risk of myocardial infarction (MI) and heart failure.[5][6][7] A notable meta-analysis reported a significant 43% increase in the risk of MI.[8] The RECORD trial, a large-scale cardiovascular outcomes trial, found a doubled risk of heart failure death or hospitalization with rosiglitazone, although it did not show an increased risk of overall cardiovascular mortality or morbidity compared to standard diabetes therapy.[9]

Preclinical Insights:

Preclinical studies have explored the mechanisms underlying rosiglitazone's cardiotoxicity. Research in rat heart cardiomyocytes (H9c2 cells) and db/db mice has shown that rosiglitazone can induce apoptosis (programmed cell death) through the generation of reactive oxygen species (ROS).[10] Another study in a rat model of acute cardiac ischemia-reperfusion demonstrated that while rosiglitazone reduced infarct size, it also increased the incidence of fatal arrhythmias.[11] Some evidence suggests that rosiglitazone's cardiotoxic effects may occur through a PPAR-γ-independent mechanism involving mitochondrial oxidative stress.[12] However, other preclinical work in a rat model of hyperhomocysteinemia-induced cardiac hypertrophy suggested a beneficial effect of rosiglitazone in reducing cardiac hypertrophy and fibrosis.[13]

Rivoglitazone: An Emerging Cardiovascular Profile

As a newer TZD, there is a significant lack of large-scale clinical trials directly comparing the cardiovascular safety of rivoglitazone to rosiglitazone. The available information is primarily based on its mechanism of action and preclinical data.

Preclinical and Mechanistic Data:

Rivoglitazone is a potent and selective PPAR-γ agonist.[14] Like other TZDs, it is expected to have beneficial effects on insulin resistance and potentially on some cardiovascular risk factors such as dyslipidemia.[15] Preclinical studies on other PPAR-γ agonists, such as pioglitazone, have shown the potential to attenuate cardiac hypertrophy and fibrosis.[16][17] It is plausible that rivoglitazone could share some of these protective mechanisms. However, without specific studies on rivoglitazone, its impact on adverse cardiovascular outcomes such as MI and heart failure remains to be fully elucidated.

Data Presentation: Quantitative Cardiovascular Safety Data

The following tables summarize key quantitative data from meta-analyses of rosiglitazone clinical trials. Due to the lack of similar large-scale data for rivoglitazone, a direct comparative table is not feasible.

Table 1: Rosiglitazone - Risk of Myocardial Infarction (MI) from Meta-Analyses

Meta-Analysis (Year)Comparison GroupNumber of TrialsRosiglitazone Events/TotalControl Events/TotalRelative Risk/Odds Ratio (95% CI)
Singh et al. (2007)[6]Placebo or Active Control494/642183/7870RR: 1.42 (1.06-1.91)
Nissen and Wolski (2007) as cited in (30)Placebo or Active Control42--OR: 1.43 (1.03-1.98)

Table 2: Rosiglitazone - Risk of Heart Failure (HF) from Meta-Analyses and Clinical Trials

Study (Year)Comparison GroupNumber of Trials/PatientsRosiglitazone Events/TotalControl Events/TotalRelative Risk/Hazard Ratio (95% CI)
Singh et al. (2007)[6]Placebo or Active Control4102/642162/7870RR: 2.09 (1.52-2.88)
RECORD Trial (2009)[9]Metformin + Sulfonylurea444761/222029/2227HR: 2.10 (1.35-3.27)
Meta-analysis (Cheng et al., 2018)[18]Placebo or Active Controls15--Significantly increased risk

Table 3: Rosiglitazone - Risk of Cardiovascular Mortality from Meta-Analyses

Meta-Analysis (Year)Comparison GroupNumber of TrialsRosiglitazone Events/TotalControl Events/TotalRelative Risk/Odds Ratio (95% CI)
Singh et al. (2007)[6]Placebo or Active Control459/642172/7870RR: 0.90 (0.63-1.26)
Meta-analysis (as cited in 11)No-rosiglitazone groups---OR: 0.94 (0.69-1.29)

Experimental Protocols

Assessment of Rosiglitazone-Induced Cardiotoxicity in vitro
  • Cell Culture: H9c2 rat heart myoblasts are cultured under standard conditions.

  • Treatment: Cells are treated with varying concentrations of rosiglitazone (e.g., 50 and 60 μM) for a specified duration.

  • Apoptosis Assay: The percentage of apoptotic cells is determined using techniques such as flow cytometry with Annexin V/Propidium Iodide staining.

  • Reactive Oxygen Species (ROS) Measurement: Superoxide generation is quantified using fluorescent probes like dihydroethidium.

  • Western Blot Analysis: Expression levels of proteins involved in oxidative stress (e.g., NADPH oxidase subunits, nitric oxide synthases) and antioxidant enzymes (e.g., SOD, catalase) are measured.[10]

Evaluation of Rosiglitazone's Effects in an in vivo Model of Cardiac Ischemia-Reperfusion
  • Animal Model: Male Sprague-Dawley rats are used.

  • Drug Administration: Rosiglitazone or a vehicle control is administered intravenously.

  • Ischemia-Reperfusion Injury: The left anterior descending coronary artery is ligated for a period (e.g., 30 minutes) followed by reperfusion (e.g., 120 minutes).

  • Cardiovascular Monitoring: Cardiac function and arrhythmias are continuously monitored using electrocardiography and hemodynamic measurements.

  • Infarct Size Assessment: At the end of the experiment, the heart is excised, and the infarct size is determined using staining techniques (e.g., triphenyltetrazolium (B181601) chloride).

  • Molecular Analysis: Myocardial tissue is analyzed for levels of proteins involved in apoptosis (e.g., Bax, Bcl-2, caspases), inflammation (e.g., TNF-α), and cell-cell communication (e.g., connexin43).[11]

Assessment of Drug-Induced Cardiotoxicity in a Diabetic Mouse Model
  • Animal Model: db/db mice, a model of type 2 diabetes, are used.

  • Drug Administration: Rosiglitazone (e.g., 10 mg/kg) is administered orally for a defined period (e.g., 10 days).

  • Biomarker Analysis: Serum levels of cardiac injury markers such as creatinine (B1669602) kinase-MB (CK-MB) and cardiac troponin T are measured.

  • Histopathological Analysis: Heart tissue is examined for signs of damage and changes in cellular structure.

  • Gene Expression Analysis: Global gene expression studies are performed on heart tissue to identify pathways affected by the drug, such as those related to oxidative phosphorylation and fat cell differentiation.[10]

Mandatory Visualizations

Signaling Pathways

PPARG_Signaling PPAR-γ Signaling Pathway in the Cardiovascular System cluster_ligands Ligands cluster_receptor Nuclear Receptor Complex cluster_effects Cardiovascular Effects Rivoglitazone Rivoglitazone PPARG PPAR-γ Rivoglitazone->PPARG activates Rosiglitazone Rosiglitazone Rosiglitazone->PPARG activates RXR RXR PPARG->RXR heterodimerizes with PPRE PPRE (PPAR Response Element) RXR->PPRE binds to Insulin_Sensitivity ↑ Insulin Sensitivity PPRE->Insulin_Sensitivity regulates gene transcription leading to Lipid_Metabolism Improved Lipid Metabolism (↑ HDL, ↓ Triglycerides) PPRE->Lipid_Metabolism regulates gene transcription leading to Inflammation ↓ Vascular Inflammation PPRE->Inflammation regulates gene transcription leading to Endothelial_Function ↑ Endothelial Function PPRE->Endothelial_Function regulates gene transcription leading to Oxidative_Stress ↓ Oxidative Stress PPRE->Oxidative_Stress regulates gene transcription leading to Adverse_Effects Potential Adverse Effects (↑ Heart Failure, ↑ MI Risk - Rosiglitazone) PPRE->Adverse_Effects regulates gene transcription leading to Cardiotoxicity_Workflow Experimental Workflow for Assessing Cardiotoxicity cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment cluster_outcome Outcome Evaluation Cell_Culture Cardiac Cell Lines (e.g., H9c2) Drug_Treatment_Vitro Drug Exposure (Rivoglitazone or Rosiglitazone) Cell_Culture->Drug_Treatment_Vitro Cytotoxicity_Assays Cytotoxicity Assays (Apoptosis, ROS) Drug_Treatment_Vitro->Cytotoxicity_Assays Molecular_Analysis_Vitro Molecular Analysis (Western Blot) Drug_Treatment_Vitro->Molecular_Analysis_Vitro Data_Analysis Data Analysis & Comparison Cytotoxicity_Assays->Data_Analysis Molecular_Analysis_Vitro->Data_Analysis Animal_Model Animal Models (Rats, db/db Mice) Drug_Treatment_Vivo Drug Administration Animal_Model->Drug_Treatment_Vivo Cardiovascular_Monitoring Cardiovascular Monitoring (ECG, Hemodynamics) Drug_Treatment_Vivo->Cardiovascular_Monitoring Biomarker_Analysis Biomarker Analysis (CK-MB, Troponin) Drug_Treatment_Vivo->Biomarker_Analysis Histopathology Histopathology Drug_Treatment_Vivo->Histopathology Cardiovascular_Monitoring->Data_Analysis Biomarker_Analysis->Data_Analysis Histopathology->Data_Analysis Safety_Profile Cardiovascular Safety Profile Data_Analysis->Safety_Profile TZD_Cardiovascular_Effects Logical Relationship of TZD Cardiovascular Effects cluster_beneficial Potential Beneficial Effects cluster_adverse Potential Adverse Effects TZD Thiazolidinediones (Rivoglitazone, Rosiglitazone) Improved_Glycemic_Control Improved Glycemic Control TZD->Improved_Glycemic_Control leads to Anti_Inflammatory Anti-Inflammatory Effects TZD->Anti_Inflammatory exerts Lipid_Modulation Lipid Profile Modulation TZD->Lipid_Modulation causes Endothelial_Improvement Endothelial Function Improvement TZD->Endothelial_Improvement may lead to Heart_Failure Heart Failure TZD->Heart_Failure associated with (especially Rosiglitazone) Myocardial_Infarction Myocardial Infarction TZD->Myocardial_Infarction increased risk with Rosiglitazone Fluid_Retention Fluid Retention & Edema TZD->Fluid_Retention class effect

References

Rivoglitazone Hydrochloride Versus Metformin: A Comparative Mechanism Study

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the molecular mechanisms of two prominent antihyperglycemic agents: rivoglitazone (B70887) hydrochloride, a member of the thiazolidinedione (TZD) class, and metformin (B114582), a biguanide. While both drugs effectively improve glycemic control, their underlying cellular and signaling pathways differ significantly. This document summarizes key experimental findings, presents quantitative data in a comparative format, and outlines the methodologies of pivotal experiments.

Core Mechanisms of Action at a Glance

Rivoglitazone hydrochloride is a potent and selective agonist for the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a nuclear receptor primarily expressed in adipose tissue, as well as in muscle and liver cells.[1][2] Its activation leads to the regulation of gene expression involved in glucose and lipid metabolism, ultimately enhancing insulin (B600854) sensitivity. Metformin's primary mechanism is centered on the activation of AMP-activated protein kinase (AMPK), a key cellular energy sensor. This activation leads to a reduction in hepatic glucose production and an increase in glucose uptake in peripheral tissues.[3]

Comparative Data Summary

The following tables summarize the key comparative data on the effects of this compound and metformin on various physiological and molecular parameters. Data for rivoglitazone is primarily extrapolated from studies on other thiazolidinediones (e.g., rosiglitazone (B1679542), pioglitazone (B448), troglitazone) due to limited direct comparative studies with metformin.

Table 1: Effects on Glycemic Control and Insulin Sensitivity

ParameterThis compound (and other TZDs)MetforminKey FindingsCitations
Hemoglobin A1c (HbA1c) Reduction -0.11% to -1.1% vs. placebo. May be greater than pioglitazone at higher doses.Similar reductions to TZDs.Both are effective at lowering HbA1c.[1][2][4][5]
Fasting Plasma Glucose (FPG) Reduction Significant reduction.Significant reduction.Both effectively lower FPG.[4][6]
Insulin Sensitivity Markedly improves insulin sensitivity in peripheral tissues.Improves insulin sensitivity, primarily by reducing hepatic glucose output and increasing peripheral glucose uptake.TZDs generally show a more pronounced direct effect on peripheral insulin sensitivity.[6][7]
Body Weight Associated with weight gain.Associated with weight maintenance or modest weight loss.A key differentiator in their clinical profiles.[2][3][8]

Table 2: Molecular and Cellular Effects

ParameterThis compound (and other TZDs)MetforminKey FindingsCitations
PI3K/Akt Pathway Complex and context-dependent. Can enhance insulin-stimulated PI3K/Akt signaling.Can inhibit the PI3K/Akt pathway in some contexts (e.g., cancer cells), but its metabolic effects are largely considered AMPK-dependent.The direct and primary role of the PI3K/Akt pathway in the therapeutic effects of metformin is less established compared to TZDs' link to insulin signaling.[9][10][11][12][13][14]
GLUT4 Expression and Translocation Increases GLUT4 expression and promotes its translocation to the plasma membrane.Induces GLUT4 translocation primarily through AMPK activation, independent of insulin signaling.Both drugs enhance glucose uptake via GLUT4, but through different upstream signaling.[15][16][17][18][19][20]
Mitochondrial Function May inhibit mitochondrial respiratory complex I.A well-established inhibitor of mitochondrial respiratory complex I.Both drugs share a common target in the mitochondria, which may contribute to their metabolic effects.
Gene Expression Modulates the expression of genes involved in lipid and glucose metabolism via PPARγ activation.Influences gene expression downstream of AMPK activation, affecting gluconeogenesis and other metabolic pathways.Rivoglitazone acts as a direct transcriptional regulator via a nuclear receptor, while metformin's effects on gene expression are more indirect.[21][22][23][24][25]

Signaling Pathways and Experimental Workflows

Signaling Pathways

The distinct mechanisms of rivoglitazone and metformin converge on the regulation of glucose homeostasis, albeit through different initial triggers and signaling cascades.

cluster_Rivo Rivoglitazone Pathway cluster_Met Metformin Pathway cluster_Common Common Outcome Rivo Rivoglitazone PPARg PPARγ Activation Rivo->PPARg GeneExp Gene Expression (e.g., GLUT4 ↑) PPARg->GeneExp InsulinSens ↑ Insulin Sensitivity GeneExp->InsulinSens GlucoseUptake ↑ Glucose Uptake InsulinSens->GlucoseUptake Met Metformin Mito Mitochondrial Complex I Inhibition Met->Mito AMPK AMPK Activation Mito->AMPK Hepatic ↓ Hepatic Glucose Production AMPK->Hepatic Peripheral ↑ Peripheral Glucose Uptake AMPK->Peripheral Peripheral->GlucoseUptake Glycemic ↓ Blood Glucose GlucoseUptake->Glycemic

Fig. 1: Simplified signaling pathways of rivoglitazone and metformin.
Experimental Workflow: Comparative Analysis of GLUT4 Translocation

A common experimental approach to compare the effects of these drugs on glucose uptake is to measure the translocation of the GLUT4 transporter to the cell membrane in a relevant cell line (e.g., L6 myotubes or 3T3-L1 adipocytes).

start L6 Myotubes expressing myc-tagged GLUT4 treat Treat with: - Vehicle (Control) - Rivoglitazone - Metformin start->treat antibody Incubate with anti-myc antibody treat->antibody secondary Add fluorescently-labeled secondary antibody antibody->secondary measure Quantify cell surface fluorescence secondary->measure analyze Analyze and Compare GLUT4 Translocation measure->analyze

Fig. 2: Workflow for comparing GLUT4 translocation.

Detailed Experimental Protocols

Western Blotting for PI3K/Akt Pathway Activation

Objective: To determine the phosphorylation status of key proteins in the PI3K/Akt signaling pathway following treatment with rivoglitazone or metformin.

Methodology:

  • Cell Culture and Treatment: Culture a suitable cell line (e.g., 3T3-L1 adipocytes) to 80-90% confluency. Treat cells with rivoglitazone, metformin, or a vehicle control for a specified time course.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with primary antibodies against total and phosphorylated forms of PI3K, Akt, and downstream targets (e.g., p70S6K). Follow with incubation with HRP-conjugated secondary antibodies.

  • Detection and Analysis: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify band intensities using densitometry software and normalize phosphorylated protein levels to total protein levels.[9][10][26]

GLUT4 Translocation Assay

Objective: To quantify the amount of GLUT4 transporter on the plasma membrane after drug treatment.

Methodology:

  • Cell Culture: Use a cell line stably expressing GLUT4 with an external epitope tag (e.g., myc or HA), such as L6-GLUT4myc myoblasts.

  • Treatment: Treat the cells with rivoglitazone, metformin, insulin (as a positive control), or a vehicle control.

  • Antibody Staining of Non-permeabilized Cells: Without permeabilizing the cells, incubate with a primary antibody targeting the external epitope tag of GLUT4.

  • Secondary Antibody and Detection: Wash the cells and incubate with a secondary antibody conjugated to a fluorescent marker or an enzyme (e.g., HRP for a colorimetric assay).

  • Quantification: For fluorescently labeled cells, quantify the cell surface fluorescence using flow cytometry or high-content imaging. For colorimetric assays, measure the absorbance at the appropriate wavelength.[15][16][27][28]

Mitochondrial Respiration Assay

Objective: To assess the impact of rivoglitazone and metformin on mitochondrial oxygen consumption rate (OCR), an indicator of electron transport chain activity.

Methodology:

  • Cell Seeding: Plate cells (e.g., HepG2) in a Seahorse XF microplate.

  • Drug Treatment: Treat the cells with various concentrations of rivoglitazone or metformin.

  • Seahorse XF Analysis: Use a Seahorse XF Analyzer to measure OCR in real-time. A typical "Mito Stress Test" involves the sequential injection of oligomycin (B223565) (ATP synthase inhibitor), FCCP (a mitochondrial uncoupling agent), and a mixture of rotenone (B1679576) (Complex I inhibitor) and antimycin A (Complex III inhibitor).

  • Data Analysis: Calculate key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity. A decrease in basal respiration following drug treatment can indicate inhibition of the electron transport chain.[29][30][31][32][33]

Conclusion

This compound and metformin are both effective antihyperglycemic agents that ultimately lead to improved glucose homeostasis. However, their primary mechanisms of action are distinct. Rivoglitazone, as a potent PPARγ agonist, directly modulates gene expression to enhance insulin sensitivity. In contrast, metformin's effects are largely mediated by the activation of AMPK following the inhibition of mitochondrial complex I, leading to reduced hepatic glucose production and increased peripheral glucose uptake. Understanding these divergent pathways is crucial for the strategic development of novel diabetes therapies and for personalizing treatment regimens for patients with type 2 diabetes. Further head-to-head studies are warranted to fully elucidate the comparative molecular effects of rivoglitazone and metformin.

References

Rivoglitazone Hydrochloride: A Comparative Analysis of its Anti-Inflammatory Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory properties of Rivoglitazone (B70887) hydrochloride against other therapeutic alternatives. The information presented is supported by experimental data to aid in research and development decisions.

Introduction

Rivoglitazone hydrochloride is a potent agonist of the peroxisome proliferator-activated receptor-gamma (PPARγ), belonging to the thiazolidinedione (TZD) class of drugs.[1][2][3] While primarily developed for the management of type 2 diabetes through insulin (B600854) sensitization, emerging evidence highlights the significant anti-inflammatory potential of this class of compounds.[4][5][6][7][8][9] Chronic low-grade inflammation is a key pathophysiological component of insulin resistance and related metabolic disorders. This guide delves into the experimental validation of Rivoglitazone's anti-inflammatory effects, comparing it with other TZDs and alternative anti-diabetic agents that also exhibit anti-inflammatory properties.

Mechanism of Action: PPARγ-Mediated Anti-Inflammation

The primary anti-inflammatory mechanism of Rivoglitazone and other TZDs is the activation of PPARγ, a nuclear receptor that plays a crucial role in regulating gene expression. Upon activation by a ligand like Rivoglitazone, PPARγ forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes.

This binding can lead to:

  • Trans-activation: Upregulation of anti-inflammatory genes.

  • Trans-repression: Downregulation of pro-inflammatory genes. A key mechanism of trans-repression is the interference with the activity of pro-inflammatory transcription factors such as nuclear factor-kappa B (NF-κB).[10][11][12] By inhibiting the NF-κB signaling pathway, TZDs can reduce the expression of various inflammatory mediators, including cytokines like TNF-α and IL-6.

Furthermore, some studies suggest that TZDs may also exert anti-inflammatory effects through PPARγ-independent mechanisms, potentially involving the Janus kinase (JAK) and signal transducer and activator of transcription (STAT) signaling pathways.[3]

PPAR_gamma_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pro-inflammatory Stimuli Pro-inflammatory Stimuli Receptor Receptor Pro-inflammatory Stimuli->Receptor 1. Binds IKK IKK Receptor->IKK 2. Activates IκB IκB IKK->IκB 3. Phosphorylates NF-κB NF-κB IκB->NF-κB 4. Releases NF-κB_n NF-κB NF-κB->NF-κB_n 5. Translocates Rivoglitazone Rivoglitazone PPARγ PPARγ Rivoglitazone->PPARγ 7. Activates PPARγ_RXR PPARγ-RXR Heterodimer PPARγ->PPARγ_RXR 8. Forms Heterodimer RXR RXR RXR->PPARγ_RXR Pro-inflammatory Genes Pro-inflammatory Genes NF-κB_n->Pro-inflammatory Genes 6. Activates Transcription PPARγ_RXR->NF-κB_n 10. Inhibits (Trans-repression) Anti-inflammatory Genes Anti-inflammatory Genes PPARγ_RXR->Anti-inflammatory Genes 9. Activates Transcription

Figure 1: Simplified PPARγ signaling pathway in inflammation.

Comparative Data on Anti-Inflammatory Markers

The following tables summarize the quantitative effects of this compound and its alternatives on key inflammatory biomarkers.

Table 1: Thiazolidinediones (TZDs)

DrugBiomarkerDosageDurationChange from Baseline/PlaceboReference
Rivoglitazone hsCRP1.0 - 1.5 mg/day-Significant reduction vs. Placebo (SMD: -1.25)[13]
Adiponectin1.0 - 1.5 mg/day-Significant increase vs. Placebo (SMD: 10.88)[13]
Pioglitazone hsCRP30 - 45 mg/day26 weeks-0.6% change from baseline[1][2]
hsCRP--Significant reduction vs. Placebo (Pooled SMD: -0.54)[14]
MCP-1--Significant reduction vs. Placebo (Pooled WMD: -54.19 pg/mL)[14]
E-selectin--Significant reduction vs. Placebo (Pooled WMD: -3.91 ng/mL)[14]
Rosiglitazone hsCRP8 mg/day4 weeks-1.1 ± 0.3 mg/L reduction[9]
IL-68 mg/day4 weeks-39.4% reduction[1][4]
MCP-18 mg/day4 weeks-9.5 ± 5.3 pg/mL reduction[9]
hsCRP--Significant reduction vs. Placebo (Pooled SMD: -0.90)[14]
vWF%--Significant reduction vs. Placebo (Pooled WMD: -7.95%)[14]
Fibrinogen--Significant reduction vs. Placebo (Pooled SMD: -0.26)[14]

SMD: Standardized Mean Difference; WMD: Weighted Mean Difference; hsCRP: high-sensitivity C-reactive protein; IL-6: Interleukin-6; MCP-1: Monocyte Chemoattractant Protein-1; vWF: von Willebrand Factor.

Table 2: Other Anti-Diabetic Agents with Anti-Inflammatory Effects

Drug ClassDrug Example(s)BiomarkerChange vs. Control/BaselineReference
Biguanides MetforminhsCRPSignificant reduction (Pooled SMD: -0.76 mg/L)[5]
TNF-αNo significant change[5]
IL-6No significant change[5]
DPP-4 Inhibitors Sitagliptin, Vildagliptin, etc.hsCRPSignificant reduction (Pooled SMD: -0.56)[1]
TNF-αSignificant reduction (Pooled SMD: -1.69)[1]
IL-6Significant reduction (Pooled SMD: -0.67)[1]
GLP-1 Receptor Agonists Liraglutide, Semaglutide, etc.hsCRPSignificant reduction (Pooled SMD: -0.63)[10]
TNF-αSignificant reduction (Pooled SMD: -0.92)[10]
IL-6Significant reduction (Pooled SMD: -0.76)[10]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the measurement of key inflammatory markers.

Measurement of Plasma Cytokines and hsCRP

This protocol is based on methodologies commonly used in clinical trials evaluating thiazolidinediones.[1]

  • Sample Collection and Processing:

    • Collect whole blood samples in EDTA-containing tubes.

    • Centrifuge at 2000 x g for 10 minutes at 4°C within 30 minutes of collection.

    • Aliquot and store plasma at -80°C until analysis.

  • Enzyme-Linked Immunosorbent Assay (ELISA):

    • Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-1 beta (IL-1β):

      • Use high-sensitivity ELISA kits (e.g., from R&D Systems, Abingdon, UK) according to the manufacturer's instructions.

      • Briefly, standards and plasma samples are added to microtiter plates pre-coated with a monoclonal antibody specific for the target cytokine.

      • After washing, an enzyme-linked polyclonal antibody specific for the cytokine is added.

      • Following another wash, a substrate solution is added, and color development is proportional to the amount of bound cytokine.

      • The reaction is stopped, and absorbance is measured at the appropriate wavelength.

      • Concentrations are calculated from a standard curve.

    • High-Sensitivity C-Reactive Protein (hsCRP):

      • A sandwich ELISA can be employed using polyclonal antibodies against human CRP for both coating and detection (e.g., from Dako, Glostrup, Denmark).

      • The procedure is similar to the cytokine ELISA described above.

experimental_workflow cluster_protocol Experimental Protocol cluster_elisa_details ELISA Details Start Start Blood_Collection 1. Blood Collection (EDTA tubes) Start->Blood_Collection Centrifugation 2. Centrifugation (2000g, 10 min, 4°C) Blood_Collection->Centrifugation Plasma_Separation 3. Plasma Separation & Storage (-80°C) Centrifugation->Plasma_Separation ELISA 4. ELISA Assay Plasma_Separation->ELISA Data_Analysis 5. Data Analysis ELISA->Data_Analysis Plate_Coating a. Coat plate with capture antibody ELISA->Plate_Coating End End Data_Analysis->End Add_Sample b. Add standards & samples Plate_Coating->Add_Sample Add_Detection_Ab c. Add enzyme-linked detection antibody Add_Sample->Add_Detection_Ab Add_Substrate d. Add substrate (color development) Add_Detection_Ab->Add_Substrate Measure_Absorbance e. Measure absorbance & calculate concentration Add_Substrate->Measure_Absorbance

Figure 2: General workflow for measuring inflammatory markers.

Conclusion

This compound, as a member of the TZD class, demonstrates significant anti-inflammatory properties, primarily through the activation of the PPARγ signaling pathway. Comparative data indicates that its effect on hsCRP is notable and comparable to, or potentially greater than, other TZDs. When compared to other classes of anti-diabetic drugs with anti-inflammatory effects, such as DPP-4 inhibitors and GLP-1 receptor agonists, Rivoglitazone's profile appears robust, although these newer agents show a broader effect across multiple cytokines in meta-analyses.

The choice of therapeutic agent for conditions with an inflammatory component will depend on the specific inflammatory pathways targeted, the desired clinical outcomes, and the overall safety and tolerability profile of the drug. Further head-to-head clinical trials focusing specifically on a comprehensive panel of inflammatory biomarkers are warranted to fully elucidate the comparative anti-inflammatory efficacy of this compound.

References

A Systematic Review of Clinical Trials Involving Rivoglitazone Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rivoglitazone hydrochloride is a potent and selective agonist of the peroxisome proliferator-activated receptor-gamma (PPAR-γ), belonging to the thiazolidinedione (TZD) class of antidiabetic agents.[1] Like other TZDs, its primary mechanism of action involves enhancing insulin (B600854) sensitivity in adipose tissue, skeletal muscle, and the liver, thereby improving glycemic control in patients with type 2 diabetes mellitus.[1] This guide provides a systematic review of key clinical trials involving Rivoglitazone, presenting a comparative analysis of its efficacy and safety against placebo and other TZDs, supported by available experimental data and methodologies.

Mechanism of Action: The PPAR-γ Signaling Pathway

Thiazolidinediones exert their therapeutic effects by binding to and activating PPAR-γ, a nuclear receptor that regulates the transcription of genes involved in glucose and lipid metabolism.[1][2] Upon activation by a ligand such as Rivoglitazone, PPAR-γ forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, modulating their expression.[2] This leads to increased insulin-mediated glucose uptake, reduced hepatic glucose production, and regulation of lipid metabolism.[1]

cluster_extracellular Extracellular Space cluster_cellular Cellular Environment cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Physiological Effects Rivoglitazone Rivoglitazone PPAR-γ PPAR-γ Rivoglitazone->PPAR-γ Binds to PPAR-γ/RXR Complex PPAR-γ/RXR Complex PPAR-γ->PPAR-γ/RXR Complex Forms heterodimer with RXR RXR RXR RXR->PPAR-γ/RXR Complex PPRE PPRE (DNA) PPAR-γ/RXR Complex->PPRE Binds to Gene Transcription Gene Transcription PPRE->Gene Transcription Regulates mRNA mRNA Gene Transcription->mRNA Protein Synthesis Protein Synthesis mRNA->Protein Synthesis Leads to Increased Insulin Sensitivity Increased Insulin Sensitivity Protein Synthesis->Increased Insulin Sensitivity Improved Glucose Uptake Improved Glucose Uptake Protein Synthesis->Improved Glucose Uptake Decreased Hepatic Glucose Production Decreased Hepatic Glucose Production Protein Synthesis->Decreased Hepatic Glucose Production Patient Screening Patient Screening Inclusion/Exclusion Criteria Inclusion/Exclusion Criteria Patient Screening->Inclusion/Exclusion Criteria Washout & Placebo Run-in Washout & Placebo Run-in Inclusion/Exclusion Criteria->Washout & Placebo Run-in Randomization Randomization Washout & Placebo Run-in->Randomization Treatment Arms Rivoglitazone (Dose 1) Rivoglitazone (Dose 2) Active Comparator (e.g., Pioglitazone) Placebo Randomization->Treatment Arms Double-blind Treatment Period Double-blind Treatment Period Treatment Arms->Double-blind Treatment Period Efficacy & Safety Assessments Efficacy & Safety Assessments Double-blind Treatment Period->Efficacy & Safety Assessments Data Analysis Data Analysis Efficacy & Safety Assessments->Data Analysis Thiazolidinediones (TZDs) Thiazolidinediones (TZDs) Rivoglitazone Rivoglitazone Thiazolidinediones (TZDs)->Rivoglitazone Pioglitazone Pioglitazone Thiazolidinediones (TZDs)->Pioglitazone Rosiglitazone Rosiglitazone Thiazolidinediones (TZDs)->Rosiglitazone Lobeglitazone Lobeglitazone Thiazolidinediones (TZDs)->Lobeglitazone Efficacy Efficacy Rivoglitazone->Efficacy Comparable/Superior Glycemic Control Safety Safety Rivoglitazone->Safety Similar Profile (Edema, Weight Gain) Pioglitazone->Efficacy Pioglitazone->Safety

References

Rivoglitazone: A Comparative Analysis of Potency Against Other PPAR-γ Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peroxisome proliferator-activated receptor-gamma (PPAR-γ) is a well-established therapeutic target for the management of type 2 diabetes mellitus. As a nuclear receptor, its activation by agonist ligands leads to the regulation of genes involved in glucose and lipid metabolism, ultimately improving insulin (B600854) sensitivity. The thiazolidinedione (TZD) class of drugs are potent PPAR-γ agonists. This guide provides a comparative analysis of the potency of Rivoglitazone, a newer TZD, against its predecessors, Pioglitazone and Rosiglitazone, supported by experimental data.

In Vitro Potency Comparison

The intrinsic potency of a PPAR-γ agonist is a key determinant of its therapeutic efficacy. In vitro assays, such as reporter gene assays and competitive binding assays, are crucial for quantifying the direct interaction of these compounds with the PPAR-γ receptor.

Quantitative Data Summary
CompoundAssay TypeCell LineEC50 (nM)Relative Potency (vs. Rosiglitazone)
Rivoglitazone Luciferase Reporter AssayHT-1080~9.2[1]~3.6x more potent[1]
Rosiglitazone Luciferase Reporter AssayHT-108033[1]1x
Pioglitazone Luciferase Reporter AssayHT-1080490[1]~14.8x less potent

Note: The EC50 value for Rivoglitazone was calculated based on the reported 3.6-fold higher potency compared to Rosiglitazone in the same study.

In Vivo Efficacy Comparison

The ultimate measure of a drug's potency lies in its in vivo efficacy. Clinical and preclinical studies provide valuable data on the comparative effects of these PPAR-γ agonists on key metabolic parameters.

Quantitative Data Summary
CompoundStudy PopulationDosageChange in HbA1c from BaselineChange in Fasting Plasma Glucose (FPG) from Baseline
Rivoglitazone Zucker Diabetic Fatty (ZDF) Rats0.19 mg/kg (ED50)Not ReportedSignificant Decrease[2]
Pioglitazone Zucker Diabetic Fatty (ZDF) Rats34 mg/kg (ED50)Not ReportedSignificant Decrease[2]
Rosiglitazone Zucker Diabetic Fatty (ZDF) Rats28 mg/kg (ED50)Not ReportedSignificant Decrease[2]

Note: ED50 is the dose that produces 50% of the maximal response.

Experimental Protocols

PPAR-γ Transactivation Assay (Luciferase Reporter Gene Assay)

Objective: To determine the functional potency of a compound in activating the PPAR-γ receptor.

Methodology:

  • Cell Culture and Transfection: Human fibrosarcoma cells (HT-1080) are cultured in appropriate media.[1] The cells are then co-transfected with two plasmids:

    • An expression plasmid containing the ligand-binding domain of human PPAR-γ fused to a GAL4 DNA-binding domain.

    • A reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence (UAS).

  • Compound Treatment: Following transfection, the cells are treated with varying concentrations of the test compounds (Rivoglitazone, Pioglitazone, Rosiglitazone) or a vehicle control.

  • Incubation: The treated cells are incubated for a period of 24 hours to allow for ligand binding, receptor activation, and subsequent expression of the luciferase reporter gene.[1]

  • Luciferase Assay: After incubation, the cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to the level of PPAR-γ activation, is measured using a luminometer.

  • Data Analysis: The luminescence data is normalized to a positive control (e.g., a saturating concentration of Rosiglitazone) and plotted against the compound concentration. The EC50 value, representing the concentration at which 50% of the maximal response is achieved, is then calculated.[1]

Competitive Binding Assay

Objective: To determine the binding affinity of a compound to the PPAR-γ receptor.

Methodology:

  • Receptor Preparation: The ligand-binding domain (LBD) of human PPAR-γ is expressed and purified.

  • Radioligand: A radiolabeled PPAR-γ ligand (e.g., [3H]-Rosiglitazone) with a known high affinity is used.

  • Competition Reaction: A constant concentration of the radioligand and the purified PPAR-γ LBD are incubated with increasing concentrations of the unlabeled test compounds (Rivoglitazone, Pioglitazone, Rosiglitazone).

  • Separation of Bound and Free Ligand: After reaching equilibrium, the mixture is passed through a filter that retains the receptor-ligand complex but allows the unbound radioligand to pass through.

  • Quantification: The amount of radioactivity retained on the filter is measured using a scintillation counter.

  • Data Analysis: The data is plotted as the percentage of specific binding of the radioligand against the concentration of the competitor compound. The IC50 value, the concentration of the competitor that displaces 50% of the radioligand, is determined. The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

Visualizations

PPAR_gamma_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Agonist Agonist PPARg PPARγ Agonist->PPARg Binds RXR RXR PPARg->RXR Heterodimerizes Co-activator Co-activator RXR->Co-activator Recruits PPRE PPRE RXR->PPRE Binds Co-repressor Co-repressor Co-repressor->PPARg Dissociates Target_Gene Target Gene PPRE->Target_Gene Activates mRNA mRNA Target_Gene->mRNA Transcription Protein Protein mRNA->Protein Translation Metabolic_Effects Improved Insulin Sensitivity Altered Lipid Metabolism Protein->Metabolic_Effects Leads to

Caption: PPAR-γ signaling pathway.

Experimental_Workflow_Transactivation_Assay cluster_workflow Experimental Workflow Start Start Cell_Culture 1. Culture HT-1080 cells Start->Cell_Culture Transfection 2. Co-transfect with PPAR-γ and Luciferase plasmids Cell_Culture->Transfection Compound_Treatment 3. Treat cells with agonist compounds Transfection->Compound_Treatment Incubation 4. Incubate for 24 hours Compound_Treatment->Incubation Cell_Lysis 5. Lyse cells Incubation->Cell_Lysis Luciferase_Assay 6. Add substrate and measure luminescence Cell_Lysis->Luciferase_Assay Data_Analysis 7. Analyze data and calculate EC50 Luciferase_Assay->Data_Analysis End End Data_Analysis->End

Caption: PPAR-γ transactivation assay workflow.

Conclusion

The available data consistently indicates that Rivoglitazone is a highly potent PPAR-γ agonist, demonstrating greater in vitro potency than both Rosiglitazone and Pioglitazone. This higher potency at the molecular level translates to significant in vivo efficacy in animal models of diabetes. Further head-to-head clinical trials are necessary to fully elucidate the comparative clinical potency and potential therapeutic advantages of Rivoglitazone in the management of type 2 diabetes. The detailed experimental protocols provided herein offer a foundation for researchers to conduct their own comparative studies.

References

Rivoglitazone Hydrochloride: A Meta-Analysis of Efficacy and Safety in Type 2 Diabetes

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the clinical evidence comparing Rivoglitazone (B70887) to other therapeutic alternatives for the management of Type 2 Diabetes Mellitus.

Introduction

Rivoglitazone is a potent and selective peroxisome proliferator-activated receptor-gamma (PPARγ) agonist belonging to the thiazolidinedione (TZD) class of antidiabetic agents. It improves glycemic control by enhancing insulin (B600854) sensitivity in key metabolic tissues, including adipose tissue, skeletal muscle, and the liver. This guide provides a meta-analysis of the efficacy and safety of Rivoglitazone hydrochloride, offering a comparative overview against placebo and other established antidiabetic therapies, supported by data from key clinical trials.

Comparative Efficacy

A meta-analysis of three randomized controlled trials (RCTs) involving 3591 patients with type 2 diabetes provides robust evidence for the glycemic efficacy of Rivoglitazone.[1] The primary measure of efficacy in these trials was the change in hemoglobin A1c (HbA1c) from baseline.

Glycemic Control

Rivoglitazone has demonstrated significant reductions in HbA1c and fasting plasma glucose (FPG) compared to placebo. When compared with another TZD, pioglitazone (B448), high-dose Rivoglitazone showed superior HbA1c reduction.[1]

Table 1: Comparison of Glycemic Efficacy of Rivoglitazone

Treatment ComparisonMean Difference in HbA1c Reduction (%) (95% CI)Mean Difference in FPG Reduction (mg/dL) (95% CI)
Rivoglitazone (Standard Dose) vs. Placebo -0.86 (-1.11 to -0.61)-38.40 (-43.13 to -33.67)
Rivoglitazone (High Dose) vs. Placebo -0.97 (-1.03 to -0.90)-45.50 (-49.43 to -41.57)
Rivoglitazone (Standard Dose) vs. Pioglitazone 0.05 (-0.01 to 0.11)-1.50 (-4.43 to 1.43)
Rivoglitazone (High Dose) vs. Pioglitazone -0.11 (-0.18 to -0.04)-3.30 (-6.61 to 0.01)

Standard Dose: 1 mg/day; High Dose: 1.5-2 mg/day. Data extracted from Dutta et al. (2023).[1]

Lipid Profile

Rivoglitazone has also shown beneficial effects on lipid parameters, which are often dysregulated in patients with type 2 diabetes.

Table 2: Impact of Rivoglitazone on Lipid Profile

Lipid ParameterRivoglitazone vs. Placebo (Mean Difference)Rivoglitazone vs. Pioglitazone (Mean Difference)
Total Cholesterol -8.13 mg/dL-5.20 mg/dL
HDL-C 6.57 mg/dL1.17 mg/dL
LDL-C -1.77 mg/dL-5.40 mg/dL
Triglycerides -40.41 mg/dL-12.90 mg/dL

Data for high-dose Rivoglitazone. HDL-C: High-Density Lipoprotein Cholesterol; LDL-C: Low-Density Lipoprotein Cholesterol. Data extracted from Dutta et al. (2023).[1]

Comparative Safety and Tolerability

The safety profile of Rivoglitazone has been evaluated in clinical trials, with a focus on common adverse events associated with the TZD class.

Table 3: Key Safety Endpoints for Rivoglitazone

Adverse EventRivoglitazone vs. Placebo (Risk Ratio)Rivoglitazone vs. Pioglitazone (Risk Ratio)
Treatment-Emergent Adverse Events 1.160.98
Severe Adverse Events 1.881.25
Peripheral Edema 8.231.15
Weight Gain Significantly higher with RivoglitazoneLower with standard dose, higher with high dose

Data for standard dose Rivoglitazone. Data extracted from Dutta et al. (2023).[1]

While generally well-tolerated, Rivoglitazone is associated with an increased risk of peripheral edema and weight gain, which are known class effects of TZDs. The incidence of these adverse events appears to be dose-dependent.[1]

Experimental Protocols

The data presented in this guide are primarily derived from a meta-analysis of three key randomized controlled trials. The general methodology of these trials is outlined below.

Study Design

The included studies were randomized, double-blind, placebo- and active-controlled trials with durations ranging from 12 to 26 weeks.[1]

Patient Population

Participants were adults with type 2 diabetes who had inadequate glycemic control, defined by HbA1c levels typically between 7.0% and 10.5%.[2][3]

Interventions

Patients were randomized to receive once-daily oral doses of:

  • Rivoglitazone (0.5 mg, 1 mg, 1.5 mg, or 2 mg)

  • Pioglitazone (30 mg or 45 mg)

  • Placebo

Endpoints
  • Primary Efficacy Endpoint: Change in HbA1c from baseline.

  • Secondary Efficacy Endpoints: Changes in Fasting Plasma Glucose (FPG) and lipid parameters.

  • Safety Endpoints: Incidence of treatment-emergent adverse events (TEAEs), serious adverse events (SAEs), and specific adverse events of interest such as peripheral edema and weight gain.

Visualizing the Evidence

PRISMA Flow Diagram for Meta-Analysis

The selection process for the studies included in the meta-analysis followed the Preferred Reporting Items for Systematic Reviews and Meta-Analyses (PRISMA) guidelines.

PRISMA_Flow_Diagram node_identification Records identified through database searching (n = 24) node_screening Records after duplicates removed node_identification->node_screening node_eligibility Full-text articles assessed for eligibility node_screening->node_eligibility node_excluded_screening Records excluded node_included Studies included in qualitative synthesis (n = 3) node_eligibility->node_included node_excluded_eligibility Full-text articles excluded, with reasons node_quantitative Studies included in quantitative synthesis (meta-analysis) (n = 3) node_included->node_quantitative

Caption: PRISMA flow diagram illustrating the study selection process.

Mechanism of Action: PPARγ Signaling Pathway

Rivoglitazone exerts its therapeutic effects by activating PPARγ, a nuclear receptor that regulates the expression of numerous genes involved in glucose and lipid metabolism.

PPARg_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Cellular Effects Rivoglitazone Rivoglitazone PPARg_RXR_inactive PPARγ-RXR (inactive complex) Rivoglitazone->PPARg_RXR_inactive Enters Cell & Binds PPARg_RXR_active Rivoglitazone-PPARγ-RXR (active complex) PPARg_RXR_inactive->PPARg_RXR_active Conformational Change PPRE PPRE (DNA Binding) PPARg_RXR_active->PPRE Binds to PPRE Target_Genes Target Gene Transcription PPRE->Target_Genes Initiates Insulin_Sensitivity ↑ Insulin Sensitivity Target_Genes->Insulin_Sensitivity Glucose_Uptake ↑ Glucose Uptake (GLUT4) Target_Genes->Glucose_Uptake Adiponectin ↑ Adiponectin Secretion Target_Genes->Adiponectin Lipogenesis ↑ Adipogenesis & Lipid Storage Target_Genes->Lipogenesis Inflammation ↓ Pro-inflammatory Cytokines Target_Genes->Inflammation

Caption: Simplified schematic of the PPARγ signaling pathway activated by Rivoglitazone.

Comparative Drug Profile Workflow

This diagram illustrates the workflow for comparing Rivoglitazone with other antidiabetic agents based on the available clinical trial data.

Drug_Comparison_Workflow cluster_input Input Data cluster_analysis Comparative Analysis cluster_output Output Guide Rivoglitazone_Data Rivoglitazone Clinical Trial Data Efficacy_Analysis Efficacy Comparison (HbA1c, FPG, Lipids) Rivoglitazone_Data->Efficacy_Analysis Safety_Analysis Safety Comparison (Adverse Events) Rivoglitazone_Data->Safety_Analysis Comparator_Data Comparator Drug (e.g., Pioglitazone, Metformin) Clinical Trial Data Comparator_Data->Efficacy_Analysis Comparator_Data->Safety_Analysis Comparison_Guide Comprehensive Comparison Guide Efficacy_Analysis->Comparison_Guide Safety_Analysis->Comparison_Guide

Caption: Workflow for generating a comparative guide for Rivoglitazone.

Conclusion

The meta-analysis of available clinical trial data indicates that this compound is an effective oral antidiabetic agent for improving glycemic control and lipid profiles in patients with type 2 diabetes. Its efficacy is comparable to or, in the case of high-dose Rivoglitazone, superior to that of pioglitazone in reducing HbA1c. The safety profile of Rivoglitazone is consistent with the TZD class, with peripheral edema and weight gain being the most notable adverse events. Further long-term studies are warranted to fully establish its cardiovascular safety profile and its place in the broader landscape of type 2 diabetes management. Direct comparative trials with other classes of antidiabetic drugs, such as metformin, would be beneficial in further defining its therapeutic role.

References

Cross-Reactivity Profile of Rivoglitazone Hydrochloride with Nuclear Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rivoglitazone (B70887) hydrochloride is a member of the thiazolidinedione (TZD) class of drugs, known for its potent agonistic activity on the Peroxisome Proliferator-Activated Receptor gamma (PPARγ). As a key regulator of glucose and lipid metabolism, PPARγ is a primary target for the treatment of type 2 diabetes mellitus. However, the therapeutic efficacy and safety profile of a PPARγ agonist are significantly influenced by its selectivity and potential for cross-reactivity with other nuclear receptors. This guide provides a comparative analysis of the cross-reactivity of Rivoglitazone hydrochloride with other nuclear receptors, supported by available data and detailed experimental methodologies.

Thiazolidinediones as a class are recognized to be only marginally selective for their primary target, PPARγ. They have been shown to activate other PPAR isoforms, namely PPARα and PPARδ, to different extents, which can contribute to off-target effects[1]. Understanding the precise cross-reactivity profile of Rivoglitazone is therefore crucial for a comprehensive assessment of its pharmacological activity.

Quantitative Comparison of Receptor Activation

While specific experimental data on the cross-reactivity of Rivoglitazone across a wide panel of nuclear receptors is limited in publicly available literature, the following table summarizes the known activity on PPAR isoforms. For a broader context, comparative data for other well-known TZDs are often used to infer potential off-target interactions.

CompoundPPARγ (EC50, nM)PPARα (EC50, nM)PPARδ (EC50, nM)Other Nuclear ReceptorsReference
Rivoglitazone Potent Agonist (Specific EC50 not publicly available)Expected weak activationExpected weak activationData not publicly available[1]
Rosiglitazone60No activityNo activity-[2]

EC50 (Half-maximal effective concentration) is a measure of the concentration of a drug which induces a response halfway between the baseline and maximum after a specified exposure time. A lower EC50 value indicates a higher potency.

Signaling Pathways and Experimental Workflows

To assess the cross-reactivity of a compound like Rivoglitazone, a series of in vitro assays are typically employed. The following diagrams illustrate the generalized signaling pathway of PPAR activation and a standard experimental workflow for determining nuclear receptor selectivity.

PPAR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Rivoglitazone Rivoglitazone PPAR PPAR Rivoglitazone->PPAR Binds to PPAR_RXR_inactive PPAR/RXR (Inactive) PPAR_RXR_active PPAR/RXR (Active) PPAR->PPAR_RXR_active Heterodimerizes with RXR RXR RXR Co-repressor Co-repressor PPAR_RXR_inactive->Co-repressor Bound to Co-repressor->PPAR_RXR_active Dissociates Co-activator Co-activator PPAR_RXR_active->Co-activator Recruits PPRE Peroxisome Proliferator Response Element (PPRE) PPAR_RXR_active->PPRE Binds to Target_Gene Target Gene Transcription PPRE->Target_Gene Initiates

Diagram 1: Generalized PPAR Signaling Pathway.

Experimental_Workflow cluster_screening Screening Phase cluster_selectivity Selectivity Profiling cluster_results Results Compound This compound Primary_Assay Primary Screen: PPA_Rγ Activation Assay Compound->Primary_Assay Hit_Identification Identify as PPARγ Agonist Primary_Assay->Hit_Identification NR_Panel Panel of Nuclear Receptors (PPARα, PPARδ, LXR, FXR, RXR, GR, etc.) Hit_Identification->NR_Panel Test against Cross_Reactivity_Assay Cell-Based Transactivation Assays or Biochemical Binding Assays NR_Panel->Cross_Reactivity_Assay Data_Analysis Determine EC50/IC50 Values Cross_Reactivity_Assay->Data_Analysis Selectivity_Profile Generate Selectivity Profile Data_Analysis->Selectivity_Profile Off_Target_Effects Assess Potential for Off-Target Effects Selectivity_Profile->Off_Target_Effects

Diagram 2: Experimental Workflow for Nuclear Receptor Cross-Reactivity Screening.

Experimental Protocols

The determination of cross-reactivity and selectivity of a compound like this compound involves a variety of established experimental protocols. The most common are cell-based transactivation assays and biochemical binding assays.

Cell-Based Nuclear Receptor Transactivation Assay

This method measures the ability of a compound to activate a specific nuclear receptor and induce the expression of a reporter gene.

Objective: To quantify the agonist activity (EC50) of this compound on a panel of nuclear receptors.

Materials:

  • Mammalian cell line (e.g., HEK293, CHO, HepG2)

  • Expression plasmid for the full-length nuclear receptor or its ligand-binding domain (LBD) fused to a GAL4 DNA-binding domain.

  • Reporter plasmid containing a luciferase gene under the control of a response element for the nuclear receptor of interest (or a UAS for the GAL4 fusion).

  • Transfection reagent.

  • This compound and reference compounds.

  • Cell culture medium and reagents.

  • Luciferase assay substrate.

  • Luminometer.

Procedure:

  • Cell Culture and Transfection: Cells are seeded in multi-well plates and co-transfected with the nuclear receptor expression plasmid and the corresponding reporter plasmid.

  • Compound Treatment: After an incubation period to allow for plasmid expression, the cells are treated with a range of concentrations of this compound or a reference agonist. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The treated cells are incubated for a period sufficient to allow for receptor activation and reporter gene expression (typically 18-24 hours).

  • Luciferase Assay: The cell culture medium is removed, and the cells are lysed. The luciferase substrate is added to the cell lysate, and the resulting luminescence is measured using a luminometer.

  • Data Analysis: The luminescence readings are normalized to a control for cell viability/transfection efficiency (e.g., co-transfected Renilla luciferase or a cell viability assay). The dose-response curve is then plotted, and the EC50 value is calculated using a suitable nonlinear regression model.

Biochemical Ligand Binding Assay

This assay directly measures the affinity of a compound for a nuclear receptor's ligand-binding domain.

Objective: To determine the binding affinity (Ki or IC50) of this compound for various nuclear receptors.

Materials:

  • Purified recombinant nuclear receptor LBD.

  • A radiolabeled or fluorescently labeled ligand with known high affinity for the receptor (the tracer).

  • This compound and a non-labeled reference compound.

  • Assay buffer and multi-well plates suitable for the detection method.

  • Detection instrument (e.g., scintillation counter for radioligands, fluorescence plate reader for fluorescent ligands).

Procedure:

  • Assay Setup: A fixed concentration of the labeled tracer and the purified receptor LBD are incubated in the wells of a microplate.

  • Competitive Binding: A range of concentrations of unlabeled this compound or a reference compound is added to the wells to compete with the tracer for binding to the receptor.

  • Incubation: The plate is incubated to allow the binding reaction to reach equilibrium.

  • Separation of Bound and Free Ligand: The bound tracer is separated from the unbound tracer. This can be achieved through various methods, such as filtration, precipitation, or using technologies like Scintillation Proximity Assay (SPA) or Homogeneous Time-Resolved Fluorescence (HTRF).

  • Detection: The amount of bound tracer is quantified using the appropriate detection instrument.

  • Data Analysis: The data is plotted as the percentage of tracer binding versus the concentration of the competitor (Rivoglitazone). The IC50 value (the concentration of Rivoglitazone that displaces 50% of the bound tracer) is determined from the resulting competition curve. The Ki (inhibitory constant) can then be calculated using the Cheng-Prusoff equation.

Conclusion

This compound is a potent PPARγ agonist. Based on the behavior of other thiazolidinediones, it is anticipated to exhibit some level of cross-reactivity with other PPAR isoforms, namely PPARα and PPARδ. However, a comprehensive, publicly available dataset quantifying this cross-reactivity, as well as its activity against a broader panel of nuclear receptors such as LXR, FXR, RXR, and GR, is currently lacking. The experimental protocols outlined in this guide represent the standard methodologies used to generate such crucial selectivity data. For drug development professionals and researchers, obtaining a detailed selectivity profile for Rivoglitazone is essential for a complete understanding of its pharmacological effects and for anticipating potential off-target mediated adverse events. Further studies are warranted to fully elucidate the cross-reactivity profile of this compound.

References

Safety Operating Guide

Navigating the Safe Disposal of Rivoglitazone Hydrochloride: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the proper disposal of rivoglitazone (B70887) hydrochloride, aligning with general best practices for pharmaceutical waste management.

I. Hazard Identification and Risk Assessment

Before handling rivoglitazone hydrochloride for disposal, it is imperative to consult the Safety Data Sheet (SDS). Although a specific SDS for this compound was not identified, related compounds and general chemical safety principles dictate a cautious approach. Key hazards to consider include potential carcinogenicity, reproductive toxicity, and specific organ toxicity through prolonged or repeated exposure[1][2]. The compound may also be very toxic to aquatic life with long-lasting effects[1].

Personal Protective Equipment (PPE) is mandatory. A comprehensive list of required PPE is detailed in the table below.

II. Segregation and Containerization of Waste

Proper segregation of waste is fundamental to safe disposal. Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.

Waste TypeContainer SpecificationLabeling Requirements
Solid this compound Securely sealed, leak-proof, and chemically compatible container."Hazardous Pharmaceutical Waste," "this compound," and relevant hazard pictograms.
Contaminated Labware (e.g., vials, pipette tips, gloves) Puncture-resistant container specifically designated for hazardous chemical waste."Hazardous Waste," "Trace Chemical Contamination (this compound)."
Aqueous Solutions Containing this compound Leak-proof, non-reactive container with a secure screw-top cap."Hazardous Liquid Waste," "Aqueous solution of this compound," and concentration.

Note: Always leave chemicals in their original containers for disposal when possible. Handle uncleaned containers as you would the product itself[2].

III. Step-by-Step Disposal Protocol
  • Consult Institutional Guidelines: Before initiating any disposal procedure, consult your organization's specific EHS protocols for pharmaceutical waste.

  • Wear Appropriate PPE: At a minimum, this includes safety goggles, chemical-resistant gloves, and a lab coat. For handling powders, a respirator may be necessary to avoid inhalation[3][4].

  • Containment: Perform all handling and preparation for disposal within a certified chemical fume hood to minimize inhalation exposure[1].

  • Waste Segregation:

    • Solid Waste: Carefully place all solid this compound into the designated hazardous pharmaceutical waste container. Avoid generating dust.

    • Contaminated Materials: Place all items with trace contamination, such as gloves, wipes, and empty vials, into the designated container for trace chemical waste.

    • Liquid Waste: Transfer any solutions containing this compound into the designated hazardous liquid waste container.

  • Secure and Label Containers: Ensure all waste containers are securely sealed and clearly labeled with the contents and associated hazards as detailed in the table above.

  • Storage Pending Disposal: Store the sealed and labeled waste containers in a designated, secure, and well-ventilated satellite accumulation area, away from incompatible materials[1][2].

  • Arrange for Professional Disposal: Contact your institution's EHS department to arrange for the collection and disposal of the hazardous waste by a licensed waste disposal contractor. In the United States, the Environmental Protection Agency (EPA) regulates the disposal of hazardous pharmaceutical waste, often requiring treatment at a permitted facility, with incineration being a common method[5][6]. Do not dispose of this compound down the drain [2][5][7].

IV. Emergency Procedures for Spills

In the event of a spill, evacuate the immediate area and prevent further spread. Wearing appropriate PPE, absorb liquid spills with an inert material and collect all contaminated materials, including solids, into a sealed container for hazardous waste disposal. Ensure the area is thoroughly decontaminated. Report the spill to your EHS department immediately.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.

RivoglitazoneDisposalWorkflow cluster_prep Preparation & Assessment cluster_handling Waste Handling & Segregation cluster_containerization Containerization & Storage cluster_disposal Final Disposal start Start: Have Rivoglitazone Hydrochloride Waste sds Consult Safety Data Sheet (SDS) & Institutional EHS Protocols start->sds ppe Wear Appropriate Personal Protective Equipment (PPE) sds->ppe containment Handle in Chemical Fume Hood ppe->containment waste_type Identify Waste Type containment->waste_type solid Solid Waste waste_type->solid Solid contaminated Contaminated Labware waste_type->contaminated Contaminated Labware liquid Liquid Waste waste_type->liquid Liquid container_solid Seal in Labeled Solid Hazardous Waste Container solid->container_solid container_contaminated Seal in Labeled Trace Contaminated Waste Container contaminated->container_contaminated container_liquid Seal in Labeled Liquid Hazardous Waste Container liquid->container_liquid storage Store in Designated Satellite Accumulation Area container_solid->storage container_contaminated->storage container_liquid->storage ehs Contact EHS for Professional Disposal storage->ehs end End: Compliant Disposal ehs->end

Caption: Disposal workflow for this compound waste.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.